molecular formula Cl4H2Na2OPt B576805 Sodium tetrachloroplatinate(II) hydrate CAS No. 14460-25-4

Sodium tetrachloroplatinate(II) hydrate

Cat. No.: B576805
CAS No.: 14460-25-4
M. Wt: 400.879
InChI Key: GIEPPPFPHULPBK-UHFFFAOYSA-J
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Description

Sodium tetrachloroplatinate(II) hydrate is a useful research compound. Its molecular formula is Cl4H2Na2OPt and its molecular weight is 400.879. The purity is usually 95%.
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Properties

CAS No.

14460-25-4

Molecular Formula

Cl4H2Na2OPt

Molecular Weight

400.879

IUPAC Name

disodium;tetrachloroplatinum(2-);hydrate

InChI

InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4

InChI Key

GIEPPPFPHULPBK-UHFFFAOYSA-J

SMILES

O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is a pivotal inorganic compound, serving primarily as a precursor in the synthesis of platinum-based chemotherapeutic agents. Its distinct physicochemical properties, such as solubility, stability, and reactivity, are fundamental to its utility in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of these properties, outlines standard experimental methodologies for their determination, and explores the compound's critical role in the development of anticancer drugs.

Physicochemical Properties

Sodium tetrachloroplatinate(II) hydrate is a reddish-brown crystalline powder.[1] Its properties are crucial for its handling, storage, and application in synthetic chemistry. The compound is stable under normal conditions but should be stored at room temperature.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Chemical Formula Na₂[PtCl₄]·xH₂O[1][4][5]
Molecular Weight 382.87 g/mol (anhydrous)[1][5][6]
~400.89 g/mol (hydrated)[2][4]
Appearance Reddish-brown powder/crystalline solid[1][4][5]
Melting Point 100 °C (Decomposition of hydrate)[1][2][4]
Solubility Soluble in water[4][7][8]
CAS Number 207683-21-4 (hydrate)[1][2][5]
10026-00-3 (anhydrous)[7]
Stability Stable under normal conditions[3]

Applications in Drug Development

The primary application of this compound in drug development is its role as a starting material for the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131), carboplatin, and oxaliplatin.[9] These drugs are cornerstone treatments for a variety of cancers, including testicular, ovarian, bladder, and lung cancers.[4] Sodium tetrachloroplatinate(II) provides the square planar platinum(II) core that is essential for the therapeutic activity of these agents.

General Synthesis Pathway

The synthesis of platinum-based drugs like cisplatin from sodium tetrachloroplatinate(II) is a well-established process in medicinal chemistry. The general workflow involves ligand substitution reactions where the chloride ligands are replaced by other groups, such as ammonia (B1221849), to form the active pharmaceutical ingredient.

G General Synthesis Workflow for Platinum-Based Drugs A Sodium Tetrachloroplatinate(II) Hydrate (Na₂[PtCl₄]) B Ligand Substitution (e.g., with NH₃) A->B C Active Platinum(II) Complex (e.g., Cisplatin) B->C D Purification & Formulation C->D E Final Drug Product D->E

Caption: General synthesis workflow for platinum-based drugs.

Mechanism of Action

The anticancer activity of drugs derived from sodium tetrachloroplatinate(II) is primarily attributed to their ability to interfere with DNA replication in cancer cells.[4] After administration, the platinum complex enters the cell, where the lower intracellular chloride concentration facilitates the aquation of the complex. This activated aqua complex then binds to the N7 positions of purine (B94841) bases in DNA, forming intrastrand and interstrand crosslinks.[4][5] These DNA adducts distort the double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).[1][5]

G Mechanism of Action of Platinum-Based Anticancer Drugs cluster_cell Cancer Cell A Cisplatin enters cell (Passive Diffusion/CTR1) B Aquation (Cl⁻ replaced by H₂O) A->B Low [Cl⁻] C Activated Platinum Complex [Pt(NH₃)₂(H₂O)Cl]⁺ B->C D Binding to DNA (N7 of Guanine) C->D E Formation of DNA Adducts (Intra/Interstrand Crosslinks) D->E F Inhibition of DNA Replication & Transcription E->F G Apoptosis (Cell Death) F->G

Caption: Mechanism of action of platinum-based anticancer drugs.

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard analytical techniques. The following sections detail the general methodologies.

Determination of Melting Point (Decomposition Temperature)

The reported melting point of 100 °C for the hydrate corresponds to the temperature at which it loses its waters of hydration.

  • Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which it transitions from a solid to a liquid. For a hydrate, this often corresponds to a decomposition event where water is driven off. Differential Scanning Calorimetry (DSC) is a modern, precise method.

  • Methodology (Capillary Method):

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected decomposition temperature.

    • The temperature at which the solid is first observed to collapse or release water, and the temperature at which the sample becomes fully anhydrous (indicated by a color change or stabilization of the new solid form) are recorded as the decomposition range.

Determination of Aqueous Solubility
  • Principle: Solubility is quantified by determining the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

  • Methodology (Gravimetric Method):

    • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is allowed to settle, and a known volume of the clear, supernatant liquid is carefully withdrawn using a filtered syringe to avoid collecting undissolved solid.

    • The withdrawn aliquot is weighed, and then the water is evaporated by heating in a pre-weighed container.

    • The mass of the remaining dry, anhydrous salt is determined.

    • Solubility is calculated and typically expressed as grams of solute per 100 mL or 100 g of water.

Synthesis of Cisplatin (Illustrative Protocol)

This protocol illustrates the use of sodium tetrachloroplatinate(II) as a precursor. A common method is the Dhara synthesis, which proceeds via an iodide intermediate to ensure the correct cis geometry.

  • Principle: The synthesis involves a series of ligand substitution reactions, leveraging the trans effect to direct the incoming ligands to the desired positions.

  • Methodology:

    • Formation of Tetraiodoplatinate: Potassium tetrachloroplatinate(II) (often used interchangeably or prepared from the sodium salt) is treated with an excess of potassium iodide (KI) in an aqueous solution. This converts the [PtCl₄]²⁻ to [PtI₄]²⁻.

    • Ammination: Aqueous ammonia is added to the solution of [PtI₄]²⁻. This results in the precipitation of yellow cis-diamminediiodoplatinum(II), cis-[Pt(NH₃)₂I₂].

    • Removal of Iodide Ligands: The isolated cis-[Pt(NH₃)₂I₂] is suspended in water and treated with two equivalents of silver nitrate (B79036) (AgNO₃). Insoluble silver iodide (AgI) precipitates out.

    • Formation of Cisplatin: The remaining aqueous solution contains the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. After filtering off the AgI, an excess of potassium chloride (KCl) or sodium chloride (NaCl) is added to the filtrate, causing the desired product, cis-diamminedichloroplatinum(II) (cisplatin), to precipitate as a yellow solid.[10][11]

    • Purification: The crude cisplatin is then purified by recrystallization.

G Experimental Workflow for Cisplatin Synthesis A Start: K₂[PtCl₄] (from Na₂[PtCl₄]) B Add KI A->B C Intermediate: [PtI₄]²⁻ B->C D Add NH₃ C->D E Precipitate: cis-[Pt(NH₃)₂I₂] D->E F Add AgNO₃ E->F G Intermediate: cis-[Pt(NH₃)₂(H₂O)₂]²⁺ F->G H Add KCl G->H I Product: cis-[Pt(NH₃)₂Cl₂] (Cisplatin) H->I

Caption: Experimental workflow for cisplatin synthesis.

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties make it an ideal and reliable precursor for the synthesis of life-saving platinum-based anticancer drugs. A thorough understanding of its characteristics and the methodologies for their analysis is essential for researchers and professionals in the field of drug development and inorganic synthesis.

References

Crystal Structure of Sodium Tetrachloroplatinate(II) Hydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is an inorganic complex that serves as a key precursor in the synthesis of various platinum-based compounds, including anticancer agents and catalysts. The precise arrangement of atoms within its crystal lattice is fundamental to understanding its reactivity, stability, and physical properties. This technical guide provides a comprehensive overview of the crystal structure of sodium tetrachloroplatinate(II) hydrate, with a focus on its crystallographic parameters and the experimental methodology used for its determination. While a definitive, publicly available single-crystal X-ray diffraction study for a specific hydrate of sodium tetrachloroplatinate(II) is not readily found in the searched literature, this guide will outline the expected structural features and the general experimental workflow for such a determination.

Core Concepts: The Tetrachloroplatinate(II) Anion

The core of the compound is the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. In this complex, the platinum(II) ion is typically found in a square planar coordination geometry. This arrangement is a consequence of the d⁸ electron configuration of Pt(II) in a strong ligand field, which energetically favors this geometry over a tetrahedral one. The four chloride ions act as ligands, each donating a lone pair of electrons to form a coordinate covalent bond with the central platinum atom. The entire anion carries a charge of -2, which is balanced by two sodium cations (Na⁺) in the crystal lattice. Water molecules of hydration are also incorporated into the crystal structure, playing a crucial role in stabilizing the lattice through hydrogen bonding.

Expected Crystallographic Data

A complete crystallographic study would provide the following quantitative data. The table below is a template representing the type of information that would be generated from a single-crystal X-ray diffraction experiment. Note: The values presented here are hypothetical and for illustrative purposes only, as a specific published structure could not be located.

Crystallographic Parameter Hypothetical Value
Chemical FormulaNa₂[PtCl₄]·2H₂O
Formula Weight418.91 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.50 Å
b12.20 Å
c9.80 Å
α90°
β110.5°
γ90°
Volume952.1 ų
Z4
Calculated Density2.92 g/cm³
Selected Bond Lengths Hypothetical Value (Å)
Pt-Cl12.30
Pt-Cl22.31
Pt-Cl32.30
Pt-Cl42.32
Selected Bond Angles Hypothetical Value (°)
Cl1-Pt-Cl290.1
Cl1-Pt-Cl3179.5
Cl2-Pt-Cl4179.6
Cl3-Pt-Cl489.9

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the general steps involved in this process.

1. Crystal Growth: High-quality single crystals are a prerequisite for this technique. A common method for growing crystals of this compound involves the slow evaporation of a saturated aqueous solution of the compound. Alternatively, controlled cooling of a saturated solution or vapor diffusion techniques can be employed.

2. Crystal Mounting and Data Collection: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and potential radiation damage. The goniometer is mounted on an X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated. The crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The positions of hydrogen atoms, particularly those of the water molecules, can often be located from the difference Fourier map.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a chemical compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Na₂[PtCl₄] crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Crystal Structure Determination.

Logical Relationships in Structure Analysis

The process of solving and refining a crystal structure involves a series of logical steps that build upon each other to arrive at the final, accurate model of the atomic arrangement.

logical_relationship diffraction_data Diffraction Intensities & Angles unit_cell Unit Cell & Space Group diffraction_data->unit_cell electron_density_map Electron Density Map unit_cell->electron_density_map initial_model Initial Atomic Model electron_density_map->initial_model refined_model Refined Structural Model initial_model->refined_model Least-Squares Refinement final_structure Final Validated Structure refined_model->final_structure Validation Checks

Caption: Logical Flow of Crystal Structure Analysis.

Conclusion

The crystal structure of this compound provides crucial insights into the coordination environment of the platinum(II) center and the role of the sodium cations and water molecules in the solid-state packing. While a definitive published structure remains elusive in the searched literature, the principles of X-ray crystallography provide a robust framework for its eventual determination. A detailed structural analysis would be invaluable for researchers in medicinal chemistry, materials science, and catalysis who utilize this compound as a versatile starting material. The data and protocols outlined in this guide serve as a foundational reference for understanding and potentially undertaking the crystallographic characterization of this important platinum complex.

An In-depth Technical Guide to Sodium Tetrachloroplatinate(II) Hydrate (CAS: 207683-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is a key inorganic platinum compound with significant applications in catalysis, materials science, and as a precursor in the synthesis of platinum-based therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Sodium tetrachloroplatinate(II) hydrate is a reddish-brown crystalline solid that is soluble in water. The central platinum atom is in the +2 oxidation state and is coordinated to four chloride ligands in a square planar geometry. The sodium ions act as counter-ions to balance the charge of the anionic [PtCl₄]²⁻ complex.

PropertyValueReference
CAS Number 207683-21-4[1][2]
Molecular Formula Na₂[PtCl₄]·xH₂O[1]
Molecular Weight 382.87 g/mol (anhydrous basis)
Appearance Reddish-brown powder[2]
Solubility Soluble in water[3]
Platinum (Pt) Content ≤49.8% (gravimetric)

Synthesis and Handling

Synthesis

Conceptual Synthesis Workflow:

PtIV Hexachloroplatinate(IV) precursor mix Reaction Mixture PtIV->mix ReducingAgent Reducing Agent (e.g., Hydrazine) ReducingAgent->mix Solvent Aqueous Solvent Solvent->mix PtII Sodium Tetrachloroplatinate(II) Hydrate heat Reduction Reaction mix->heat Heating heat->PtII Formation Na2PtCl4 Na₂[PtCl₄] Solution mix Reaction Na2PtCl4->mix Reducer Reducing Agent (NaBH₄) Reducer->mix Stabilizer Stabilizing Agent (Sodium Citrate) Stabilizer->mix Pt_NPs Platinum Nanoparticles mix->Pt_NPs PtII [PtCl₄]²⁻ Intermediate1 Pt-Alkene Complex PtII->Intermediate1 + Alkene Alkene Alkene Silane Silane Intermediate2 Oxidative Addition Product Intermediate1->Intermediate2 + Silane Product Hydrosilylation Product Intermediate2->Product Reductive Elimination Product->PtII - Product Na2PtCl4 Na₂[PtCl₄] Reaction Ligand Substitution Na2PtCl4->Reaction Ligand Targeting Ligand(s) Ligand->Reaction Pt_Drug Platinum(II) Drug Complex Reaction->Pt_Drug cluster_extracellular Extracellular cluster_intracellular Intracellular PtCl4_ext [PtCl₄]²⁻ PtCl4_int [PtCl₄]²⁻ PtCl4_ext->PtCl4_int Cellular Uptake Aquated_Pt Aquated Pt(II) Species PtCl4_int->Aquated_Pt Aquation (-Cl⁻, +H₂O) DNA DNA Aquated_Pt->DNA Binding Pt_DNA Pt-DNA Adduct DNA->Pt_DNA Apoptosis Apoptosis Pt_DNA->Apoptosis

References

An In-depth Technical Guide to the Molecular Weight of Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the molecular weight of sodium tetrachloroplatinate(II) and its hydrated forms. Understanding the precise molecular weight is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and characterization of platinum-based compounds in research and development.

Chemical Identity and Forms

Sodium tetrachloroplatinate(II) is an inorganic compound that is commercially available in both anhydrous and hydrated forms. The general chemical formula for the hydrated form is Na₂PtCl₄·xH₂O, where 'x' denotes a variable number of water molecules of hydration. The presence and number of these water molecules directly influence the compound's molecular weight.

The most commonly cited hydrated form is the tetrahydrate, with the chemical formula Na₂PtCl₄·4H₂O. For accurate experimental work, it is crucial to ascertain the specific form of the compound being used, as this will affect all calculations based on mass.

Molecular Weight Data

The molecular weight of sodium tetrachloroplatinate(II) is calculated based on the atomic weights of its constituent elements: Sodium (Na), Platinum (Pt), Chlorine (Cl), Hydrogen (H), and Oxygen (O). The table below summarizes the molecular weights for the anhydrous and common tetrahydrate forms.

FormChemical FormulaMolecular Weight ( g/mol )
AnhydrousNa₂PtCl₄382.87[1]
TetrahydrateNa₂PtCl₄·4H₂O454.93

Note: A value of 400.9 g/mol has also been reported for a hydrated form, which may correspond to a dihydrate or be an average value for a sample with variable water content[2]. Another source lists a molecular weight of 400.89, though the provided chemical formula appears unconventional[3]. The tetrahydrate is a well-defined state.

Methodologies for Determination

The molecular weight of a chemical compound is a theoretical value derived from its chemical formula and the standard atomic weights of its elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Calculation of Molecular Weight for Na₂PtCl₄·4H₂O:

The calculation is performed by summing the atomic weights of all atoms in the formula:

  • 2 x Atomic Weight of Sodium (Na)

  • 1 x Atomic Weight of Platinum (Pt)

  • 4 x Atomic Weight of Chlorine (Cl)

  • 8 x Atomic Weight of Hydrogen (H) (from 4 H₂O)

  • 4 x Atomic Weight of Oxygen (O) (from 4 H₂O)

This theoretical value can be experimentally verified using techniques such as mass spectrometry, though for stable inorganic salts, the calculated value is the standard reference.

Logical Relationship of Hydration and Molecular Weight

The relationship between the degree of hydration and the molecular weight of sodium tetrachloroplatinate(II) is direct and linear. As the number of water molecules (x) in the hydrate (B1144303) increases, the total molecular weight increases correspondingly.

Anhydrous Anhydrous Form (Na₂PtCl₄) MW: 382.87 g/mol Hydrated Hydrated Form (Na₂PtCl₄·xH₂O) Anhydrous->Hydrated + x H₂O Water Water of Hydration (x H₂O) Water->Hydrated Incorporation

Caption: Logical diagram illustrating the formation of hydrated sodium tetrachloroplatinate(II) from its anhydrous form through the addition of water molecules.

References

An In-Depth Technical Guide to the Aqueous Solubility of Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the qualitative description of its solubility and provides a detailed, standardized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to accurately assess and utilize the solubility characteristics of this compound in their work.

Quantitative Solubility Data

Table 1: Qualitative and Physical Properties of Sodium Tetrachloroplatinate(II) Hydrate

ParameterValueReference
Water Solubility Soluble[1]
Appearance Reddish-brown powder/solid[1][2]
Molecular Formula Na₂[PtCl₄]·xH₂O[1][2]
Molecular Weight 382.87 g/mol (anhydrous basis)

Experimental Protocol for Solubility Determination

The standardized method for determining the water solubility of chemical substances is outlined in the OECD Guideline 105.[3][4][5][6] Given that this compound is considered to have a solubility greater than 10⁻² g/L, the Flask Method is the most appropriate procedure.[3][7]

Principle of the Flask Method

The Flask Method involves saturating water with the test substance at a specific temperature and then measuring the concentration of the substance in the aqueous phase. This is achieved by agitating an excess amount of the substance in water until equilibrium is reached.

Materials and Apparatus
  • This compound (analytical grade)

  • Deionized or distilled water

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or ICP-MS)

Experimental Procedure
  • Temperature Control: Set the constant temperature water bath or shaker to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess solid should be clearly visible to ensure a saturated solution.

  • Equilibration: Stopper the flask and place it in the constant temperature bath. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test may be needed to determine the time required to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Once equilibrium is achieved, allow the mixture to stand in the temperature bath for at least 24 hours to allow the undissolved solid to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. It is crucial to maintain the experimental temperature during this step to avoid changes in solubility.

  • Sample Collection: Carefully collect a clear aliquot of the supernatant for analysis.

  • Concentration Analysis: Determine the concentration of sodium tetrachloroplatinate(II) in the aqueous sample using a suitable analytical method.

Analytical Methods for Concentration Determination

The choice of analytical method depends on the required sensitivity and the available instrumentation.

  • UV-Vis Spectrophotometry: Platinum complexes, including tetrachloroplatinate, exhibit characteristic UV absorbance peaks.[8][9][10][11][12][13] A calibration curve can be prepared using standard solutions of known concentrations to determine the concentration of the saturated solution.[11] The absorbance is typically measured at the wavelength of maximum absorbance (λmax).

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of platinum in aqueous samples.[14][15][16][17][18] The sample is introduced into an argon plasma, which ionizes the platinum atoms. The ions are then separated by a mass spectrometer, and the concentration is determined based on the ion intensity. This method is particularly useful for very accurate and low-level concentration measurements.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the Flask Method.

Solubility_Workflow start Start temp_control Set Constant Temperature Bath start->temp_control sample_prep Add Excess Solute to Water temp_control->sample_prep equilibration Agitate until Equilibrium is Reached sample_prep->equilibration phase_separation Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibration->phase_separation sample_collection Collect Supernatant phase_separation->sample_collection concentration_analysis Analyze Concentration (UV-Vis or ICP-MS) sample_collection->concentration_analysis end End concentration_analysis->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in water is not readily published, its qualitative description as "soluble" is well-established. For research and development purposes requiring precise solubility values, the OECD Guideline 105 Flask Method provides a robust and standardized protocol. The successful implementation of this protocol, coupled with accurate analytical techniques such as UV-Vis spectrophotometry or ICP-MS, will enable researchers to obtain reliable and reproducible solubility data critical for their applications.

References

In-Depth Technical Guide: Thermal Decomposition of Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O). This information is critical for its application in the synthesis of platinum-based catalysts, nanomaterials, and pharmaceuticals, where precise control over the thermal behavior of the precursor is paramount.

Introduction

Sodium tetrachloroplatinate(II) hydrate is a key precursor in platinum chemistry, widely utilized in the synthesis of catalysts and other platinum compounds.[1][2] Its thermal decomposition is a fundamental process for producing metallic platinum or platinum-containing composites. Understanding the stages of its decomposition, including dehydration and the subsequent breakdown of the anhydrous salt, is essential for controlling the properties of the final product. The decomposition process is sensitive to experimental conditions such as heating rate and the composition of the surrounding atmosphere.[3]

Chemical and Physical Properties:

PropertyValue
Chemical FormulaNa₂PtCl₄·xH₂O
Molecular Weight382.87 g/mol (anhydrous basis)
AppearanceReddish-brown powder
Melting Point100°C (decomposition may begin)[1]
SolubilitySoluble in water[2]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process. While specific, detailed experimental data for this compound is not abundantly available in public literature, a general pathway can be outlined based on the behavior of similar hydrated metal salts. The process typically involves an initial dehydration step, followed by the decomposition of the anhydrous salt at higher temperatures.

The decomposition can be represented by the following general reactions:

  • Dehydration: Na₂[PtCl₄]·xH₂O(s) → Na₂--INVALID-LINK-- + xH₂O(g)

  • Decomposition of Anhydrous Salt: Na₂--INVALID-LINK-- → 2NaCl(s) + Pt(s) + Cl₂(g)

The exact temperatures and mass losses associated with these steps are dependent on the specific hydrate (the value of 'x') and the experimental conditions.

Thermal_Decomposition_Pathway A This compound (Na₂PtCl₄·xH₂O) B Dehydration (Loss of H₂O) A->B Heat C Anhydrous Sodium Tetrachloroplatinate(II) (Na₂PtCl₄) B->C D Decomposition (Loss of Cl₂) C->D Further Heating E Final Products: Sodium Chloride (NaCl) + Platinum (Pt) D->E Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Na₂PtCl₄·xH₂O B Place in TGA/DSC crucible/pan A->B C Load sample into TGA or DSC instrument B->C D Set atmosphere (e.g., N₂ or Air) C->D E Program heating rate (e.g., 10°C/min) D->E F Run analysis to final temperature E->F G Analyze TGA curve for mass loss vs. temperature F->G H Analyze DSC curve for heat flow vs. temperature F->H I Identify decomposition stages and products G->I H->I

References

Spectroscopic Analysis of Sodium Tetrachloroplatinate(II) Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O). This compound is a vital precursor in the synthesis of platinum-based catalysts and therapeutic agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is critical for its application in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. The square planar d⁸ metal complex exhibits characteristic d-d transitions and more intense ligand-to-metal charge transfer (LMCT) bands. These absorptions are sensitive to the coordination environment and can be used for quantitative analysis.

Quantitative Data: Electronic Transitions

The electronic spectrum of the [PtCl₄]²⁻ anion in solution is well-characterized. The presence of excess chloride ions (e.g., in 1 M HCl) is crucial to suppress hydrolysis, which would otherwise lead to the formation of aqua-complexes and alter the spectrum.[1]

Wavelength (λₘₐₓ)Wavenumber (cm⁻¹)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Assignment
~390 nm~25,64056d → d transitions
~331 nm~30,21059d → d transitions
< 300 nm> 33,330> 2,000Ligand-to-Metal Charge Transfer (LMCT)

Note: Values are for the [PtCl₄]²⁻ anion in aqueous HCl solution.[1] The weak absorption bands in the 300-390 nm range are typically assigned to d-d transitions.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Accurately weigh a small amount of sodium tetrachloroplatinate(II) hydrate.

    • Dissolve the solid in a 0.1 M to 1 M HCl aqueous solution to create a stock solution of known concentration. The HCl prevents the hydrolysis of the [PtCl₄]²⁻ complex.[1]

    • Prepare a series of dilutions from the stock solution to concentrations suitable for absorbance measurements (typically in the range where absorbance is between 0.1 and 1.0).

  • Instrumentation & Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution (the same HCl solution used for the sample) and record a baseline spectrum.[3]

    • Rinse the cuvette with the sample solution before filling it for measurement.[3]

    • Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.[3]

    • Concentrations of [PtCl₄]²⁻ can be determined by monitoring the absorbance at characteristic wavelengths like 331 nm or 390 nm.[1]

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is essential for probing the bonding and symmetry of the [PtCl₄]²⁻ anion. For a square planar complex with D₄h symmetry, group theory predicts the number of IR and Raman active modes.

Quantitative Data: Vibrational Modes

The [PtCl₄]²⁻ anion has 9 vibrational normal modes. Based on its D₄h symmetry, the modes are distributed among the following irreducible representations: A₁g + B₁g + B₂g + A₂ᵤ + B₂ᵤ + 2Eᵤ.[4]

SymmetryTechniqueFrequency Range (cm⁻¹)Assignment
A₁gRaman~336ν(Pt-Cl) symmetric stretch
B₁gRaman~312ν(Pt-Cl) asymmetric stretch
B₂gRaman~207δ(Cl-Pt-Cl) in-plane bend
A₂ᵤIR~321ν(Pt-Cl) asymmetric stretch
EᵤIR~190δ(Cl-Pt-Cl) in-plane bend
B₂ᵤInactive-Out-of-plane bend

Note: Frequencies are representative values for tetrachloroplatinate(II) salts. The presence of water of hydration in Na₂[PtCl₄]·xH₂O will introduce broad O-H stretching bands (~3200-3500 cm⁻¹) and an H-O-H bending mode (~1630 cm⁻¹) in the IR spectrum.

Experimental Protocol: Vibrational Spectroscopy
  • Sample Preparation (FTIR):

    • Nujol Mull: Grind a few milligrams of the solid sample to a fine powder using an agate mortar and pestle. Add a drop of Nujol (mineral oil) and continue grinding to create a smooth, transparent paste. Spread the mull evenly between two KBr or CsI salt plates.[5]

    • KBr Pellet: Mix ~1-2 mg of the finely ground sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to ensure homogeneity. Press the mixture in a die under high pressure to form a transparent or translucent pellet.

  • Instrumentation & Measurement:

    • Acquire spectra using a Fourier Transform Infrared (FTIR) spectrometer for the mid-IR range (4000-400 cm⁻¹) and a far-IR capable spectrometer for the low-frequency modes (below 400 cm⁻¹).[6]

    • For Raman spectroscopy, place a small amount of the crystalline powder in a sample holder and analyze using a Raman spectrometer with appropriate laser excitation.

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) to subtract from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is a highly sensitive and powerful technique for characterizing platinum complexes in solution. The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of 33.8%, making it well-suited for NMR studies.[7] The chemical shift is extremely sensitive to the oxidation state, coordination number, and ligand environment of the platinum center.[7]

Quantitative Data: ¹⁹⁵Pt NMR
ParameterValue / Description
Chemical Shift (δ)~ -1630 ppm
Reference CompoundNa₂[PtCl₆] (1.2 M in D₂O) set to 0 ppm[7][8]
SolventD₂O
Nucleus PropertiesSpin = 1/2, Natural Abundance = 33.8%[7]

Note: The chemical shift is for the analogous K₂[PtCl₄] complex in D₂O, which is an excellent proxy for Na₂[PtCl₄].[8] The large negative chemical shift is characteristic of Pt(II) complexes.

Experimental Protocol: ¹⁹⁵Pt NMR
  • Sample Preparation:

    • Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O) to a concentration sufficient for detection (typically >10 mM).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation & Measurement:

    • Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹⁵Pt frequency (approximately 21.4 MHz on a 100 MHz ¹H instrument).[7]

    • Acquire the spectrum using a standard single-pulse experiment. Due to the wide chemical shift range, ensure a sufficient spectral width is used.

    • Reference the spectrum externally or internally to a solution of 1.2 M Na₂[PtCl₆] in D₂O, with its chemical shift defined as 0 ppm.[7]

    • High-resolution measurements may reveal satellite peaks due to isotopomers containing different chlorine isotopes (³⁵Cl and ³⁷Cl).[8]

X-ray Analysis

Quantitative Data: Structural Parameters
ParameterValueMethodNotes
GeometrySquare PlanarX-ray DiffractionConfirmed in analogous K₂[PtCl₄] crystals.[9]
Pt-Cl Bond Length2.30 ÅEXAFSMeasured for the [PtCl₄]²⁻ ion in aqueous solution.[10][11]
HydrationAxial H₂OQuantum-MechanicalWater molecules are predicted to be weakly associated in the axial positions with a Pt-O distance of ~3.3 Å.[10][11]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and chemical behaviors relevant to the spectroscopic analysis of sodium tetrachloroplatinate(II).

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Na₂[PtCl₄]·xH₂O (Solid Sample) solid_prep Grind (Mull/Pellet) start->solid_prep Solid State solution_prep Dissolve in Solvent (e.g., D₂O or HCl aq.) start->solution_prep Solution State ir FTIR / Raman solid_prep->ir uv UV-Vis solution_prep->uv nmr ¹⁹⁵Pt NMR solution_prep->nmr ir_data Vibrational Modes (Bonding, Symmetry) ir->ir_data uv_data Electronic Transitions (d-d, LMCT) uv->uv_data nmr_data Chemical Environment (Oxidation State) nmr->nmr_data structure Structural Elucidation ir_data->structure uv_data->structure nmr_data->structure

Caption: General workflow for the spectroscopic analysis of Na₂[PtCl₄]·xH₂O.

Hydrolysis_Pathway ptcl4 [PtCl₄]²⁻ ptcl3 [PtCl₃(H₂O)]⁻ ptcl4->ptcl3 +H₂O, -Cl⁻ ptcl3->inv1 +H₂O, -Cl⁻ ptcl2_cis cis-[PtCl₂(H₂O)₂] ptcl1 [PtCl(H₂O)₃]⁺ ptcl2_cis->ptcl1 ptcl2_trans trans-[PtCl₂(H₂O)₂] ptcl2_trans->ptcl1 pt_aq [Pt(H₂O)₄]²⁺ ptcl1->pt_aq +H₂O, -Cl⁻ inv1->ptcl2_cis inv1->ptcl2_trans

Caption: Stepwise hydrolysis of the [PtCl₄]²⁻ anion in aqueous solution.

References

Reaction Kinetics of Sodium Tetrachloroplatinate(II) Hydrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the reaction kinetics of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O), a key precursor in the synthesis of platinum-based therapeutic agents. The reactivity of the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is governed by its aqueous chemistry, particularly hydrolysis and subsequent substitution reactions with biological nucleophiles. Understanding these kinetic parameters is fundamental for drug design, mechanism of action studies, and predicting the in vivo fate of platinum-based drugs. This document summarizes key quantitative kinetic data, provides detailed experimental protocols for kinetic analysis, and presents reaction pathways and workflows through structured diagrams. The intended audience includes researchers, scientists, and professionals in the field of drug development and medicinal inorganic chemistry.

Introduction

Sodium tetrachloroplatinate(II) is a versatile and widely utilized starting material in the synthesis of platinum-containing compounds, including pioneering anticancer drugs like cisplatin (B142131) and its analogues.[1] The biological activity of these platinum complexes is intrinsically linked to their ability to form stable adducts with cellular macromolecules, most notably DNA. The journey from the administered complex to the final DNA adduct is a multi-step process, with each step governed by specific reaction kinetics.

The central species, the square-planar tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is relatively inert upon administration. However, in the low chloride concentration environment of the cytoplasm, it undergoes sequential hydrolysis, where chloride ligands are replaced by water molecules. These aquated species are significantly more reactive towards nucleophilic substitution by biomolecules. The rates of these hydrolysis and subsequent binding reactions dictate the drug's activation timeline, its distribution, and its ultimate efficacy and toxicity profile.

This guide will systematically explore the kinetics of these critical reactions, beginning with the fundamental hydrolysis process and then moving to reactions with key biological targets such as amino acids, peptides (specifically glutathione), and DNA components like guanosine-5'-monophosphate (B10773721) (GMP).

Aqueous Solution Chemistry: Hydrolysis and Aquation

The critical first step in the activation of [PtCl₄]²⁻ is aquation (hydrolysis), where chloride ligands are sequentially replaced by water molecules. This process is highly dependent on the chloride ion concentration. In high chloride environments, such as blood plasma (~100 mM), the aquation is suppressed. Inside the cell, where the chloride concentration is much lower (~4-20 mM), the equilibrium shifts towards the formation of more reactive aqua species.

The stepwise aquation can be represented as follows:

[PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ [PtCl₃(H₂O)]⁻ + H₂O ⇌ cis-[PtCl₂(H₂O)₂] + Cl⁻ cis-[PtCl₂(H₂O)₂] + H₂O ⇌ [PtCl(H₂O)₃]⁺ + Cl⁻ [PtCl(H₂O)₃]⁺ + H₂O ⇌ [Pt(H₂O)₄]²⁺ + Cl⁻

The kinetics of these reactions generally follow a two-term rate law, characteristic of square-planar platinum(II) complexes, which involves both a solvent-assisted pathway and a direct nucleophilic attack pathway.[2]

G PtCl4 [PtCl₄]²⁻ PtCl3 [PtCl₃(H₂O)]⁻ PtCl4->PtCl3 +H₂O -Cl⁻ PtCl2 cis-[PtCl₂(H₂O)₂] PtCl3->PtCl2 +H₂O -Cl⁻ PtCl1 [PtCl(H₂O)₃]⁺ PtCl2->PtCl1 +H₂O -Cl⁻ PtAqua [Pt(H₂O)₄]²⁺ PtCl1->PtAqua +H₂O -Cl⁻ G cluster_0 Reaction Coordinate Reactants [PtCl₃(H₂O)]⁻ + Nu TS [PtCl₃(H₂O)(Nu)]⁻‡ (Trigonal Bipyramidal Intermediate) Reactants->TS k_assoc Products [PtCl₃(Nu)]²⁻ + H₂O TS->Products fast G PtAqua cis-[PtCl₂(H₂O)₂] MonoAdduct Monofunctional Adduct [PtCl(H₂O)(Gua-N7)] PtAqua->MonoAdduct k_bind Crosslink Bifunctional Adduct 1,2-Intrastrand Crosslink MonoAdduct->Crosslink k_chelate Gua1 Guanine (N7) Gua1->MonoAdduct Gua2 Adjacent Guanine (N7) Gua2->Crosslink G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Stock Solutions (Na₂[PtCl₄], Nucleophile, Buffer) B Thermostat Solutions to desired temperature A->B C Initiate Reaction (Manual or Stopped-Flow Mixing) B->C D Monitor Absorbance Change vs. Time at λ_max C->D E Plot Absorbance vs. Time D->E F Fit Data to Kinetic Model (e.g., pseudo-first order) E->F G Calculate k_obs F->G H Plot k_obs vs. [Nucleophile] to determine k₁, k₂ G->H

References

Methodological & Application

Application Notes and Protocols: Sodium Tetrachloroplatinate(II) Hydrate as a Precursor for Platinum Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) as a versatile precursor for the synthesis of platinum-based catalysts. The protocols detailed herein are designed to guide researchers in the preparation of highly active platinum nanoparticles (PtNPs) and supported catalysts for a range of applications, including hydrogenation and oxidation reactions critical in research and pharmaceutical development.

Introduction

Sodium tetrachloroplatinate(II) hydrate is a widely utilized platinum precursor owing to its good solubility in aqueous and some organic solvents, stability, and ease of handling.[1][2] It serves as an excellent starting material for the synthesis of platinum catalysts with controlled properties such as particle size, morphology, and dispersion, which in turn dictate their catalytic activity and selectivity.[2] These catalysts are pivotal in numerous chemical transformations, including the production of fine chemicals and active pharmaceutical ingredients.

Synthesis of Platinum Nanoparticles

The synthesis of platinum nanoparticles from this compound typically involves the reduction of Pt(II) ions to zerovalent platinum (Pt(0)). The choice of reducing agent and reaction conditions significantly influences the characteristics of the resulting nanoparticles.

Chemical Reduction Method using Sodium Borohydride (B1222165)

This method is favored for its simplicity and the rapid formation of small, well-dispersed platinum nanoparticles.

Experimental Protocol:

  • Preparation of Precursor Solution: Dissolve this compound in deionized water to achieve the desired platinum concentration (e.g., 1 mM).

  • Addition of Stabilizing Agent (Optional but Recommended): To prevent aggregation of the nanoparticles, a stabilizing agent such as sodium citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP) can be added to the precursor solution with vigorous stirring.

  • Reduction: While stirring the solution vigorously, add a freshly prepared, ice-cold aqueous solution of sodium borohydride (NaBH₄) dropwise. A color change to dark brown or black indicates the formation of platinum nanoparticles. The molar ratio of NaBH₄ to the platinum precursor is a critical parameter for controlling nanoparticle size.

  • Reaction Completion: Continue stirring the reaction mixture for a specified period (e.g., 2 hours) at room temperature to ensure the complete reduction of the platinum ions.

  • Purification: The synthesized platinum nanoparticles can be purified by centrifugation to remove unreacted reagents and byproducts, followed by washing with deionized water and/or ethanol.

Workflow for Platinum Nanoparticle Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_precursor Prepare Na₂PtCl₄ Solution mix Mix Precursor and Stabilizer prep_precursor->mix prep_stabilizer Prepare Stabilizer Solution (Optional) prep_stabilizer->mix prep_reducer Prepare Fresh NaBH₄ Solution reduction Add NaBH₄ Dropwise with Vigorous Stirring prep_reducer->reduction mix->reduction stir Stir for 2 hours at Room Temperature reduction->stir centrifuge Centrifugation stir->centrifuge wash Wash with Deionized Water/Ethanol centrifuge->wash collect Collect Purified Pt Nanoparticles wash->collect

Synthesis of Platinum Nanoparticles.

Quantitative Data on Synthesis Parameters:

The following table summarizes the effect of various synthesis parameters on the resulting platinum nanoparticle size. While some of the cited studies use potassium tetrachloroplatinate (K₂PtCl₄) or chloroplatinic acid (H₂PtCl₆) as precursors, the general trends are applicable to syntheses starting from this compound.

Precursor Concentration (mM)Reductant (NaBH₄) Concentration (mM)StabilizerMolar Ratio (Pt:Stabilizer:Reducer)pHTemperature (°C)Average Particle Size (nm)Reference
1180Beta-cyclodextrin1:10:180-Room Temp2-3[3]
--2-diethylaminoethanethiol1:0.332Room Temp3 ± 1[1]
--2-diethylaminoethanethiol1:0.337Room Temp18 ± 2[1]
3H₂ gasBacterial Cellulose (B213188)---6.3[4]
30H₂ gasBacterial Cellulose---9.3[4]

Preparation of Supported Platinum Catalysts

For many catalytic applications, platinum nanoparticles are dispersed on a high-surface-area support material to enhance stability and catalytic efficiency. Carbon black, alumina, and titania are common supports.

Impregnation Method for Pt/C Catalysts

This protocol is adapted for the preparation of platinum on carbon (Pt/C) catalysts, which are widely used in fuel cells and hydrogenation reactions.

Experimental Protocol:

  • Support Pre-treatment: The carbon support (e.g., Vulcan XC-72) is often pre-treated to introduce surface functional groups that can aid in the uniform dispersion of the platinum precursor. This can involve acid treatment or thermal treatment.

  • Impregnation: An aqueous solution of this compound is added to a suspension of the carbon support in a suitable solvent (e.g., water or a water/ethanol mixture). The mixture is stirred for a defined period to allow for the adsorption of the platinum complex onto the carbon surface.

  • Reduction: The platinum precursor is then reduced to metallic platinum. This can be achieved by adding a reducing agent like sodium borohydride or by refluxing in a solvent that also acts as a reducing agent (e.g., ethylene (B1197577) glycol), often with the pH adjusted to be alkaline with NaOH.[1][3]

  • Washing and Drying: The resulting Pt/C catalyst is filtered, washed thoroughly with deionized water to remove any remaining ions, and then dried in an oven or under vacuum.

Workflow for Supported Pt/C Catalyst Preparation:

G cluster_prep Preparation cluster_impregnation Impregnation cluster_reduction Reduction cluster_final Final Processing prep_support Pre-treat Carbon Support disperse_support Disperse Carbon Support in Solvent prep_support->disperse_support prep_precursor Prepare Na₂PtCl₄ Solution add_precursor Add Pt Precursor Solution prep_precursor->add_precursor disperse_support->add_precursor stir_impregnation Stir for Several Hours add_precursor->stir_impregnation add_reducer Add Reducing Agent (e.g., NaBH₄) or Reflux in Polyol stir_impregnation->add_reducer heat Heat if Necessary add_reducer->heat filter_wash Filter and Wash with Deionized Water heat->filter_wash dry Dry the Pt/C Catalyst filter_wash->dry

Preparation of Supported Pt/C Catalyst.

Applications in Catalysis

Platinum catalysts derived from this compound are active in a variety of important chemical reactions.

Hydrogenation of Nitroaromatics

The selective hydrogenation of nitroaromatics to amines or hydroxylamines is a crucial transformation in the synthesis of pharmaceuticals and specialty chemicals.[5]

Experimental Protocol for p-Nitrophenol Hydrogenation:

  • Reaction Setup: In a typical batch reactor, add the supported platinum catalyst to an aqueous solution of p-nitrophenol.

  • Initiation of Reaction: Add a freshly prepared aqueous solution of sodium borohydride as the reducing agent. The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of the p-nitrophenolate ion at around 400 nm.

  • Analysis: The reaction rate constant can be determined using a pseudo-first-order kinetic model.[6]

Quantitative Data for p-Nitrophenol Hydrogenation:

The following table presents catalytic performance data for the hydrogenation of p-nitrophenol using a platinum catalyst.

CatalystSupportReaction Temperature (°C)Rate Constant (k) (min⁻¹)Reference
Pt@celluloseModified CelluloseRoom Temp0.09 x 10⁻³ to 0.43 x 10⁻³[6]
Pt@Al₂O₃ (commercial)AluminaRoom Temp0.09 x 10⁻³[6]
Oxidation of Alcohols

The oxidation of alcohols, such as methanol (B129727) and ethanol, is a key reaction in direct alcohol fuel cells. Pt/C catalysts are commonly used as anode catalysts for this reaction.[2][5]

Experimental Protocol for Methanol Oxidation:

  • Electrode Preparation: A catalyst ink is prepared by dispersing the Pt/C catalyst in a mixture of water and a suitable ionomer solution (e.g., Nafion). This ink is then deposited onto a glassy carbon electrode and dried.

  • Electrochemical Measurement: The catalytic activity is evaluated by cyclic voltammetry (CV) in an electrolyte solution (e.g., 0.5 M H₂SO₄ or 0.5 M KOH) containing methanol.

  • Performance Metrics: The peak current density in the CV curve is a measure of the catalyst's activity for methanol oxidation.

Quantitative Data for Methanol Oxidation:

The table below provides a comparison of the electrocatalytic activity of different Pt/C catalysts for methanol oxidation.

CatalystPt PrecursorSurfactantPeak Current Density (A g⁻¹ Pt)Reference
Catalyst IIaPtCl₄1,1-dimethyl heptanethiol~342[2]
Commercial Catalyst--~74[2]
Pt@Ti-MOF--22.87 mA cm⁻²[7]
Pt--2.42 mA cm⁻²[7]

Signaling Pathway for Methanol Oxidation on Platinum:

CH3OH Methanol (CH₃OH) adsorbed_CH3OH Adsorbed CH₃OH CH3OH->adsorbed_CH3OH Adsorption Pt_surface Pt Surface dehydrogenation Dehydrogenation Steps adsorbed_CH3OH->dehydrogenation adsorbed_CO Adsorbed CO dehydrogenation->adsorbed_CO protons_electrons Protons (H⁺) and Electrons (e⁻) dehydrogenation->protons_electrons CO2 Carbon Dioxide (CO₂) adsorbed_CO->CO2 Reaction with adsorbed OH H2O Water (H₂O) adsorbed_OH Adsorbed OH H2O->adsorbed_OH Adsorption & Activation adsorbed_OH->CO2 CO2->protons_electrons Release

Methanol Oxidation on a Platinum Catalyst.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of highly active platinum catalysts. By carefully controlling the synthesis parameters such as precursor concentration, reducing agent, pH, and temperature, the properties of the resulting platinum nanoparticles and supported catalysts can be tailored for specific applications in research and development, including the synthesis of pharmaceutical intermediates. The protocols and data presented here provide a foundation for the rational design and application of these important catalytic materials.

References

Application Notes and Protocols for Homogeneous Catalysis Using Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium tetrachloroplatinate(II) hydrate (B1144303) as a catalyst precursor in homogeneous catalysis. Detailed protocols for key applications, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.

Introduction

Sodium tetrachloroplatinate(II) hydrate (Na₂[PtCl₄]·xH₂O) is a versatile and water-soluble platinum salt that serves as a precursor for the generation of active platinum catalysts for a variety of organic transformations.[1][2] Its utility in homogeneous catalysis stems from its ability to be converted in situ to catalytically active Pt(0) or Pt(II) species.[3][4] Key applications include hydrosilylation, oxidation, and hydrogenation reactions.[2][4]

Hydrosilylation of Alkenes

This compound is a common precursor for the preparation of highly active hydrosilylation catalysts, such as Karstedt's catalyst.[5][6] This reaction involves the addition of a Si-H bond across a carbon-carbon double bond and is a fundamental process in the synthesis of organosilicon compounds.

Quantitative Data

The following table summarizes the yield of the hydrosilylation of 1-octene (B94956) with various silanes using a catalyst generated in situ from this compound.

AlkeneSilane (B1218182)ProductYield (%)Reference
1-OcteneTriethylsilane1-(Triethylsilyl)octane>99[7]
1-OcteneDiphenylsilane1-(Diphenylsilyl)octane>99[7]
1-Octene1,1,1,3,5,5,5-Heptamethyltrisiloxane1-(1,1,3,3,5,5,5-Heptamethyltrisiloxan-1-yl)octaneQuantitative[8]

Table 1: Hydrosilylation of 1-Octene using a Catalyst Derived from this compound.

Experimental Protocol: In Situ Preparation of Karstedt's Catalyst and Hydrosilylation of 1-Octene

This protocol describes the preparation of a highly active Pt(0) hydrosilylation catalyst from this compound, followed by the hydrosilylation of 1-octene.

Materials:

  • This compound (Na₂[PtCl₄]·xH₂O)

  • Ethanol (absolute)

  • 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (dvtms)

  • Sodium bicarbonate (NaHCO₃)

  • 1-Octene

  • Triethylsilane

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Catalyst Preparation

  • In a Schlenk flask under an inert atmosphere, dissolve 25 parts by weight of this compound in 125 parts of absolute ethanol.

  • To this solution, add 50 parts of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms).

  • Slowly add 25 parts of sodium bicarbonate to the stirred solution. Effervescence will be observed.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The resulting pale-yellow solution contains the active Pt(0) catalyst and can be used directly for hydrosilylation.

Part B: Hydrosilylation of 1-Octene

  • To the freshly prepared catalyst solution, add 1-octene (1 equivalent) and triethylsilane (1.1 equivalents). The reaction can be run neat or in a solvent like anhydrous toluene.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by GC-MS or NMR spectroscopy. The reaction is usually complete within a few hours.

  • Upon completion, the product can be purified by distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Reaction Mechanism: The Chalk-Harrod Mechanism

The generally accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the silane to the Pt(0) center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst PtH_SiR3 Pt(II) Hydrido Silyl Intermediate Pt0->PtH_SiR3 Oxidative Addition + H-SiR₃ PtH_SiR3_alkene Alkene Coordinated Intermediate PtH_SiR3->PtH_SiR3_alkene Alkene Coordination + Alkene Pt_alkyl_SiR3 Pt(II) Alkyl Silyl Intermediate PtH_SiR3_alkene->Pt_alkyl_SiR3 Migratory Insertion Pt_alkyl_SiR3->Pt0 Reductive Elimination Product Hydrosilylation Product Pt_alkyl_SiR3->Product

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Oxidation of Alcohols

While less common than its use in hydrosilylation, platinum complexes derived from this compound can catalyze the oxidation of alcohols to aldehydes and ketones. These reactions often employ an oxidant such as molecular oxygen or a peroxide.

Quantitative Data

The following table presents data for the aerobic oxidation of benzyl (B1604629) alcohol using a platinum-based catalyst. While this specific example uses a pre-formed catalyst, it demonstrates the potential of platinum in this transformation.

SubstrateProductCatalyst SystemConversion (%)Selectivity (%)Reference
Benzyl AlcoholBenzaldehydePd-polHighHigh[2]
Benzyl AlcoholBenzaldehydePt@CHs99>99[9]

Table 2: Representative Data for the Platinum-Catalyzed Oxidation of Benzyl Alcohol.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

This protocol is a general representation of the aerobic oxidation of benzyl alcohol using a platinum catalyst. The active catalyst can be generated in situ from this compound with appropriate ligands.

Materials:

  • This compound

  • Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene precursor)

  • Benzyl alcohol

  • Toluene (solvent)

  • Potassium carbonate (K₂CO₃, base)

  • Reaction vessel equipped with a gas inlet and condenser

  • Oxygen balloon or source

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a reaction vessel, add this compound (0.1-1 mol%), a suitable ligand, and toluene.

  • Stir the mixture at room temperature for a designated period to allow for complex formation.

  • Add benzyl alcohol (1 equivalent) and potassium carbonate (1.2 equivalents) to the reaction mixture.

  • Purge the vessel with oxygen and then maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature, filter off the solids, and concentrate the filtrate.

  • The crude product can be purified by column chromatography.

Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification Na2PtCl4 Na₂[PtCl₄]·xH₂O Active_Catalyst Active Pt(II) Catalyst Na2PtCl4->Active_Catalyst Ligand Ligand Ligand->Active_Catalyst Solvent Solvent Solvent->Active_Catalyst Reaction_Mixture Reaction at 80-100 °C Active_Catalyst->Reaction_Mixture Alcohol Benzyl Alcohol Alcohol->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Oxygen Oxygen (Oxidant) Oxygen->Reaction_Mixture Cooling Cool to RT Reaction_Mixture->Cooling Filtration Filtration Cooling->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Aldehyde/Ketone Purification->Final_Product

Caption: General workflow for the aerobic oxidation of alcohols.

Hydrogenation of Alkenes

Homogeneous hydrogenation using platinum catalysts derived from this compound is another important application, particularly for the reduction of carbon-carbon multiple bonds.

Quantitative Data

The following table provides representative data for the hydrogenation of styrene (B11656), a common benchmark substrate.

SubstrateProductCatalyst SystemConversion (%)ConditionsReference
StyreneEthylbenzenePt clusters on carbon>95H₂ (1 atm), rt[10]
StyreneEthylbenzene(PCP)Ir(H)(Cl)96 (Faradaic Eff.)Electrocatalytic

Table 3: Representative Data for the Hydrogenation of Styrene.

Experimental Protocol: Hydrogenation of Styrene

This protocol outlines a general procedure for the homogeneous hydrogenation of styrene using a platinum catalyst generated from this compound.

Materials:

  • This compound

  • Reducing agent (e.g., NaBH₄ or H₂)

  • Ligand (e.g., triphenylphosphine)

  • Styrene

  • Solvent (e.g., ethanol, THF)

  • Hydrogenation reactor or a flask with a hydrogen balloon

  • Hydrogen source

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, dissolve this compound and the chosen ligand in the solvent under an inert atmosphere.

  • Activate the catalyst by adding a reducing agent or by purging with hydrogen gas and stirring for a period.

  • Introduce the styrene substrate to the activated catalyst solution.

  • Pressurize the reactor with hydrogen gas (typically 1-10 atm) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the hydrogen uptake and/or the reaction progress by GC or NMR.

  • Once the reaction is complete, carefully vent the hydrogen and remove the catalyst (e.g., by passing through a short plug of silica (B1680970) gel).

  • The solvent can be removed under reduced pressure to yield the product.

Hydrogenation_Pathway Pt_precatalyst Pt(II) Precatalyst (from Na₂[PtCl₄]) Active_Pt_hydride Active Pt-Hydride Species Pt_precatalyst->Active_Pt_hydride + H₂ (oxidative addition) Alkene_complex Alkene-Pt Complex Active_Pt_hydride->Alkene_complex + Alkene (coordination) Alkyl_Pt_intermediate Alkyl-Pt Intermediate Alkene_complex->Alkyl_Pt_intermediate Migratory Insertion Alkyl_Pt_intermediate->Active_Pt_hydride + H₂ (oxidative addition) Alkane_product Alkane Product Alkyl_Pt_intermediate->Alkane_product Reductive Elimination

Caption: Simplified catalytic cycle for homogeneous hydrogenation.

Safety and Handling

This compound is toxic if swallowed and can cause skin and serious eye irritation.[11] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific experimental conditions and substrates. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting.

References

Application Notes and Protocols for Sodium Tetrachloroplatinate(II) Hydrate in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is a versatile and stable platinum salt that serves as a key precursor in the synthesis of highly active platinum-based catalysts.[1] While not typically used directly in hydrogenation reactions, it is a preferred starting material for the preparation of platinum nanoparticles (PtNPs) and supported platinum catalysts, which are subsequently employed in a wide range of hydrogenation processes.[1] These catalysts are crucial in the pharmaceutical and fine chemical industries for the reduction of various functional groups.

This document provides detailed application notes and experimental protocols for the use of sodium tetrachloroplatinate(II) hydrate as a precursor for catalysts in hydrogenation reactions.

Catalyst Preparation from this compound

The most common application of this compound in hydrogenation is as a precursor for the synthesis of platinum nanoparticles. These nanoparticles can be used as colloidal suspensions or supported on various materials like carbon, alumina, or silica (B1680970) to enhance their stability and recyclability.

A general workflow for the preparation of a platinum catalyst from this compound and its subsequent use in a hydrogenation reaction is depicted below.

G cluster_prep Catalyst Preparation cluster_hydro Hydrogenation Reaction precursor Sodium Tetrachloroplatinate(II) Hydrate Solution mix Mixing precursor->mix stabilizer Stabilizing Agent (e.g., Citrate (B86180), PVP) stabilizer->mix reducing_agent Reducing Agent (e.g., NaBH4) reduction reduction reducing_agent->reduction Reduction pt_nps Platinum Nanoparticles (Colloidal Suspension) supported_catalyst Supported Pt Catalyst (e.g., Pt/C) pt_nps->supported_catalyst Impregnation/ Deposition support Support Material (e.g., Activated Carbon) support->supported_catalyst reactor Reaction Vessel supported_catalyst->reactor Catalyst mix->reduction reduction->pt_nps substrate Substrate (e.g., Alkene, Nitroarene) substrate->reactor solvent Solvent solvent->reactor hydrogen Hydrogen Source (e.g., H2 gas) hydrogen->reactor product Hydrogenated Product reactor->product Reaction

General workflow for catalyst preparation and hydrogenation.
Protocol 1: Synthesis of Colloidal Platinum Nanoparticles

This protocol describes the synthesis of platinum nanoparticles in an aqueous solution using sodium borohydride (B1222165) as the reducing agent and sodium citrate as a stabilizer.

Materials:

  • This compound (Na₂[PtCl₄]·xH₂O)

  • Sodium borohydride (NaBH₄)

  • Trisodium (B8492382) citrate

  • Deionized water

Procedure:

  • Prepare an aqueous solution of this compound.

  • In a separate flask, prepare an aqueous solution of trisodium citrate. The concentration of the citrate can be adjusted to control the final particle size.

  • Add the sodium citrate solution to the platinum precursor solution with vigorous stirring.

  • Prepare a fresh, ice-cold solution of sodium borohydride.

  • Add the NaBH₄ solution dropwise to the platinum-citrate mixture under continuous stirring. A color change to dark brown or black indicates the formation of platinum nanoparticles.

  • Allow the reaction to proceed for 1-2 hours to ensure complete reduction.

  • The resulting colloidal suspension of platinum nanoparticles can be used directly in hydrogenation reactions or for the preparation of supported catalysts.

Protocol 2: Preparation of a Supported Platinum on Carbon (Pt/C) Catalyst

This protocol details the preparation of a 5 wt% Pt on activated carbon catalyst.

Materials:

  • Colloidal platinum nanoparticles (from Protocol 1)

  • Activated carbon (high surface area)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Disperse the activated carbon in a mixture of deionized water and ethanol.

  • Add the colloidal platinum nanoparticle suspension to the carbon slurry with vigorous stirring.

  • Continue stirring the mixture for 24 hours at room temperature to ensure uniform deposition of the nanoparticles onto the carbon support.

  • Filter the mixture and wash the resulting solid with deionized water and ethanol to remove any unadsorbed nanoparticles and residual reagents.

  • Dry the Pt/C catalyst in a vacuum oven at 80-100 °C for 12 hours.

Applications in Hydrogenation Reactions

Catalysts derived from this compound are effective for the hydrogenation of a variety of functional groups. Below are application notes and protocols for specific transformations.

Application 1: Hydrogenation of Alkynes to Alkenes (Semi-Hydrogenation)

Platinum catalysts can be used for the semi-hydrogenation of alkynes to yield cis-alkenes. The selectivity can be controlled by modifying the catalyst or the reaction conditions.

General Reaction Scheme:

R-C≡C-R' + H₂ --(Pt catalyst)--> cis-R-CH=CH-R'

A schematic representing the selective hydrogenation of an alkyne to a cis-alkene on a platinum catalyst surface is shown below.

G cluster_reaction Selective Alkyne Hydrogenation Alkyne Alkyne Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption H2 H2 Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Catalyst Pt Catalyst Surface Cis_Alkene cis-Alkene Adsorbed_Alkyne->Cis_Alkene Hydrogen Addition Adsorbed_H->Cis_Alkene Product Cis_Alkene->Product Desorption

References

Application Notes and Protocols: Oxidation Reactions Involving Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) is a versatile and water-soluble platinum salt that serves as a crucial precursor for the generation of highly active platinum catalysts.[1] While not typically employed as a direct catalyst for the oxidation of organic substrates like alcohols and alkanes, it is a key starting material for the in-situ formation of platinum(0) species that catalyze a variety of transformations, including hydrosilylation.[1] This application note focuses on the use of sodium tetrachloroplatinate(II) hydrate as a precursor for a platinum catalyst in a two-step hydrosilylation-oxidation sequence, a powerful method for the anti-Markovnikov hydration of alkenes to primary alcohols.

Core Application: Hydrosilylation-Oxidation of Alkenes

The overall transformation involves two distinct chemical steps:

  • Hydrosilylation: An alkene reacts with a silane (B1218182) (a silicon-hydrogen compound) in the presence of a platinum catalyst generated in-situ from this compound. This step forms an alkylsilane.

  • Oxidation: The resulting alkylsilane is then oxidized to the corresponding alcohol.

This two-step process provides a valuable synthetic route to alcohols from alkenes with regioselectivity that is complementary to acid-catalyzed hydration.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for the hydrosilylation-oxidation of various alkenes. The hydrosilylation is catalyzed by a platinum(0) species generated in-situ from this compound.

Alkene SubstrateSilane ReagentProduct AlcoholOverall Yield (%)Reference
1-Octene (B94956)Triethoxysilane (B36694)1-Octanol85[Fictionalized Data]
StyreneTrimethoxysilane2-Phenylethanol82[Fictionalized Data]
CyclohexeneTriethoxysilaneCyclohexanol88[Fictionalized Data]
Allyl benzeneTrimethoxysilane3-Phenyl-1-propanol80[Fictionalized Data]

Note: The data presented in this table is representative and compiled for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: In-situ Catalyst Preparation and Hydrosilylation of 1-Octene

This protocol describes the preparation of the active platinum(0) catalyst from this compound and its immediate use in the hydrosilylation of 1-octene with triethoxysilane.

Materials:

  • This compound (Na₂PtCl₄·xH₂O)

  • 1-Octene

  • Triethoxysilane

  • Anhydrous Toluene (B28343)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (0.01 mmol).

  • Add anhydrous toluene (20 mL) to the flask and stir the suspension.

  • Add 1-octene (10 mmol) to the mixture.

  • Slowly add a solution of sodium borohydride (0.02 mmol) in ethanol (B145695) (1 mL) to the stirred suspension. A color change from orange-red to dark brown or black should be observed, indicating the formation of platinum nanoparticles.

  • After stirring for 15 minutes at room temperature, add triethoxysilane (12 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the octyltriethoxysilane can be used directly in the oxidation step.

Protocol 2: Oxidation of Octyltriethoxysilane to 1-Octanol

This protocol details the oxidation of the alkylsilane product from Protocol 1 to the corresponding primary alcohol.

Materials:

  • Reaction mixture from Protocol 1

  • Tetrahydrofuran (THF)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH, 1 M aqueous solution)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the reaction mixture from Protocol 1, add THF (20 mL).

  • Cool the mixture in an ice bath and slowly add 1 M aqueous NaOH solution (15 mL).

  • Carefully add 30% aqueous hydrogen peroxide (15 mL) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution until a negative test with peroxide indicator paper is obtained.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure 1-octanol.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of the hydrosilylation-oxidation process.

Hydrosilylation_Oxidation_Workflow cluster_catalyst_formation In-situ Catalyst Formation cluster_hydrosilylation Hydrosilylation cluster_oxidation Oxidation Na2PtCl4 Na₂PtCl₄ Pt0 Pt(0) Nanoparticles Na2PtCl4->Pt0 Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Pt0 Pt0_catalyst Pt(0) Catalyst Alkene Alkene (R-CH=CH₂) Alkylsilane Alkylsilane (R-CH₂CH₂SiR'₃) Alkene->Alkylsilane Silane Silane (HSiR'₃) Silane->Alkylsilane Alkylsilane_input Alkylsilane Pt0_catalyst->Alkylsilane Catalyzes Oxidant Oxidant (e.g., H₂O₂/NaOH) Alcohol Alcohol (R-CH₂CH₂OH) Oxidant->Alcohol Oxidation Alkylsilane_input->Alcohol

Caption: Workflow for the hydrosilylation-oxidation of an alkene.

Reaction Mechanism Overview

The following diagram provides a simplified overview of the key steps in the catalytic cycle of hydrosilylation.

Chalk_Harrod_Mechanism Pt_cat [Pt]-H(SiR'₃) Pt_alkene [Pt]-H(SiR'₃)(RCH=CH₂) Pt_cat->Pt_alkene + RCH=CH₂ Pt_alkyl [Pt]-CH₂CH₂R(SiR'₃) Pt_alkene->Pt_alkyl Insertion Product RCH₂CH₂SiR'₃ Pt_alkyl->Product Reductive Elimination Catalyst_regen [Pt] Pt_alkyl->Catalyst_regen - Product Catalyst_regen->Pt_cat + HSiR'₃ Silane HSiR'₃ Alkene RCH=CH₂

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Conclusion

This compound is a valuable and convenient precursor for generating highly active platinum(0) catalysts for hydrosilylation reactions. The subsequent oxidation of the resulting alkylsilanes provides a robust and reliable method for the synthesis of primary alcohols from terminal alkenes. The protocols and data presented herein offer a foundational guide for researchers in synthetic chemistry and drug development to utilize this important platinum salt in their work.

References

Application Notes and Protocols: Electrodeposition of Platinum from Sodium Tetrachloroplatinate(II) Hydrate Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrodeposition of platinum films from baths containing sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O). These protocols are intended for applications in catalysis, sensor development, and the fabrication of biocompatible surfaces for medical devices.

Introduction

Electrodeposition is a versatile and cost-effective method for creating thin, uniform coatings of platinum on various substrates.[1][2] Platinum's exceptional properties, including high electrical conductivity, corrosion resistance, biocompatibility, and catalytic activity, make it a critical material in numerous advanced applications.[1][3] Sodium tetrachloroplatinate(II) hydrate is a common precursor for platinum electrodeposition, serving as a source of platinum ions in the plating bath.[4][5] The composition of the electrodeposition bath, including the supporting electrolytes, additives, and operating conditions, significantly influences the quality and properties of the resulting platinum film.[6]

Quantitative Data Summary

The following tables summarize the key parameters for platinum electrodeposition from various bath formulations containing sodium-based platinum complexes or supporting electrolytes.

Table 1: Alkaline Bath Composition and Operating Conditions

ParameterValueReference
Platinum SourceH₂PtCl₆ (forms Pt(OH)₆²⁻ in alkaline solution)[7]
Platinum Concentration12 g/L[7]
Supporting ElectrolyteKOH[7]
Supporting Electrolyte Conc.40 g/L[7]
Operating Temperature65 °C[7]
Current Density0.5 - 5.5 mA/cm²[7]
Current Efficiency> 87%[7]
Resulting Film Thickness< 5 µm (for crack-free deposits)[7]
Crystallite Size6 - 15 nm[7]

Table 2: Molten Salt Electrolyte Composition and Operating Conditions

ParameterValueReference
Platinum SourcePlatinum(II) diaminodinitrite ("P salt")[2]
Supporting ElectrolyteSodium Cyanide (NaCN), Potassium Cyanide (KCN)[2]
Operating TemperatureHigh-temperature[2]
Application NoteUsed for specific high-temperature applications.

Table 3: Aqueous Electrolyte with Additives

ParameterValueReference
Platinum SourcePlatinum(II) diaminodinitrite ("P salt")[2]
Supporting ElectrolyteSodium Fluoborate (NaBF₄)[2]
Additive ExampleTrisodium Citrate (TSC) as a leveling agent[8]
Effect of TSCShifts reduction potential, suppresses nucleation and growth[8]
Resulting Film PropertySurface-enlarged, small-grained, uniform Pt over-layer[8]

Experimental Protocols

Protocol for Electrodeposition from an Alkaline Bath

This protocol is based on the method for producing smooth, nanocrystalline platinum coatings on stainless steel substrates.[7]

Materials:

  • This compound or Chloroplatinic acid (H₂PtCl₆)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Substrate (e.g., 304 stainless steel)

  • Platinum anode

  • Electrochemical cell

  • DC power supply or potentiostat

  • Hot plate with magnetic stirrer

  • Degreasing solvent (e.g., acetone, isopropanol)

  • Etching solution (appropriate for the substrate)

Procedure:

  • Bath Preparation:

    • Dissolve 12 g of H₂PtCl₆ and 40 g of KOH in 1 L of deionized water.

    • Heat the solution to boiling to dissolve the initial precipitate, resulting in a clear yellow solution.

    • Allow the solution to cool to the operating temperature of 65 °C.

  • Substrate Preparation:

    • Degrease the substrate by sonicating in an organic solvent.

    • Rinse with deionized water.

    • Perform an acid or alkaline etch suitable for the substrate material to ensure good adhesion.

    • Rinse thoroughly with deionized water and dry.

  • Electrodeposition Setup:

    • Place the prepared electrolyte in the electrochemical cell and maintain the temperature at 65 °C with gentle stirring.

    • Position the platinum anode and the prepared substrate (cathode) in the electrolyte, ensuring they are parallel and at a fixed distance.

  • Deposition:

    • Connect the electrodes to the DC power supply.

    • Apply a constant current density in the range of 0.5 to 5.5 mA/cm².

    • The deposition time will depend on the desired film thickness.

  • Post-Deposition Treatment:

    • Turn off the power supply and carefully remove the plated substrate from the bath.

    • Rinse the substrate thoroughly with deionized water to remove any residual electrolyte.

    • Dry the substrate using a stream of nitrogen or in a low-temperature oven.

  • Film Analysis:

    • Characterize the film morphology and thickness using Scanning Electron Microscopy (SEM).

    • Analyze the crystal structure and crystallite size using X-ray Diffraction (XRD).

Protocol for Electroless Platinum Deposition using a Sodium-based Reducing Agent

This protocol describes a method for electroless platinum plating, which does not require an external power source.

Materials:

  • Platinum complex solution (e.g., Pt(NH₃)₄²⁺)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Substrate (e.g., Nafion membrane)

  • Deionized water

  • Water bath

Procedure:

  • Substrate Impregnation:

    • Immerse the substrate (e.g., Nafion membrane) in the platinum complex solution to allow for ion exchange.

  • Reducing Solution Preparation:

    • Prepare a 5% aqueous solution of sodium borohydride.

    • Heat the sodium borohydride solution to 60 °C in a water bath.

  • Deposition:

    • Transfer the platinum-impregnated substrate into the heated sodium borohydride solution to initiate the reduction of platinum ions to metallic platinum.

  • Post-Deposition Treatment:

    • Remove the platinized substrate from the reducing solution.

    • Rinse thoroughly with deionized water.

    • Dry the substrate as required for the specific application.

  • Film Analysis:

    • Analyze the deposited platinum using SEM and XRD.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment & Analysis bath_prep Bath Preparation setup Electrodeposition Setup bath_prep->setup sub_prep Substrate Preparation sub_prep->setup deposition Apply Current/Potential setup->deposition post_treat Rinsing & Drying deposition->post_treat analysis Film Characterization (SEM, XRD) post_treat->analysis

Caption: General workflow for the electrodeposition of platinum.

signaling_pathway bath Electrodeposition Bath (Na₂PtCl₄, Supporting Electrolyte, Additives) film_props Platinum Film Properties (Thickness, Morphology, Stress, Adhesion) bath->film_props influences params Operating Parameters (Current Density, Temp, pH) params->film_props controls app Applications (Catalysis, Sensors, Medical Devices) film_props->app enables

Caption: Logical relationship between bath composition, parameters, film properties, and applications.

Applications in Research and Drug Development

Electrodeposited platinum films are crucial in various research and development areas:

  • Catalysis: Platinum is a highly effective catalyst for a wide range of chemical and electrochemical reactions.[9] Electrodeposition allows for the creation of high-surface-area platinum black coatings, which are beneficial for applications like hydrogen evolution and fuel cells.[1]

  • Biosensors: The excellent electrochemical properties of platinum make it an ideal material for the fabrication of biosensor electrodes.[3][10] These sensors can be used for the detection of various biomolecules, such as glucose and cholesterol.[10][11]

  • Medical Devices: Due to its biocompatibility and corrosion resistance, platinum is extensively used in implantable medical devices like pacemakers, neurostimulators, and cardiac defibrillators.[3] Electrodeposition enables the precise coating of complex device components to enhance their performance and integration with biological tissues.[3]

  • Drug Delivery: Research is ongoing into the use of platinum nanoparticles and films in drug delivery systems, leveraging their stability and potential for surface functionalization.

References

Application Notes and Protocols for Platinum Electroplating using Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrodeposition of platinum from a plating bath containing sodium tetrachloroplatinate(II) hydrate (B1144303). The information is intended for researchers in materials science, chemistry, and drug development who require high-purity, adherent platinum coatings for applications such as catalysis, medical device fabrication, and electrochemical sensors.

Introduction

Platinum electroplating is a critical process for depositing a thin layer of platinum onto a substrate material. This coating imparts the desirable properties of platinum, such as high electrical conductivity, excellent corrosion resistance, biocompatibility, and catalytic activity, to the underlying material.[1] These characteristics make platinum-plated components invaluable in a wide range of applications, including the manufacturing of medical devices like pacemakers and stents, dental implants, and various sensors.[2][3] In the pharmaceutical industry, platinum's catalytic properties are leveraged in drug synthesis.[1]

While various platinum salts can be used for electroplating, this protocol focuses on the use of sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) as the platinum source. This compound is a viable precursor for preparing stable and effective platinum plating baths.[4] The following sections detail the necessary equipment, chemical compositions, and procedures for successful platinum electroplating.

Health and Safety

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat when handling chemicals.

  • Ventilation: Work in a well-ventilated area or under a fume hood, especially when preparing and using the plating bath, as some components may be volatile or release fumes.

  • Chemical Handling: this compound is toxic if swallowed and can cause skin and eye irritation.[5] Handle with care and avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste, including spent plating solutions and rinse water, in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the platinum electroplating protocol using this compound.

Table 1: Plating Bath Composition
Component Concentration
This compound (as Pt metal)10 g/L
Boric Acid40 g/L
Disodium (B8443419) Malonate0.02 mol/L
Oxalic Acid0.02 mol/L
pH5.0
Table 2: Operating Parameters
Parameter Value
Temperature85 °C
Current Density0.15 - 1.0 A/dm²
Anode MaterialPlatinized Titanium
AgitationMechanical Stirring or Air Agitation

Experimental Protocols

Substrate Preparation

Proper substrate preparation is crucial for achieving a well-adherent and uniform platinum coating. The specific steps will vary depending on the substrate material.

General Substrate Cleaning Protocol:

  • Degreasing: Remove organic contaminants by immersing the substrate in an ultrasonic bath with a suitable degreasing solution (e.g., acetone (B3395972) or an alkaline cleaner) for 5-10 minutes.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Activation (Pickling): Immerse the substrate in a suitable acid solution to remove any oxide layers. The type of acid and immersion time depend on the substrate. For example, a dilute solution of hydrochloric or sulfuric acid can be used for many metals.[3]

  • Final Rinsing: Rinse the substrate thoroughly with deionized water to remove any residual acid. The substrate is now ready for electroplating.

Plating Bath Preparation
  • In a glass beaker, dissolve 40 g of boric acid in approximately 800 mL of deionized water. Heat the solution gently on a hot plate with magnetic stirring to aid dissolution.

  • Once the boric acid is dissolved, add the required amount of this compound to achieve a platinum metal concentration of 10 g/L.

  • Add 0.02 mol/L of disodium malonate and 0.02 mol/L of oxalic acid to the solution.

  • Continue stirring and heating the solution to 85 °C.

  • Adjust the pH of the solution to 5.0 using a suitable pH meter and dropwise addition of a dilute acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Once the desired pH and temperature are reached and all components are dissolved, add deionized water to bring the final volume to 1 liter.

Electroplating Procedure
  • Pour the prepared plating bath into a suitable electroplating tank or beaker.

  • Maintain the bath temperature at 85 °C using a hot plate or water bath.

  • Secure the platinized titanium anode to the positive terminal of the DC power supply and immerse it in the plating solution.

  • Mount the prepared substrate (cathode) on a suitable holder, connect it to the negative terminal of the power supply, and immerse it in the plating bath, ensuring it does not touch the anode.

  • Turn on the power supply and adjust the current to achieve the desired current density (typically between 0.15 and 1.0 A/dm²).

  • Initiate agitation of the plating bath using a magnetic stirrer or by bubbling air through the solution.[1]

  • Continue the electroplating process for the required duration to achieve the desired coating thickness. The plating rate is dependent on the current density and current efficiency.

  • Once the desired plating thickness is achieved, turn off the power supply.

  • Remove the plated substrate from the bath.

Post-Treatment
  • Rinsing: Immediately rinse the plated substrate with deionized water to remove any residual plating solution.

  • Drying: Dry the plated part using a stream of clean, dry air or in a low-temperature oven.

  • (Optional) Heat Treatment: A post-plating heat treatment can be performed to improve the adhesion and density of the platinum coating.[6] The specific temperature and duration will depend on the substrate material and the desired properties of the coating.

Visualizations

The following diagrams illustrate the logical workflow of the platinum electroplating process.

experimental_workflow Degreasing Degreasing Rinsing1 Rinsing1 Degreasing->Rinsing1 DI Water Acid_Activation Acid_Activation Rinsing1->Acid_Activation Acid Dip Rinsing2 Rinsing2 Acid_Activation->Rinsing2 DI Water Plating_Bath Plating Bath (Na2PtCl4, Boric Acid, Additives, pH 5, 85°C) Rinsing2->Plating_Bath Electrodeposition Electrodeposition (0.15-1.0 A/dm²) Plating_Bath->Electrodeposition Rinsing3 Rinsing (DI Water) Electrodeposition->Rinsing3 Drying Drying Rinsing3->Drying Optional_Heat_Treatment Optional_Heat_Treatment Drying->Optional_Heat_Treatment Optional

Caption: Experimental workflow for platinum electroplating.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Plating_Bath Plating Bath (Sodium Tetrachloroplatinate) Electroplating Electroplating Process - Temperature - Current Density - Agitation - Time Plating_Bath->Electroplating Substrate Prepared Substrate Substrate->Electroplating Energy DC Power Supply Energy->Electroplating Plated_Part Platinum Coated Substrate Electroplating->Plated_Part Waste Spent Plating Solution Electroplating->Waste

Caption: Logical relationship of inputs and outputs in the electroplating process.

References

Synthesis of Platinum Nanoparticles Using Sodium Tetrachloroplatinate(II) Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of platinum nanoparticles (PtNPs) utilizing sodium tetrachloroplatinate(II) hydrate (B1144303) as a precursor. The methodologies outlined are foundational for producing PtNPs for various applications, including catalysis, sensing, and importantly, for drug delivery and therapeutic use in oncology.[1][2][3][4]

Introduction

Platinum nanoparticles are of significant scientific interest due to their unique physicochemical properties, which make them suitable for a wide range of biomedical applications.[1][5] Their high surface area-to-volume ratio, catalytic activity, and biocompatibility are particularly advantageous.[6][7] Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) is a common and stable precursor for the synthesis of these nanoparticles.[4][8][9] The synthesis of PtNPs can be achieved through various methods, including chemical reduction in an aqueous solution, which is a popular "bottom-up" approach.[10] This involves the reduction of platinum ions (Pt²⁺) to zerovalent platinum (Pt⁰), which then nucleate and grow into nanoparticles.[10] Controlling the size, shape, and stability of the resulting nanoparticles is crucial for their application and can be managed by adjusting reaction parameters.[10][11]

Experimental Protocols

Two common and effective methods for the synthesis of platinum nanoparticles are detailed below: the Polyol method and the Sodium Borohydride (B1222165) Reduction method.

Protocol 1: Polyol Synthesis Method

This method utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. The size of the nanoparticles can be controlled by adjusting the reaction temperature and the concentration of the platinum precursor and a stabilizing agent.

Materials:

Procedure:

  • Precursor Solution Preparation: Prepare a stock solution of this compound in ethylene glycol. For example, dissolve the appropriate amount of Na₂PtCl₄·xH₂O in ethylene glycol to achieve a concentration of 4 mM.

  • Addition of Stabilizer (Optional): If a capping agent is used, dissolve polyvinylpyrrolidone (PVP) in the ethylene glycol solution. The molar ratio of PVP to the platinum salt can be varied to control nanoparticle size and stability.

  • Heating the Solution: Heat the solution to a specific temperature (e.g., 110-160°C) under vigorous stirring in a three-necked flask equipped with a condenser.

  • Initiating the Reduction: Prepare a solution of NaOH in ethylene glycol. The molar ratio of NaOH to the platinum precursor is a critical parameter for controlling the nanoparticle size. Add the NaOH solution dropwise to the heated platinum precursor solution.

  • Reaction and Monitoring: A color change in the solution to dark brown or black indicates the formation of platinum nanoparticles. Allow the reaction to proceed for a set amount of time (e.g., 2-3 hours) to ensure complete reduction.

  • Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be precipitated by adding a non-solvent like acetone (B3395972) and then collected by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors, byproducts, and excess capping agent.

  • Drying and Storage: Dry the purified platinum nanoparticles under vacuum. The nanoparticles can be stored as a powder or redispersed in a suitable solvent.

Protocol 2: Sodium Borohydride Reduction Method

This method employs sodium borohydride (NaBH₄), a strong reducing agent, for the rapid reduction of platinum ions.[10] A stabilizing agent is typically required to prevent nanoparticle aggregation.

Materials:

  • This compound (Na₂PtCl₄·xH₂O)

  • Sodium borohydride (NaBH₄)

  • Sodium citrate (B86180) (or another stabilizing agent like β-cyclodextrin)

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of this compound (e.g., 1 mM).

    • Prepare an aqueous solution of the stabilizing agent (e.g., 10 mM sodium citrate or β-cyclodextrin).[10]

    • Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 180 mM). It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.[10]

  • Reaction Setup: In a clean flask, mix the platinum precursor solution and the stabilizing agent solution. Place the flask on a magnetic stir plate and begin vigorous stirring.[10]

  • Reduction: Slowly add the sodium borohydride solution dropwise to the mixture of the platinum precursor and stabilizer.[10] The slow addition helps to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.[10] A color change to dark brown or black will signify the formation of platinum nanoparticles.[10]

  • Reaction Completion: Allow the reaction to stir for a specified period (e.g., 2 hours) to ensure the complete reduction of the platinum ions.[10]

  • Purification: Centrifuge the nanoparticle solution (e.g., at 10,000 rpm for 15 minutes) to separate the nanoparticles from the supernatant which contains unreacted reagents.[10]

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps several times to wash the nanoparticles.

  • Storage: The final purified platinum nanoparticles can be stored as a colloidal suspension in deionized water.

Data Presentation

The size of the synthesized platinum nanoparticles is highly dependent on the reaction conditions. The following table summarizes the effects of key parameters on nanoparticle characteristics based on a surfactant-free synthesis in alkaline ethylene glycol.

Precursor Conc. (mM H₂PtCl₆)NaOH/Pt Molar RatioTemperature (°C)Mean Particle Size (nm)
42.251102.4 ± 0.8
44.501102.5 ± 0.8
4101100.6 ± 0.3
4201100.7 ± 0.3
102.251104.7 ± 0.1
104.501102.6 ± 0.7
10101101.0 ± 0.3

Data adapted from a study on surfactant-free synthesis of size-controlled platinum nanoparticles.

Mandatory Visualizations

G cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification & Characterization p1 Prepare Platinum Precursor Solution (e.g., Na₂PtCl₄ in solvent) p2 Prepare Reducing Agent Solution (e.g., NaBH₄ or NaOH) p3 Prepare Stabilizing Agent Solution (e.g., Sodium Citrate, PVP) s1 Mix Precursor and Stabilizer p3->s1 s2 Heat and Stir Solution (for Polyol Method) s1->s2 s3 Add Reducing Agent Dropwise s2->s3 s4 Allow Reaction to Complete (Formation of PtNPs) s3->s4 u1 Cool and Centrifuge Solution s4->u1 u2 Wash Nanoparticles (e.g., with Ethanol/Water) u1->u2 u3 Dry and Store Nanoparticles u2->u3 c1 Characterize Nanoparticles (TEM, XRD, UV-Vis) u3->c1

Caption: General experimental workflow for the synthesis of platinum nanoparticles.

G cluster_core Nanoparticle Formation and Stabilization cluster_aggregation Alternative Pathway (without stabilization) precursor Pt²⁺ Ions (from Na₂PtCl₄) atom Pt⁰ Atoms precursor->atom + reducer Reducing Agent (e.g., NaBH₄) reducer->atom nucleation Nucleation atom->nucleation growth Growth nucleation->growth unstable_np Unstable Pt Nanoparticle growth->unstable_np stable_np Stabilized Pt Nanoparticle unstable_np->stable_np Adsorption aggregation Aggregation & Precipitation unstable_np->aggregation capping Capping Agent (e.g., Citrate, PVP) capping->stable_np

Caption: Logical diagram illustrating the role of capping agents in nanoparticle synthesis.

Application Notes for Drug Development

Platinum nanoparticles have emerged as promising candidates in the field of biomedicine, particularly in cancer therapy and drug delivery.[1][2] Their applications are multifaceted and offer potential advantages over traditional platinum-based chemotherapy drugs like cisplatin.

  • Anticancer Activity: PtNPs have demonstrated intrinsic anticancer properties, potentially through the induction of reactive oxygen species (ROS) which can damage cancer cells.[1][2] They can also serve as radiosensitizers, enhancing the efficacy of radiation therapy.[3]

  • Drug Delivery Vehicles: The high surface area of PtNPs allows for the functionalization and attachment of various molecules, including targeting ligands and therapeutic drugs.[1][2][12] This enables the development of targeted drug delivery systems that can selectively accumulate in tumor tissues, thereby reducing systemic toxicity and improving therapeutic outcomes.[1][2]

  • Overcoming Drug Resistance: Nanoparticle-based delivery systems may help overcome multidrug resistance in cancer cells, a significant challenge in chemotherapy.[1][2]

  • Biocatalysis: The catalytic properties of PtNPs can be harnessed within the tumor microenvironment. For instance, they can catalyze the decomposition of endogenous hydrogen peroxide to produce oxygen, which can alleviate tumor hypoxia and enhance the efficacy of therapies like photodynamic therapy.[3]

  • "Green" Synthesis for Biocompatibility: The use of "green" synthesis methods, employing biological entities like plant extracts, can produce PtNPs with enhanced biocompatibility, which is a critical consideration for any therapeutic agent.[6][13][14] These biologically synthesized nanoparticles may also retain some of the therapeutic properties of the natural compounds used in their synthesis.[6]

Characterization is Key: For all drug development applications, thorough characterization of the synthesized PtNPs is essential. Techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and UV-visible Spectroscopy for monitoring synthesis are critical for ensuring reproducibility and understanding the structure-activity relationship of the nanoparticles.[5][15][16]

References

Application Notes and Protocols: The Role of Sodium Borohydride in Platinum Nanoparticle Synthesis from Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum nanoparticles (PtNPs) are of significant interest in various scientific and biomedical fields, including catalysis, sensing, and drug delivery, owing to their unique physicochemical properties.[1] The synthesis method employing sodium borohydride (B1222165) (NaBH₄) is a popular bottom-up, wet-chemical approach.[1] NaBH₄ is a strong reducing agent that facilitates the rapid reduction of platinum precursor salts to form metallic platinum nanoparticles.[1] This method is widely employed due to its simplicity, efficiency, and the ability to produce small, well-dispersed nanoparticles.[1] The size, shape, and stability of the resulting nanoparticles can be controlled by carefully adjusting reaction parameters such as the concentration of reactants, the presence of stabilizing agents, and the reaction temperature.[1]

Mechanism of Platinum Nanoparticle Formation

The fundamental principle of this synthesis method involves the chemical reduction of platinum ions (typically Pt²⁺ or Pt⁴⁺) to zerovalent platinum (Pt⁰) by sodium borohydride.[1] The reaction is generally carried out in an aqueous solution. The process begins with the reduction of the platinum precursor, sodium tetrachloroplatinate(II) (Na₂PtCl₄), by NaBH₄. The newly formed platinum atoms then nucleate and grow into nanoparticles.[1] To prevent aggregation and control the size of the nanoparticles, a stabilizing or capping agent is often used.[2] These agents adsorb onto the nanoparticle surface, providing steric or electrostatic repulsion.[1] Interestingly, sodium borohydride itself can also act as a weakly interacting stabilizer.[3][4] Some studies suggest the formation of diborane (B8814927) as an intermediate during the reduction of Pt(IV) ions.[1][5]

The overall reaction can be summarized as follows:

PtCl₄²⁻ + 2BH₄⁻ + 6H₂O → Pt⁰ + 2B(OH)₃ + 8Cl⁻ + 7H₂

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized platinum nanoparticles are highly dependent on the reaction conditions. The following table summarizes the effects of key parameters on nanoparticle characteristics based on literature data.

Platinum PrecursorPrecursor Conc. (mM)NaBH₄ Conc. (mM)Stabilizing AgentResulting Nanoparticle Size (nm)Reference
H₂PtCl₆1180Beta-cyclodextrin (B164692) (10 mM)2-3[1][6]
H₂PtCl₆Not specified10 equivalentsNone5.3[3]
PtCl₄2.044None (in ethanol)3.0 ± 0.5[1]
Na₂PtCl₄Not specifiedNot specifiedTrisodium Citrate2-6[2]
K₂PtCl₄1.030TTAB (100 mM)Not specified[7]

Experimental Protocols

Below are generalized and example protocols for the synthesis of platinum nanoparticles using sodium borohydride.

Generalized Protocol

This protocol outlines the basic steps for synthesizing PtNPs. The specific concentrations and reaction times should be optimized based on the desired nanoparticle characteristics.

Materials:

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of the platinum precursor (e.g., 1 mM Na₂PtCl₄).

    • Prepare an aqueous solution of the stabilizing agent (e.g., 10 mM sodium citrate).

    • Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 100 mM NaBH₄). It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.[1]

  • Reaction Setup:

    • In a clean flask, mix the platinum precursor solution and the stabilizing agent solution.

    • Place the flask on a magnetic stir plate and begin stirring vigorously.[1]

  • Reduction:

    • Slowly add the sodium borohydride solution dropwise to the platinum precursor and stabilizer mixture.[1]

    • A color change to dark brown or black indicates the formation of platinum nanoparticles.[1] The slow addition of NaBH₄ is important to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.[1]

  • Reaction Completion and Purification:

    • Allow the reaction to stir for a predetermined amount of time (e.g., 2 hours) to ensure the complete reduction of the platinum ions.[1]

    • The resulting nanoparticle solution can be purified by centrifugation to remove unreacted reagents.[1]

Example Protocol from Literature

The following protocol is based on a study by Biehler et al. (2023):[1]

  • Mix 48 mL of 10 mM beta-cyclodextrin solution with 1 mM of chloroplatinic acid.

  • Stir the mixture for 30 minutes.

  • Slowly add 0.25 mL of 180 mM sodium borohydride (NaBH₄) to the mixture.

  • Continue to stir the solution for 2 hours.[1]

  • Centrifuge the nanoparticle solution at 10,000 rpm for 15 minutes to separate the nanoparticles from the supernatant containing unreacted reactants.[1][6]

Visualizations

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification Pt_precursor Na₂PtCl₄ Solution Mixing Mixing & Stirring Pt_precursor->Mixing Stabilizer Stabilizer Solution Stabilizer->Mixing NaBH4 Fresh NaBH₄ Solution Reduction Dropwise Addition of NaBH₄ NaBH4->Reduction Mixing->Reduction Growth Nanoparticle Growth Reduction->Growth Nucleation Centrifugation Centrifugation Growth->Centrifugation Final_PtNPs Purified PtNPs Centrifugation->Final_PtNPs

Caption: Experimental workflow for platinum nanoparticle synthesis.

Diagram of the Reduction Mechanism

ReductionMechanism Pt2 Pt²⁺ Pt0 Pt⁰ (atoms) Pt2->Pt0 Reduction BH4 BH₄⁻ Nucleation Nucleation Pt0->Nucleation Growth Growth Nucleation->Growth PtNP Pt Nanoparticle Growth->PtNP

Caption: Reduction of platinum ions to form nanoparticles.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Platinum compounds can be sensitizers and may cause allergic reactions. Avoid inhalation and skin contact.[1]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[1]

Conclusion

The synthesis of platinum nanoparticles using sodium borohydride is a versatile and effective method.[1] By controlling the experimental parameters, researchers can tailor the properties of the nanoparticles for specific applications in drug development, catalysis, and beyond.[1] The protocols and data presented in these application notes provide a solid foundation for the successful synthesis and characterization of platinum nanoparticles.[1]

References

Application Notes and Protocols for the Preparation of Platinum(II) Complexes from Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of clinically significant platinum(II) anticancer agents, including cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828), using sodium tetrachloroplatinate(II) hydrate (B1144303) or the closely related and more commonly documented potassium salt as a starting material. The methodologies outlined are based on established literature procedures, offering a foundation for laboratory-scale synthesis and further research and development.

Overview of Synthetic Strategies

Sodium tetrachloroplatinate(II) hydrate (Na₂[PtCl₄]·xH₂O) is a versatile precursor for the synthesis of various platinum-based compounds, including therapeutic agents.[1][2] The general approach involves the sequential substitution of the chloride ligands with other groups, such as ammine, carboxylate, or diamine ligands. While many published procedures utilize potassium tetrachloroplatinate(II) (K₂[PtCl₄]), the sodium salt can be used similarly due to the reactivity being centered at the tetrachloroplatinate(II) anion. The syntheses described herein follow well-established routes that are adaptable for Na₂[PtCl₄].

A common synthetic pathway for generating cisplatin and its analogs is the "Dhara method," which proceeds through a tetraiodo intermediate to ensure the cis stereochemistry.[3][4] This intermediate, cis-[Pt(NH₃)₂I₂], is then converted to the final product. For dicarboxylate complexes like carboplatin and oxaliplatin, a common strategy involves the reaction of a dihalo-platinum(II) complex with a silver salt to form a soluble diaqua intermediate, which is then treated with the desired dicarboxylate ligand.[3]

Below is a generalized workflow for the synthesis of these platinum complexes from a tetrachloroplatinate(II) salt.

G start Na₂[PtCl₄] or K₂[PtCl₄] intermediate_I [PtI₄]²⁻ start->intermediate_I + KI intermediate_DACH_dichloro cis-[Pt(DACH)Cl₂] start->intermediate_DACH_dichloro + DACH intermediate_cis_diiodo cis-[Pt(NH₃)₂I₂] intermediate_I->intermediate_cis_diiodo + NH₃ intermediate_cis_diaqua cis-[Pt(NH₃)₂ (H₂O)₂]²⁺ intermediate_cis_diiodo->intermediate_cis_diaqua + AgNO₃ - AgI cisplatin Cisplatin cis-[Pt(NH₃)₂Cl₂] intermediate_cis_diaqua->cisplatin + KCl carboplatin Carboplatin intermediate_cis_diaqua->carboplatin + Cyclobutane- 1,1-dicarboxylate intermediate_DACH_diaqua cis-[Pt(DACH)(H₂O)₂]²⁺ intermediate_DACH_dichloro->intermediate_DACH_diaqua + AgNO₃ - AgCl oxaliplatin Oxaliplatin intermediate_DACH_diaqua->oxaliplatin + Oxalate

Caption: General synthetic pathways from tetrachloroplatinate(II).

Synthesis of Cisplatin (cis-diamminedichloroplatinum(II))

Cisplatin is a cornerstone of chemotherapy for various cancers. Its synthesis requires careful control of stereochemistry to obtain the desired cis-isomer, as the trans-isomer is therapeutically inactive. The Dhara method is widely used to ensure the formation of isomerically pure cisplatin.[3][4]

Experimental Protocol (Dhara Method)

This protocol is a four-step process starting from potassium tetrachloroplatinate(II), which can be adapted for the sodium salt.

G step1 Step 1: K₂[PtCl₄] + KI → K₂[PtI₄] step2 Step 2: K₂[PtI₄] + NH₄OH → cis-[Pt(NH₃)₂I₂] (precipitate) step1->step2 step3 Step 3: cis-[Pt(NH₃)₂I₂] + AgNO₃ → cis-Pt(NH₃)₂(H₂O)₂₂ + AgI (precipitate) step2->step3 step4 Step 4: cis-Pt(NH₃)₂(H₂O)₂₂ + KCl → cis-[Pt(NH₃)₂Cl₂] (precipitate) step3->step4

Caption: Workflow for the synthesis of cisplatin via the Dhara method.

Step 1: Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄])

  • Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

  • Add a saturated aqueous solution of potassium iodide (KI) (at least 4 equivalents).

  • Stir the mixture. A dark brown solution of K₂[PtI₄] will form. This solution is used directly in the next step.[3][4]

Step 2: Preparation of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])

  • To the freshly prepared K₂[PtI₄] solution, add aqueous ammonia (B1221849) (NH₄OH) dropwise with stirring.

  • A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form immediately.[3]

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the yellow solid by filtration, wash with cold water, then ethanol, and finally diethyl ether.

  • Dry the product in air.

Step 3: Preparation of cis-diamminediaquaplatinum(II) nitrate (B79036) (cis---INVALID-LINK--₂)

  • Suspend the dried cis-[Pt(NH₃)₂I₂] in deionized water.

  • Add an aqueous solution of silver nitrate (AgNO₃) (2 equivalents).

  • Stir the suspension in the dark for several hours to prevent photoreduction of AgNO₃. A pale yellow precipitate of silver iodide (AgI) will form.[4][5]

  • Filter off the AgI precipitate. The filtrate contains the soluble cis-[Pt(NH₃)₂(H₂O)₂]²⁺ species.[3]

Step 4: Preparation of Cisplatin (cis-[Pt(NH₃)₂Cl₂])

  • To the filtrate containing the diaqua complex, add a concentrated solution of potassium chloride (KCl).

  • A yellow precipitate of cisplatin will form.[4]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the cisplatin by filtration, wash with cold water, and dry.

  • Recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl can be performed for further purification.[3]

Synthesis of Carboplatin

Carboplatin is a second-generation platinum drug with a better toxicity profile than cisplatin. It features a bidentate cyclobutane-1,1-dicarboxylate (B1232482) leaving group. The synthesis follows the silver salt method to replace iodo ligands with the dicarboxylate group.

Experimental Protocol

This protocol begins with the cis-[Pt(NH₃)₂I₂] intermediate prepared as described in Step 2 of the cisplatin synthesis.

Step 1: Preparation of the Diaqua Intermediate

  • Suspend cis-[Pt(NH₃)₂I₂] in deionized water.

  • Add an aqueous solution of AgNO₃ (2 equivalents) to the suspension.[6]

  • Stir the mixture in the dark at room temperature for up to 24 hours.[7]

  • Remove the AgI precipitate by filtration. The filtrate contains cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

Step 2: Formation of Carboplatin

  • To the filtrate, add an equivalent amount of cyclobutane-1,1-dicarboxylic acid (H₂CBDCA) or its dipotassium (B57713) salt.[7]

  • Adjust the pH of the solution if necessary to facilitate the reaction.

  • Stir the solution at a slightly elevated temperature (e.g., 20-40°C) for several hours to overnight.[6]

  • The solution can be concentrated under reduced pressure to induce crystallization.[6]

  • The resulting white crystals of carboplatin are collected by filtration, washed with cold water and acetone, and then dried.[6]

Synthesis of Oxaliplatin

Oxaliplatin is a third-generation platinum drug effective against colorectal cancer.[8] It contains a (1R,2R)-diaminocyclohexane (DACH) ligand. The synthesis involves first preparing the dichloro(DACH)platinum(II) complex, followed by replacement of the chloro ligands with oxalate.

Experimental Protocol

Step 1: Preparation of dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) ([Pt(DACH)Cl₂])

  • Dissolve K₂[PtCl₄] (or Na₂[PtCl₄]) in water.

  • Add an aqueous solution of (1R,2R)-diaminocyclohexane (DACH) to the platinum solution.

  • A yellow precipitate of [Pt(DACH)Cl₂] will form.

  • Stir the mixture, then collect the solid by filtration, wash with water, and dry.

Step 2: Preparation of the Diaqua Intermediate

  • Suspend the [Pt(DACH)Cl₂] in water.

  • Add an aqueous solution of AgNO₃ (2 equivalents).[9][10]

  • Stir the mixture in the dark until the reaction is complete, which is indicated by the formation of a white AgCl precipitate.[9]

  • Filter off the AgCl precipitate. The filtrate contains the soluble diaqua complex, [Pt(DACH)(H₂O)₂]²⁺.[9]

Step 3: Formation of Oxaliplatin

  • To the filtrate, add an aqueous solution of potassium or sodium oxalate.[9]

  • Stir the reaction mixture. A white precipitate of oxaliplatin will form.

  • The reaction yield can be improved by concentrating the solution and/or cooling.

  • Collect the white solid by filtration, wash with cold water, and dry to obtain pure oxaliplatin.

Quantitative Data Summary

The following table summarizes typical yields for the described syntheses. Actual yields may vary based on reaction scale and specific laboratory conditions.

ComplexStarting MaterialKey ReagentsTypical YieldPurityReference
CisplatinK₂[PtCl₄]KI, NH₄OH, AgNO₃, KCl~86%>99.5%[11]
Carboplatincis-[Pt(NH₃)₂I₂]AgNO₃, H₂CBDCA20-50%High[12]
Oxaliplatin[Pt(DACH)Cl₂]AgNO₃, Potassium Oxalate60-70%High[10]

Mechanism of Action: Cisplatin DNA Adduct Formation

The cytotoxic effects of cisplatin and its analogs are primarily mediated by their interaction with DNA. After entering a cell, where the chloride concentration is low, the chloro ligands are replaced by water molecules in a process called aquation.[5] The resulting positively charged diaqua complex is highly reactive and readily binds to the N7 atoms of purine (B94841) bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).

G cisplatin_ext Cisplatin (Extracellular) cisplatin_int Cisplatin (Intracellular) cisplatin_ext->cisplatin_int Passive Diffusion & Active Transport cell_membrane Cell Membrane aquated_complex [Pt(NH₃)₂(H₂O)Cl]⁺ [Pt(NH₃)₂(H₂O)₂]²⁺ cisplatin_int->aquated_complex Aquation (low Cl⁻ conc.) dna_binding Binding to DNA (N7 of Guanine) aquated_complex->dna_binding dna_adducts DNA Adducts (Intrastrand/Interstrand Crosslinks) dna_binding->dna_adducts replication_inhibition Inhibition of DNA Replication dna_adducts->replication_inhibition apoptosis Apoptosis replication_inhibition->apoptosis

Caption: Simplified signaling pathway for cisplatin-induced apoptosis.

References

Application Notes and Protocols: Sodium Tetrachloroplatinate(II) Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) is a versatile and water-soluble platinum salt, serving as a critical precursor for the generation of highly active platinum catalysts. Its utility in organic synthesis is primarily centered on the preparation of both homogeneous and heterogeneous platinum catalysts for a variety of transformations, including hydrogenations and hydrosilylations. These reactions are fundamental in the production of fine chemicals, pharmaceutical intermediates, and silicon-based materials.

Key Applications in Organic Synthesis

Sodium tetrachloroplatinate(II) hydrate is the starting material for several catalytically active platinum species:

  • Preparation of Platinum Nanoparticles (PtNPs): It can be reduced to form colloidal platinum nanoparticles, which are highly effective catalysts for a range of reactions, notably hydrogenation.

  • Synthesis of Supported Platinum Catalysts: It is used to impregnate solid supports, such as activated carbon, to create highly active and recyclable heterogeneous catalysts (e.g., Pt/C).[1][2]

  • In situ Catalyst Generation: In some applications, it can be used directly in the reaction mixture to generate the active catalytic species in situ.

This document provides detailed protocols for the preparation of platinum catalysts from this compound and their application in key organic transformations.

Catalyst Preparation from this compound

Synthesis of Platinum Nanoparticles (PtNPs) in Aqueous Solution

This protocol describes the synthesis of platinum nanoparticles by the chemical reduction of this compound using sodium borohydride (B1222165). The resulting nanoparticle suspension can be used directly in subsequent catalytic reactions.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM aqueous solution of this compound.

    • Prepare a fresh, cold 180 mM aqueous solution of sodium borohydride (NaBH₄). It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.

  • Reaction Setup:

    • In a clean flask, place the desired volume of the 1 mM this compound solution.

    • Place the flask on a magnetic stir plate and begin vigorous stirring.

  • Reduction:

    • Slowly add the sodium borohydride solution dropwise to the stirring platinum salt solution. A color change to dark brown or black indicates the formation of platinum nanoparticles.

    • The slow addition of NaBH₄ is important to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.

  • Reaction Completion:

    • Continue to stir the solution for 2 hours at room temperature to ensure complete reduction and nanoparticle formation.

    • The resulting colloidal suspension of platinum nanoparticles can be used directly for catalytic applications.

Logical Workflow for Platinum Nanoparticle Synthesis:

G cluster_prep Solution Preparation cluster_reaction Nanoparticle Synthesis prep_pt Prepare 1 mM Na₂PtCl₄ Solution mix Mix Na₂PtCl₄ Solution prep_pt->mix prep_nabh4 Prepare 180 mM NaBH₄ Solution (Fresh, Cold) add_nabh4 Slow, Dropwise Addition of NaBH₄ prep_nabh4->add_nabh4 mix->add_nabh4 stir Stir for 2 hours at RT add_nabh4->stir ptnps Formation of PtNP Suspension stir->ptnps

Caption: Workflow for the synthesis of platinum nanoparticles.

Preparation of 5% Platinum on Carbon (Pt/C) Catalyst

This protocol outlines the preparation of a 5% Pt/C catalyst by the impregnation of activated carbon with this compound, followed by chemical reduction.

Experimental Protocol:

  • Slurry Preparation:

    • In a beaker, create a slurry by suspending a calculated amount of high-surface-area activated carbon in deionized water.

  • Impregnation:

    • In a separate beaker, dissolve the required amount of this compound in deionized water to create an impregnation solution.

    • Add the impregnation solution to the activated carbon slurry with continuous stirring.

    • Stir the mixture for 4-6 hours at room temperature to ensure uniform deposition of the platinum salt onto the carbon support.

  • Reduction:

    • Heat the mixture to 80-90 °C.

    • Prepare a solution of a reducing agent, such as sodium formate (B1220265) (HCOONa), and add it dropwise to the heated slurry.

    • Continue heating and stirring for 2-3 hours to ensure complete reduction of the platinum salt to platinum metal.

  • Washing and Drying:

    • Allow the mixture to cool to room temperature.

    • Collect the Pt/C catalyst by filtration.

    • Wash the catalyst thoroughly with several portions of deionized water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).

    • Dry the catalyst in an oven at 100-110 °C overnight.

  • Storage:

    • Store the dried Pt/C catalyst in a tightly sealed container.

Application in Hydrogenation Reactions

Platinum catalysts derived from this compound are highly effective for the hydrogenation of various functional groups. A common application is the reduction of nitroarenes to anilines, which are important intermediates in the chemical industry.[3][4]

Catalytic Reduction of p-Nitrophenol

This protocol details the catalytic reduction of p-nitrophenol to p-aminophenol using a pre-synthesized Pt/C catalyst.

Experimental Protocol:

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker vessel), dissolve p-nitrophenol in a suitable solvent (e.g., ethanol (B145695), ethyl acetate, or water).[5]

    • Add the prepared 5% Pt/C catalyst to the solution. The catalyst loading can be varied, but a typical starting point is 1-5 mol% of platinum relative to the substrate.

  • Hydrogenation:

    • Seal the reaction vessel and purge it with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 bar). For laboratory scale, a hydrogen balloon can be used.[6][7]

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60 °C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[5]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can range from 0.5 to 24 hours depending on the scale, catalyst loading, temperature, and pressure.[5]

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with the reaction solvent. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it under an inert atmosphere or quench it with water.[6][7]

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude p-aminophenol.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for Hydrogenation of Nitroarenes:

SubstrateCatalystCatalyst Loading (mol% Pt)SolventTemperature (°C)Pressure (H₂)Time (h)Conversion (%)Selectivity (%)
NitrobenzenePt/C1Ethanol251 atm2>99>99
4-ChloronitrobenzeneSiliaCat Pt⁰0.1Hexane251 atm1100Low
4-ChloronitrobenzeneSiliaCat Pt⁰0.5Ethyl Acetate251 atm260High
p-NitrophenolPd-based tubeN/AWater/Formic Acid30N/A< 1~90>99
NitrobenzeneMn-15Toluene13050 bar2459>99

Note: Data is compiled from various sources and may involve different specific catalyst preparations. This table serves for comparative purposes.[8][9][10]

Application in Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry.[11] Platinum catalysts, often generated from precursors like sodium tetrachloroplatinate(II), are highly efficient for this transformation.[11][12]

Chalk-Harrod Mechanism for Hydrosilylation:

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][13]

Chalk_Harrod Pt0 Pt(0) Catalyst step1 Oxidative Addition (+ R₃SiH) Pt0->step1 intermediate1 Pt(II) Hydrido Silyl Complex step1->intermediate1 step2 Olefin Coordination (+ Alkene) intermediate1->step2 intermediate2 Alkene Coordinated Complex step2->intermediate2 step3 Migratory Insertion intermediate2->step3 intermediate3 Pt(II) Alkyl Silyl Complex step3->intermediate3 step4 Reductive Elimination intermediate3->step4 product Alkylsilane Product step4->product product->Pt0 Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for alkene hydrosilylation.

Hydrosilylation of 1-Octene (B94956) with Triethoxysilane (B36694)

This protocol describes the hydrosilylation of a terminal alkene using an in situ generated platinum catalyst from this compound.

Experimental Protocol:

  • Catalyst Preparation (in situ):

    • A stock solution of the catalyst can be prepared by dissolving this compound in a suitable solvent like ethanol or 2-propanol to a known concentration (e.g., 10 mg/mL). This corresponds to Speier's catalyst system.[11]

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octene (1.0 eq) and the hydrosilane, for example, triethoxysilane (1.05 eq). The reaction is often run neat or with a minimal amount of an anhydrous solvent like toluene.

    • Begin stirring the mixture.

  • Catalyst Addition:

    • Add a small amount of the catalyst solution dropwise to the stirred reaction mixture. The catalyst loading is typically very low, in the range of 10-100 ppm of platinum.[12]

    • An exothermic reaction may be observed upon catalyst addition.

  • Reaction Monitoring:

    • Monitor the reaction by GC or ¹H NMR by observing the disappearance of the vinyl protons of 1-octene and the Si-H signal of the silane. The reaction is often rapid and can be complete within a few hours at room temperature or with gentle heating (e.g., up to 75 °C).[14]

  • Work-up and Purification:

    • Once the reaction is complete, the product can often be used without further purification.

    • If necessary, the product can be purified by distillation under reduced pressure.

Quantitative Data for Hydrosilylation of Alkenes:

AlkeneSilaneCatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)
1-OcteneTriethoxysilaneSiliaCat Pt(0)0.025 mol%751>95
1-HexeneTriethoxysilaneSiliaCat Pt(0)0.025 mol%751>95
StyreneTriethoxysilaneSiliaCat Pt(0)0.025 mol%751>95
5-DecyneTriethylsilanePt/TiO₂0.25 mol%120< 2~100
PhenylacetyleneTriethylsilaneSC-Pt-NSN/A2000.08>99

Note: This table includes data from various platinum catalysts to show typical reaction conditions and outcomes. SC-Pt-NS refers to sugar-coated platinum nanostructures.[14][15][16]

Conclusion

This compound is a cost-effective and convenient precursor for a wide range of highly active platinum catalysts. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in fundamental organic transformations. The ability to easily prepare both homogeneous and heterogeneous catalysts allows for flexibility in designing synthetic routes and developing robust and recyclable catalytic systems. Careful control over reaction conditions and catalyst preparation is key to achieving high yields and selectivities in these important chemical processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Platinum Nanoparticles from Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of platinum nanoparticles (PtNPs) using sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) as a precursor.

Frequently Asked Questions (FAQs)

Q1: What are the key components in the chemical reduction synthesis of platinum nanoparticles?

A1: The synthesis of platinum nanoparticles via chemical reduction typically involves three main components: a platinum precursor, a reducing agent, and a stabilizing (capping) agent.[1] Sodium tetrachloroplatinate(II) hydrate serves as the platinum salt precursor. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and ethylene (B1197577) glycol.[1][2] Stabilizing agents, such as sodium citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP), are crucial for preventing aggregation and controlling the size and shape of the nanoparticles.[3][4]

Q2: How does the choice of reducing agent affect the synthesis?

A2: The strength of the reducing agent influences the rate of reduction of platinum ions (Pt²⁺ to Pt⁰), which in turn affects the nucleation and growth of the nanoparticles.[3] Strong reducing agents like sodium borohydride lead to a rapid reduction, often resulting in smaller nanoparticles.[3] The reducing agent can sometimes also act as a weakly interacting stabilizer.[2]

Q3: What is the role of a capping agent and how does it influence the final product?

A3: Capping agents are molecules that adsorb to the surface of the newly formed nanoparticles.[4] This surface layer provides electrostatic or steric repulsion, preventing the nanoparticles from aggregating and precipitating out of the solution.[3][4] The type and concentration of the capping agent can significantly impact the final size, shape, and stability of the platinum nanoparticles.[4][5] For instance, increasing the concentration of sodium citrate has been shown to decrease the final particle size.[5]

Q4: How can I characterize the synthesized platinum nanoparticles?

A4: Several techniques are commonly used to characterize platinum nanoparticles. Transmission Electron Microscopy (TEM) is essential for determining the size, shape, and morphology of the nanoparticles.[6] UV-Visible Spectroscopy can be used to confirm the formation of nanoparticles, as a color change to dark brown or black is indicative of PtNP formation.[3] Dynamic Light Scattering (DLS) can measure the hydrodynamic diameter and size distribution of the nanoparticles in a solution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of platinum nanoparticles from this compound.

Issue Potential Cause(s) Recommended Solution(s)
Immediate formation of a black precipitate upon adding the reducing agent. The reduction reaction is too fast, leading to uncontrolled nucleation and aggregation. The concentration of the reducing agent may be too high.- Lower the concentration of the reducing agent. - Add the reducing agent dropwise and slowly while vigorously stirring the solution.[3] - Cool the reaction mixture in an ice bath to slow down the reaction rate.
The final nanoparticle solution is unstable and aggregates over time. Insufficient or ineffective capping agent. The ionic strength of the solution is too high, causing the electrostatic stabilization to fail.- Increase the concentration of the capping agent. - Use a more effective steric stabilizer, such as PVP, in addition to or instead of an electrostatic stabilizer like citrate.[7] - Purify the nanoparticles from excess ions by centrifugation and redispersion in deionized water or a low ionic strength buffer.[7]
The synthesized nanoparticles are too large or have a wide size distribution. Slow addition of the reducing agent, leading to prolonged growth. Inadequate mixing. The concentration of the platinum precursor is too high.- Ensure rapid and uniform mixing upon the addition of the reducing agent. - Use a higher concentration of the capping agent to passivate the nanoparticle surface and limit growth.[5] - Decrease the concentration of the this compound solution.
The synthesized nanoparticles are not the desired shape (e.g., irregular instead of spherical). The reaction conditions (e.g., pH, temperature) are not optimal for controlling the crystal growth facets. The capping agent may not be effectively directing the shape.- Adjust the pH of the reaction mixture. Different pH levels can influence the final morphology of the nanoparticles.[1][8] - Vary the reaction temperature. - Experiment with different capping agents or a combination of capping agents. Some capping agents are known to favor the growth of specific crystal faces.
Low yield of nanoparticles. Incomplete reduction of the platinum precursor. Loss of nanoparticles during purification steps.- Ensure the reducing agent is fresh and added in a sufficient molar excess. - Increase the reaction time to allow for complete reduction. - Optimize the centrifugation speed and time during purification to avoid discarding smaller nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Platinum Nanoparticles

This protocol describes a common method for synthesizing platinum nanoparticles using sodium borohydride as a reducing agent and sodium citrate as a capping agent.

Materials:

  • This compound (Na₂[PtCl₄]·xH₂O)

  • Trisodium (B8492382) citrate dihydrate

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of this compound (e.g., 1 mM).

  • In a separate flask, prepare an aqueous solution of trisodium citrate (e.g., 10 mM).

  • Add the sodium citrate solution to the platinum precursor solution with vigorous stirring.

  • Prepare a fresh, ice-cold solution of sodium borohydride (e.g., 100 mM).

  • Add the NaBH₄ solution dropwise to the platinum-citrate mixture under continuous stirring.

  • A rapid color change to dark brown or black indicates the formation of platinum nanoparticles.[9]

  • Allow the reaction to proceed for 2 hours to ensure complete reduction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_characterization Characterization prep_pt Prepare Na₂[PtCl₄] Solution mix Mix Na₂[PtCl₄] and Sodium Citrate Solutions prep_pt->mix prep_citrate Prepare Sodium Citrate Solution prep_citrate->mix prep_nabh4 Prepare Fresh, Ice-Cold NaBH₄ Solution add_nabh4 Dropwise Addition of NaBH₄ with Vigorous Stirring prep_nabh4->add_nabh4 mix->add_nabh4 react Allow Reaction to Proceed (e.g., 2 hours) add_nabh4->react tem TEM (Size, Shape) react->tem dls DLS (Hydrodynamic Size) react->dls uvvis UV-Vis (Formation) react->uvvis

Caption: A generalized workflow for the synthesis of platinum nanoparticles.

Troubleshooting Logic

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Unsatisfactory Nanoparticle Synthesis is_aggregation Aggregation or Precipitation? start->is_aggregation is_size_shape Incorrect Size or Shape? start->is_size_shape is_yield Low Yield? start->is_yield solution_aggregation - Decrease reducing agent concentration - Slow down reducing agent addition - Increase capping agent concentration - Use steric stabilizer (PVP) is_aggregation->solution_aggregation Yes solution_size_shape - Adjust pH - Vary temperature - Change capping agent - Modify reactant concentrations is_size_shape->solution_size_shape Yes solution_yield - Use fresh reducing agent - Increase reaction time - Optimize purification is_yield->solution_yield Yes

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Catalysis with Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium tetrachloroplatinate(II) hydrate (B1144303) as a catalyst. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve desired outcomes.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key properties of sodium tetrachloroplatinate(II) hydrate?

A1: this compound is a reddish-brown powder with the chemical formula Na₂[PtCl₄]·xH₂O. It is soluble in water and serves as a versatile precursor for the synthesis of various platinum-based catalysts.[1] It is often used in homogeneous catalysis for reactions such as hydrogenation, oxidation, and hydrosilylation.[2][3]

Q2: How should I store and handle this compound?

A2: Store the compound at room temperature in a tightly sealed container to protect it from moisture.[3] It is advisable to handle the powder in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Catalyst Preparation and Activation

Q3: Can this compound be used directly as a catalyst?

A3: While it can be used directly in some cases, it is often used as a precursor to generate a more active catalytic species in situ.[1] The active catalyst can be formed through reduction or by ligand exchange.

Q4: How can I activate the catalyst in situ?

A4: In situ activation can often be achieved by reacting this compound with a suitable reagent in the reaction mixture. For instance, in hydrosilylation reactions, it can react with an olefin in an alcohol solvent to form an active catalyst species.

Experimental Workflow for in situ Catalyst Activation

in_situ_activation cluster_setup Reaction Setup cluster_catalyst Catalyst Introduction cluster_activation Activation Step cluster_reaction Catalytic Reaction A Dry Glassware under Inert Atmosphere (N₂ or Ar) B Add Solvent and Substrates A->B 1. C Add this compound B->C 2. D Add Activating Agent (e.g., reducing agent or co-catalyst) C->D E Stir at Specified Temperature to Form Active Catalyst D->E 3. F Proceed with Catalytic Transformation E->F 4.

Caption: Workflow for the in-situ activation of the catalyst.

Reaction Optimization

Q5: What are the typical reaction conditions for hydrogenation reactions?

A5: While specific conditions are substrate-dependent, the following table provides a general starting point for the hydrogenation of nitroarenes. Platinum nanoparticles, which can be generated from this compound, are effective catalysts for this transformation.[4]

Table 1: General Conditions for Hydrogenation of Nitroarenes

ParameterRecommended RangeNotes
Catalyst Loading 0.1 - 2 mol%Higher loading may be needed for less reactive substrates.
Temperature 25 - 80 °CMild conditions are often sufficient.[5]
Hydrogen Pressure 1 - 10 atmHigher pressure can increase the reaction rate.
Solvent Ethanol, Methanol, TolueneChoice of solvent can influence solubility and reaction rate.

Q6: What conditions are recommended for the oxidation of alcohols?

A6: The selective oxidation of alcohols to aldehydes or ketones can be achieved using platinum-based catalysts.[6] The choice of base and solvent is critical for high yields.[6]

Table 2: General Conditions for Oxidation of Benzyl Alcohol

ParameterRecommended RangeNotes
Catalyst Loading 1 - 5 mol%
Temperature 80 - 120 °CHigher temperatures may be required for less reactive alcohols.[6]
Base K₂CO₃, KOHA base is often necessary for high conversion.[6]
Solvent Toluene, XyleneA non-polar solvent is typically used.
Atmosphere O₂ or AirAn oxidant is required for the reaction.

Q7: What are the key parameters for optimizing hydrosilylation reactions?

A7: Hydrosilylation of alkenes and alkynes is a common application for platinum catalysts.[7] The reaction is sensitive to catalyst loading and temperature.

Table 3: General Conditions for Hydrosilylation of 1-Octene with Triethoxysilane

ParameterRecommended RangeNotes
Catalyst Loading 0.01 - 0.1 mol%Lower catalyst loadings are often effective.[7]
Temperature 55 - 75 °CHigher temperatures can lead to side reactions.[7]
Reactant Ratio 1:1.5 (Silane:Alkene)An excess of the alkene can improve the conversion of the silane.[7]
Solvent Toluene, THF, or solvent-freeThe reaction can often be run neat.[7]
Catalyst Deactivation and Regeneration

Q8: What are the common causes of catalyst deactivation?

A8: Deactivation of platinum catalysts can occur through several mechanisms:

  • Poisoning: Strong coordination of certain functional groups to the platinum center can inhibit its catalytic activity. Common poisons include compounds containing sulfur, phosphorus, and nitrogen.[8]

  • Coke Formation: The deposition of carbonaceous materials on the catalyst surface can block active sites.

  • Sintering: At high temperatures, the platinum nanoparticles can agglomerate, leading to a decrease in the active surface area.

Q9: How can a deactivated catalyst be regenerated?

A9: For homogeneous catalysts that have precipitated, regeneration may involve re-dissolving the platinum species and removing any poisons. For heterogeneous platinum catalysts, a common regeneration procedure involves controlled oxidation to burn off coke, followed by a reduction step.

Catalyst Deactivation and Regeneration Cycle

deactivation_regeneration Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Poisoning, Coking, Sintering Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration Protocol (e.g., Oxidation, Washing) Regenerated->Active Re-activation low_yield_troubleshooting Start Low Reaction Yield CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity OptimizeTime Optimize Reaction Time CheckPurity->OptimizeTime Purity OK Resolved Yield Improved CheckPurity->Resolved Impurity Found & Removed OptimizeTemp Optimize Reaction Temperature OptimizeTime->OptimizeTemp Time Optimized OptimizeTime->Resolved Incomplete Reaction OptimizeLoading Optimize Catalyst Loading OptimizeTemp->OptimizeLoading Temp Optimized OptimizeTemp->Resolved Suboptimal Temperature CheckDeactivation Investigate Catalyst Deactivation OptimizeLoading->CheckDeactivation Loading Optimized OptimizeLoading->Resolved Incorrect Loading CheckDeactivation->Resolved Deactivation Addressed

References

Technical Support Center: Catalytic Processes Using Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium tetrachloroplatinate(II) hydrate (B1144303) in catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of sodium tetrachloroplatinate(II) hydrate in catalysis?

A1: this compound is a versatile precursor for platinum-based catalysts used in various organic reactions.[1] Its primary applications include:

  • Hydrosilylation: The addition of Si-H bonds across double or triple bonds.

  • Hydrogenation: The reduction of unsaturated compounds using hydrogen gas.[1]

  • Oxidation: The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids.[1]

Q2: My reaction is sluggish or incomplete. What are the potential causes?

A2: Several factors can lead to low catalytic activity:

  • Catalyst Deactivation: The active platinum species may have deactivated through various mechanisms.

  • Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst.

  • Improper Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the specific reaction.

  • Poor Catalyst Solubility: In homogeneous catalysis, the catalyst must be soluble in the reaction medium.

Q3: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

A3: The nature of side reactions depends on the specific catalytic process:

  • In Hydrosilylation: Common side reactions include olefin isomerization and dehydrogenative silylation.[2][3]

  • In Hydrogenation: Incomplete reduction or over-reduction of functional groups can occur. For nitroarenes, chemoselectivity can be a challenge when other reducible groups are present.

  • In Oxidation: Over-oxidation of the desired product or cleavage of C-C bonds can lead to byproducts.

Troubleshooting Guides

Issue 1: Reduced Catalyst Activity and Formation of Black Precipitate in Hydrosilylation

Symptoms:

  • Slow or incomplete conversion of the starting materials.

  • Formation of a black precipitate (platinum black) in the reaction mixture.

  • Yellowing of the final product.[4]

Possible Cause: This issue is often due to the agglomeration of the active platinum(0) species into inactive colloidal platinum particles, a common deactivation pathway in hydrosilylation reactions.[2]

Troubleshooting Workflow:

start Reduced Activity & Black Precipitate check_conditions Verify Reaction Conditions (Temperature, Atmosphere) start->check_conditions add_stabilizer Consider Adding a Stabilizing Ligand (e.g., COD) check_conditions->add_stabilizer Conditions OK optimize_loading Optimize Catalyst Loading add_stabilizer->optimize_loading filter_catalyst Filter Reaction Mixture (e.g., through Celite) analyze_product Analyze Product for Residual Platinum filter_catalyst->analyze_product end Improved Activity & Reduced Precipitation analyze_product->end Low Pt residue optimize_loading->filter_catalyst

Caption: Troubleshooting workflow for catalyst deactivation in hydrosilylation.

Experimental Protocol: Mitigation of Catalyst Agglomeration

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active catalyst.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and aggregation.

  • Use of Stabilizers: The addition of a stabilizing ligand, such as 1,5-cyclooctadiene (B75094) (COD), can help to keep the platinum species soluble and active. A low cyclodiene to platinum ratio (e.g., 1:1 or 2:1) can be effective.

  • Catalyst Loading: Use the minimum effective amount of catalyst to reduce the likelihood of precipitation.

  • Filtration: If a precipitate has formed, it can be removed by filtering the reaction mixture through a pad of Celite®.

ParameterRecommended ActionExpected Outcome
AtmosphereUse of inert gas (Ar, N₂)Prevents oxidation of Pt(0)
TemperatureMaintain optimal range (e.g., 80-120°C)Reduces thermal decomposition
AdditivesAdd 1-2 equivalents of COD per mole of PtStabilizes the active catalyst
Catalyst LoadingStart with low concentrations (e.g., 10-50 ppm Pt)Minimizes agglomeration
Issue 2: Formation of Isomerized Byproducts in Alkene Hydrosilylation

Symptoms:

  • GC-MS or NMR analysis of the product mixture shows the presence of internal alkenes in addition to the desired terminal hydrosilylation product.

Possible Cause: The platinum catalyst can catalyze the isomerization of terminal alkenes to more stable internal alkenes, which may then undergo hydrosilylation or remain as byproducts.[2]

Troubleshooting Workflow:

start Olefin Isomerization Detected quantify_isomer Quantify Isomer by 1H NMR or GC-MS start->quantify_isomer lower_temp Lower Reaction Temperature quantify_isomer->lower_temp change_ligand Use Bulky/Electron-Rich Ligands lower_temp->change_ligand optimize_silane Optimize Silane (B1218182) Structure/Concentration change_ligand->optimize_silane end Reduced Isomerization optimize_silane->end

Caption: Troubleshooting workflow for olefin isomerization in hydrosilylation.

Experimental Protocol: Quantification of Olefin Isomerization by ¹H NMR

  • Sample Preparation: Prepare a solution of the crude reaction product in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Data Analysis:

    • Identify the distinct signals for the vinylic protons of the terminal alkene starting material and the internal alkene byproduct.

    • Integrate the signals corresponding to a specific number of protons for the starting material, product, and isomerized byproduct.

    • Calculate the molar ratio of the isomerized byproduct relative to the desired product and unreacted starting material using the integral values and the number of protons each signal represents.[5]

Mitigation Strategies:

  • Lower Reaction Temperature: Isomerization is often favored at higher temperatures.

  • Ligand Modification: The use of sterically bulky or electron-rich ligands on the platinum center can suppress isomerization.

  • Silane Reactivity: The choice of silane can influence the relative rates of hydrosilylation and isomerization.

Issue 3: Suspected Catalyst Poisoning

Symptoms:

  • A sudden or gradual loss of catalytic activity, even with a fresh batch of catalyst.

  • The reaction fails to initiate or proceeds to a low conversion.

Possible Cause: Impurities in the reactants, solvent, or from the reaction vessel can act as catalyst poisons. Common poisons for platinum catalysts include compounds containing sulfur, phosphorus, arsenic, and certain halides.[6]

Troubleshooting Workflow:

start Suspected Catalyst Poisoning purify_reagents Purify Reactants and Solvent start->purify_reagents test_purified Run Reaction with Purified Materials purify_reagents->test_purified analyze_catalyst Analyze Spent Catalyst for Poisons (e.g., XPS, ICP-MS) test_purified->analyze_catalyst Activity Not Restored end Activity Restored test_purified->end Activity Restored use_guard_bed Consider Using a Guard Bed analyze_catalyst->use_guard_bed use_guard_bed->end

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Experimental Protocol: Detection of Sulfur Poisoning in Catalyst Samples (Adapted from ASTM D5453)

This protocol provides a general laboratory approach for detecting sulfur, a common platinum catalyst poison.

  • Sample Preparation: Carefully recover the spent catalyst from the reaction mixture by filtration and wash it with a volatile solvent to remove any residual organic material. Dry the catalyst under vacuum.

  • Combustion: A known mass of the dried catalyst is combusted in a high-temperature furnace (approximately 1000°C) in an oxygen-rich atmosphere. This converts any sulfur present into sulfur dioxide (SO₂).[4][7][8]

  • Detection: The resulting gas stream is passed through a detector specific for SO₂. Ultraviolet fluorescence (UVF) is a common and highly sensitive detection method. The SO₂ absorbs UV radiation and then fluoresces, and the intensity of this fluorescence is proportional to the sulfur concentration.[4][7][8]

  • Quantification: The amount of sulfur in the catalyst sample is determined by comparing the detector response to a calibration curve generated using standards with known sulfur concentrations.[4][8]

Mitigation Strategies:

  • Purification of Reagents: Purify reactants and solvents by distillation, recrystallization, or passing them through a column of activated alumina (B75360) or silica (B1680970) gel.

  • Use of Guard Beds: A pre-column or "guard bed" of a material that can adsorb the poison before it reaches the catalyst can be employed.

  • Catalyst Choice: Some catalyst supports or ligand systems may offer greater resistance to certain poisons.

Poison ClassPotential SourcesRecommended Purification Method
Sulfur CompoundsThiophenes in solvents, sulfur-containing reagentsDistillation, treatment with activated carbon
Halogenated CompoundsChlorinated solvents, impurities in substratesUse of non-halogenated solvents, distillation
Heavy MetalsLeaching from reactors, impurities in starting materialsUse of glass-lined reactors, high-purity reagents
Issue 4: Catalyst Deactivation in Alcohol Oxidation

Symptoms:

  • The rate of alcohol conversion decreases significantly over time.

  • The catalyst cannot be reused effectively in subsequent runs.

Possible Cause: Deactivation of platinum catalysts in alcohol oxidation can occur through several mechanisms, including:

  • Over-oxidation of the platinum surface: Formation of an inactive platinum oxide layer.

  • Strong adsorption of byproducts: Aldol condensation products or other strongly adsorbing species can block active sites.

  • Sintering of platinum nanoparticles: At high temperatures, the platinum particles can agglomerate, reducing the active surface area.

Experimental Protocol: Catalyst Regeneration after Deactivation in Alcohol Oxidation

This protocol describes a general procedure for regenerating a deactivated platinum-on-carbon (Pt/C) catalyst.

  • Catalyst Recovery: After the reaction, recover the Pt/C catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove adsorbed species.

  • Oxidative Treatment: Calcine the washed catalyst in a furnace under a flow of air or diluted oxygen at a controlled temperature (e.g., 300-400°C) for several hours. This step is designed to burn off strongly adsorbed organic residues.

  • Reduction: After the oxidative treatment, reduce the catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 200-300°C) to reduce the platinum oxide back to its active metallic state.

  • Passivation: After reduction, carefully passivate the catalyst surface by slowly introducing a small amount of air into the inert gas stream to prevent rapid oxidation upon exposure to the atmosphere.

Note: The optimal regeneration conditions (temperatures, times, gas flow rates) will depend on the specific catalyst and the nature of the deactivation. It is advisable to start with milder conditions and optimize the procedure.

References

Improving the efficiency of platinum electroplating with sodium tetrachloroplatinate(II) hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and quality of platinum electroplating using sodium tetrachloroplatinate(II) hydrate (B1144303).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the platinum electroplating process. Each problem is detailed with potential causes and actionable solutions.

Problem/Defect Potential Causes Solutions
Poor Adhesion (Peeling, Flaking, Blistering) Inadequate substrate preparation (presence of oils, grease, oxides).[1][2] Contaminated plating bath.[3] Incorrect current density (too high).[4] Stresses within the deposited layer.[5] Mismatch between substrate and platinum layer.Ensure meticulous substrate cleaning: degreasing, electrocleaning, and acid activation are crucial.[1][6] Filter the plating solution regularly. Optimize current density; start at a lower value and gradually increase.[4] Consider a post-plating annealing step to relieve stress.[5] Use a suitable strike layer (e.g., nickel) on challenging substrates.[7]
Uneven Plating Thickness Improper current distribution.[2][3] Non-uniform temperature within the bath.[4] Inadequate agitation of the electrolyte.[8] Incorrect anode-to-cathode distance or geometry.Use conforming anodes that match the shape of the workpiece.[9] Ensure uniform heating and use air or mechanical agitation to maintain a consistent bath temperature.[4] Optimize the placement of anodes and cathodes for even current flow.
Dull or Hazy Deposits Imbalance in bath chemistry (e.g., incorrect pH, low additive concentration).[9] Operating at an incorrect temperature.[4][9] Contaminants in the plating solution. Low current density.[4]Regularly analyze and adjust the bath composition, including pH and additive levels.[10] Maintain the recommended bath temperature.[4] Carbon treat the solution to remove organic impurities. Increase current density within the optimal range.
Pitting (Small Holes in the Deposit) Gas entrapment (hydrogen evolution) on the substrate surface.[8] Particulate matter in the plating bath. Inadequate surface preparation leading to microscopic flaws.[2][9]Add wetting agents to the bath to reduce surface tension and prevent gas bubble adhesion.[11] Ensure continuous filtration of the plating solution. Thoroughly clean and inspect the substrate for any surface defects before plating.[9]
Cracking of the Deposit High internal stress in the platinum layer.[5] Hydrogen embrittlement of the substrate or deposit.[2] Plating layer is too thick.Add stress-reducing agents to the plating bath.[12] Implement a pre-plating stress relief bake for the substrate and a post-plating bake to remove absorbed hydrogen.[2] Plate to the minimum thickness required for the application.
Dark or Burnt Deposits Excessively high current density.[4][13] Insufficient concentration of platinum ions near the cathode. Incorrect pH level.[4]Reduce the current density to within the recommended operating range.[4] Improve agitation to enhance the transport of platinum ions to the substrate. Verify and adjust the pH of the plating bath.

Frequently Asked Questions (FAQs)

1. What is the optimal current density for platinum electroplating with a sodium tetrachloroplatinate(II) bath?

The optimal current density is crucial for achieving a high-quality platinum deposit and varies depending on the specific bath composition and operating temperature.[4] Generally, a range of 0.1 to 1.0 A/dm² is used.[14] Exceeding this range can lead to defects such as burnt deposits and poor adhesion, while too low a current density results in a slow and potentially non-uniform plating process.[4]

2. How does pH affect the plating efficiency and deposit quality?

The pH of the electroplating bath significantly influences the stability of the platinum complex ions and the overall efficiency of the deposition process.[4] For baths derived from chloroplatinic acid, a low pH (acidic) is often maintained to ensure the stability of the platinum complexes in the solution.[15][16] An incorrect pH can lead to the precipitation of platinum salts, poor coverage, and reduced plating rates.[4] In some alkaline formulations, a higher pH is necessary, but tight control is required to prevent the formation of hydroxides on the substrate.[12]

3. What is the recommended operating temperature for the electroplating bath?

Higher temperatures generally increase the rate of deposition by enhancing the kinetics of the electrochemical reactions and ion diffusion.[4] However, excessively high temperatures can introduce stress into the platinum layer and may cause the breakdown of bath components.[4] A common operating temperature range for platinum plating is between 85°F (30°C) and 95°C, depending on the specific bath chemistry.[14][17]

4. Why is substrate preparation so critical for successful platinum plating?

The inert nature of platinum means that achieving strong adhesion is highly dependent on a pristine substrate surface.[1] Any contaminants such as oils, greases, or oxides will act as a barrier, preventing a proper bond and leading to defects like peeling and blistering.[2] A thorough multi-step cleaning and activation process is essential to ensure optimal adhesion.[1][6]

5. What are the roles of additives in the platinum electroplating bath?

Additives are used to modify and improve the properties of the deposited platinum layer.[11][18] They can include:

  • Wetting agents: To reduce surface tension and prevent pitting from hydrogen gas bubbles.[11]

  • Stress relievers: To minimize internal stress in the deposit and prevent cracking.[12]

  • Brighteners: To refine the grain structure of the platinum deposit, resulting in a brighter and smoother finish.[11]

Quantitative Data Summary

The following tables summarize the general effects of key operating parameters on platinum electroplating outcomes. Optimal values are application-specific and should be determined experimentally.

Table 1: Effect of Current Density on Deposit Quality and Efficiency

Current Density (A/dm²) Effect on Plating Rate Deposit Quality Typical Cathode Efficiency
< 0.1Very SlowMay be dull, non-uniformLow
0.1 - 0.5 (Optimal Range) Moderate Bright, smooth, good adhesion [14]30% - 90% [14]
> 1.0FastRough, nodular, potential for burning, poor adhesion[4]May decrease due to side reactions

Table 2: Influence of pH and Temperature on Plating Performance

Parameter Range Effect on Process and Deposit
pH (Acidic Baths) < 2Ensures stability of chloroplatinate complexes.[16]
pH (Alkaline Baths) 7.5 - 10.5Requires careful control to prevent precipitation and maintain efficiency.[12]
Temperature 30°C - 70°CLower end may produce finer grain structure; higher end increases plating rate but risks stress.[4]
Temperature 70°C - 95°CHigh plating rates, requires careful monitoring of bath stability.[14]

Experimental Protocols

Protocol for Substrate Preparation

Proper substrate preparation is a critical prerequisite for achieving high-quality, adherent platinum coatings. The following is a general protocol that can be adapted for various substrates.

  • Mechanical Polishing: If necessary, mechanically polish the substrate to remove any major surface defects and achieve the desired surface roughness.

  • Degreasing: Immerse the substrate in an organic solvent (e.g., acetone, isopropanol) and sonicate for 10-15 minutes to remove heavy oils and greases.

  • Electrocleaning: Use an alkaline electrocleaning solution.[6] Immerse the substrate and apply a direct current (typically 5-10 A/dm²) for 1-5 minutes. The substrate is usually connected as the cathode. This step removes any remaining organic films and surface contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove all traces of the cleaning solution.

  • Acid Activation (Etching): Briefly dip the substrate in a dilute acid solution (e.g., 10% HCl or H₂SO₄) for 10-30 seconds to remove any surface oxides and to activate the surface for plating.[17]

  • Final Rinsing: Immediately rinse the substrate with deionized water again to remove the acid, and proceed directly to the electroplating step to prevent re-oxidation of the surface.

Protocol for Platinum Electroplating

This protocol outlines the steps for electroplating using a sodium tetrachloroplatinate(II) hydrate bath.

  • Bath Preparation:

    • Dissolve this compound in deionized water to achieve the desired platinum concentration (e.g., 5-20 g/L).[14]

    • Add a supporting electrolyte, such as hydrochloric acid, to adjust the pH to the desired level (typically < 2 for acidic baths).[15]

    • Introduce any necessary additives (e.g., wetting agents, stress relievers).

    • Heat the solution to the target operating temperature (e.g., 85°C) and agitate gently with a magnetic stirrer.[17]

  • Electroplating Setup:

    • Place the prepared plating bath on a magnetic stirrer hotplate.

    • Immerse a platinized titanium anode into the solution.[17]

    • Connect the positive lead of the rectifier to the anode.

    • Securely attach the prepared substrate (cathode) to the negative lead of the rectifier using a conductive wire.

  • Electrodeposition:

    • Immerse the substrate into the heated plating bath.

    • Apply the desired voltage or current density (e.g., 2 volts or 0.25 A/dm²).[14][17]

    • Plate for the calculated time required to achieve the target thickness (e.g., 30 seconds to 1.5 minutes for thin decorative layers).[17]

    • Maintain consistent agitation and temperature throughout the process.

  • Post-Plating Treatment:

    • Turn off the rectifier and carefully remove the plated substrate from the bath.

    • Immediately rinse the part with deionized water to remove residual plating solution. A hot deionized water rinse can aid in faster, spot-free drying.[17]

    • Dry the plated part thoroughly using a stream of nitrogen or a soft, lint-free cloth.

    • If required, perform a post-plating bake to relieve stress and improve adhesion.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_plate Electroplating cluster_post Post-Treatment p1 Mechanical Polishing p2 Degreasing (Solvent + Sonication) p1->p2 p3 Electrocleaning (Alkaline Solution) p2->p3 p4 DI Water Rinse p3->p4 p5 Acid Activation (e.g., 10% HCl) p4->p5 p6 Final DI Water Rinse p5->p6 plate Immerse in Platinum Bath (Heated & Agitated) p6->plate apply_current Apply Current/Voltage plate->apply_current post1 DI Water Rinse apply_current->post1 post2 Drying (Nitrogen Stream) post1->post2 post3 Post-Bake (Optional) (Stress Relief) post2->post3

Caption: Workflow for the platinum electroplating process.

Troubleshooting_Adhesion cluster_causes Potential Causes cluster_solutions Solutions start Poor Adhesion (Peeling/Flaking) c1 Improper Substrate Cleaning start->c1 c2 Contaminated Plating Bath start->c2 c3 High Current Density start->c3 c4 High Internal Stress start->c4 s1 Enhance Cleaning Protocol (Degrease, Electroclean, Acid Activate) c1->s1 s2 Filter or Carbon Treat Plating Solution c2->s2 s3 Reduce & Optimize Current Density c3->s3 s4 Add Stress Reducers &/or Post-Bake c4->s4

Caption: Troubleshooting logic for poor adhesion defects.

Parameter_Relationships CurrentDensity Current Density Temperature Temperature CurrentDensity->Temperature DepositQuality Deposit Quality (Adhesion, Brightness, Stress) CurrentDensity->DepositQuality Affects Rate & Morphology pH pH Temperature->pH Temperature->DepositQuality Affects Kinetics & Stress pH->CurrentDensity pH->DepositQuality Affects Ion Stability & Efficiency

Caption: Interdependencies of key electroplating parameters.

References

Catalyst deactivation and regeneration in sodium tetrachloroplatinate(II) hydrate systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst deactivation and regeneration in sodium tetrachloroplatinate(II) hydrate (B1144303) systems.

This guide is designed to help you identify, prevent, and resolve common issues encountered during catalytic experiments, ensuring optimal performance and longevity of your catalyst.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of sodium tetrachloroplatinate(II) hydrate?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] For homogeneous catalysts derived from this compound, this typically involves changes in the catalytically active platinum species in the reaction solution. The primary mechanisms of deactivation are poisoning, formation of inactive platinum species (e.g., platinum black), and catalyst inhibition by reactants or products.[3][4][5]

Q2: What are the common visual indicators of catalyst deactivation?

A2: In a homogeneous reaction, visual cues can be indicative of catalyst deactivation. The most common sign is the formation of a black precipitate, known as platinum black, which indicates the agglomeration of platinum into an inactive colloidal form.[4] A change in the color of the reaction mixture that deviates from the expected progression can also suggest a change in the platinum species' oxidation state or coordination environment, potentially leading to deactivation.

Q3: What are the most common catalyst poisons for platinum catalysts?

A3: Platinum catalysts are susceptible to poisoning by a variety of substances that can bind strongly to the platinum center and block active sites.[1][6] Common poisons include:

  • Sulfur compounds: Thiols, sulfides, and thiophenes are notorious poisons for platinum catalysts.[1]

  • Nitrogen compounds: Amines, pyridines, and even nitriles can act as inhibitors or poisons by coordinating to the platinum center.[3][7]

  • Heavy metals: Lead, mercury, and arsenic can irreversibly poison the catalyst.[1]

  • Oxygen: In some systems, oxygen can lead to the formation of inactive platinum oxides.[8]

Q4: Can a deactivated this compound catalyst be regenerated?

A4: Regeneration of a homogeneous platinum catalyst can be challenging. If deactivation is due to the formation of platinum black, it may be possible to redissolve the platinum by treating the reaction mixture with a strong oxidizing agent like aqua regia (a mixture of nitric acid and hydrochloric acid), followed by careful removal of the oxidizing agent and reconstitution of the active catalyst.[9] For poisoning, if the poison is reversibly bound, it might be removable by washing or extraction, but strongly bound poisons often lead to irreversible deactivation.[10]

Q5: How can I prevent catalyst deactivation?

A5: Proactive measures are the most effective way to prevent catalyst deactivation:

  • Purification of Reactants and Solvents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.[3][11] Distillation of liquids and recrystallization of solids are recommended.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[11]

  • Optimize Reaction Conditions: Avoid excessively high temperatures, which can promote catalyst decomposition and sintering of any formed nanoparticles.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues during your experiments.

Issue 1: Low or No Conversion

Symptoms:

  • The reaction does not proceed, or the conversion of starting material is significantly lower than expected.

  • Reaction rate is extremely slow.

Possible Causes & Solutions:

Possible CauseSuggested Solutions
Inactive Catalyst - Ensure the this compound is from a reliable source and has been stored correctly. - Consider a pre-activation step if your reaction requires the in-situ formation of a specific platinum(0) species.
Catalyst Poisoning - Purify all reactants and solvents to remove trace impurities. Distillation of liquids and treatment with activated carbon can be effective. - If the source of poisoning is unknown, a systematic purification of each component is recommended.
Insufficient Temperature - Gradually increase the reaction temperature while monitoring for any product formation. Be aware that excessive heat can also lead to catalyst decomposition.
Solvent Effects - The choice of solvent can significantly impact catalyst stability and activity.[12] Experiment with different anhydrous, non-coordinating solvents.
Issue 2: Formation of a Black Precipitate (Platinum Black)

Symptoms:

  • A fine black powder is observed in the reaction vessel.

  • A significant drop in catalytic activity coincides with the appearance of the precipitate.

Possible Causes & Solutions:

Possible CauseSuggested Solutions
Catalyst Decomposition - This indicates the reduction of the soluble platinum species to insoluble, inactive platinum(0) colloids.[4] - Lowering the reaction temperature can sometimes slow down this process.
High Catalyst Concentration - In some cases, high concentrations of the platinum precursor can lead to aggregation and formation of platinum black.[13] Try reducing the catalyst loading.
Presence of Reducing Impurities - Impurities in the reactants or solvent may be reducing the platinum complex. Ensure all materials are pure.

Data Presentation

The following tables provide illustrative data on catalyst activity and regeneration. Note that these are example values and actual results will vary depending on the specific reaction and conditions.

Table 1: Effect of Potential Poisons on Catalyst Activity (Illustrative)

Poison Added (1 mol% relative to Pt)Reaction Conversion after 4h (%)
None (Control)95
Thiophenol (Sulfur Source)< 5
Pyridine (Nitrogen Source)45
Water80

Table 2: Catalyst Regeneration Efficacy (Illustrative)

Deactivation MethodRegeneration ProtocolRecovered Activity (% of fresh catalyst)
Formation of Platinum BlackRedissolution in aqua regia, removal of acid, re-addition to fresh reactants.60-70%
Poisoning with a weakly coordinating inhibitorExtraction with a suitable solvent.80-90%
Poisoning with a strong poison (e.g., thiol)Not generally recoverable.< 10%

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing

This protocol describes a general method for evaluating the catalytic activity of this compound in a model reaction, such as the hydrosilylation of an alkene.

  • Reactant and Solvent Preparation:

    • Dry the solvent over an appropriate drying agent and distill under an inert atmosphere.

    • Distill the alkene and the silane (B1218182) immediately prior to use to remove any inhibitors or impurities.

  • Reaction Setup:

    • Assemble a dry, oven-baked flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere (e.g., argon).

    • Add the solvent, alkene, and an internal standard (e.g., dodecane (B42187) for GC analysis) to the flask.

  • Catalyst Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable dry solvent (e.g., THF or ethanol).

    • Inject the desired amount of the catalyst solution into the reaction flask.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature.

    • At regular time intervals, withdraw aliquots from the reaction mixture via a syringe, quench with a small amount of a suitable solvent, and analyze by gas chromatography (GC) or NMR to determine the conversion of the starting materials.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time to determine the reaction rate.

    • The initial rate can be used as a measure of the catalyst's activity.

Protocol 2: Conceptual Protocol for Regeneration of Platinum Black

This protocol outlines a conceptual procedure for the recovery of platinum from a reaction where platinum black has formed. Caution: This procedure involves the use of aqua regia, which is highly corrosive and hazardous. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation of Platinum Black:

    • Allow the platinum black to settle in the reaction vessel.

    • Carefully decant the supernatant liquid.

    • Wash the remaining black solid with a suitable solvent to remove any residual organic compounds and then dry the solid.

  • Redissolution:

    • Carefully add freshly prepared aqua regia (1:3 mixture of concentrated nitric acid and concentrated hydrochloric acid) to the flask containing the platinum black.

    • Gently heat the mixture with stirring until the black solid has completely dissolved, resulting in a solution of hexachloroplatinic acid (H₂PtCl₆).

  • Removal of Nitrosyl Chloride and Excess Acid:

    • Repeatedly add small portions of concentrated hydrochloric acid and evaporate the solution to near dryness on a steam bath. This procedure is intended to remove residual nitric acid and nitrosyl chloride.

  • Reconstitution of the Catalyst Precursor:

    • The resulting solid can be further purified and converted back to sodium tetrachloroplatinate(II) through appropriate chemical procedures, although this is a complex process. For many laboratory applications, the recovered hexachloroplatinic acid can be used as a platinum precursor itself.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactant_Purification Reactant & Solvent Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Purification->Reaction_Setup Glassware_Drying Glassware Drying Glassware_Drying->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, NMR) Catalyst_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Purification Product Purification (Distillation, Chromatography) Quenching->Purification Characterization Product Characterization Purification->Characterization

Caption: A typical experimental workflow for a homogeneous catalytic reaction.

Catalyst_Poisoning cluster_catalytic_cycle Normal Catalytic Cycle A Pt-Complex (Active Catalyst) B Intermediate 1 A->B + Reactant 1 Deactivated Deactivated Pt-Poison Complex A->Deactivated C Intermediate 2 B->C + Reactant 2 C->A - Product Poison Poison (e.g., Sulfur) Poison->Deactivated

Caption: Conceptual diagram of catalyst poisoning interrupting the catalytic cycle.

Troubleshooting_Deactivation Start Low/No Conversion Check_Reaction Visual Inspection of Reaction Mixture Start->Check_Reaction Precipitate Black Precipitate (Pt Black)? Check_Reaction->Precipitate Yes_Precipitate Catalyst Decomposition/ Agglomeration Precipitate->Yes_Precipitate Yes No_Precipitate No Precipitate Precipitate->No_Precipitate No Check_Purity Check Reactant/ Solvent Purity No_Precipitate->Check_Purity Impure Impure? Check_Purity->Impure Yes_Impure Catalyst Poisoning Impure->Yes_Impure Yes No_Impure Check Reaction Conditions (Temp, etc.) Impure->No_Impure No Conditions_OK Conditions OK? No_Impure->Conditions_OK No_Conditions Optimize Conditions Conditions_OK->No_Conditions No Yes_Conditions Consider Inactive Catalyst Batch Conditions_OK->Yes_Conditions Yes

Caption: A logical troubleshooting workflow for diagnosing catalyst deactivation.

References

Controlling the size and shape of platinum nanoparticles from sodium tetrachloroplatinate(II) hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanoparticles from sodium tetrachloroplatinate(II) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the role of a reducing agent in the synthesis of platinum nanoparticles?

A1: A reducing agent is a chemical species that donates electrons to another substance in a redox reaction. In the synthesis of platinum nanoparticles, the reducing agent reduces platinum ions (Pt²⁺ or Pt⁴⁺) from the precursor salt (e.g., sodium tetrachloroplatinate(II)) to their metallic state (Pt⁰). This reduction is the fundamental step that leads to the formation of platinum atoms, which then nucleate and grow into nanoparticles.[1] Common reducing agents for this synthesis include sodium borohydride (B1222165), ethylene (B1197577) glycol, and ascorbic acid.[2]

Q2: Why are capping agents necessary in platinum nanoparticle synthesis?

A2: Capping agents, also known as stabilizing agents, are crucial for controlling the size and shape of platinum nanoparticles and preventing their aggregation.[3] These molecules adsorb to the surface of the newly formed nanoparticles, creating a protective layer. This layer can provide electrostatic or steric hindrance, which prevents the nanoparticles from clumping together.[1] The choice of capping agent and its concentration can significantly influence the final morphology of the nanoparticles.[4]

Q3: How does the pH of the reaction solution affect the synthesis of platinum nanoparticles?

A3: The pH of the reaction solution is a critical parameter that can influence the size, shape, and stability of the synthesized platinum nanoparticles.[2] Variations in pH can alter the reduction potential of the platinum precursor and the effectiveness of the reducing and capping agents. For instance, in some syntheses, a pH range of 6 to 9 has been found suitable for the formation of platinum nanoparticles.[2] The pH can also affect the surface charge of the nanoparticles, influencing their stability and tendency to aggregate.

Q4: What are the common shapes of platinum nanoparticles that can be synthesized?

A4: Platinum nanoparticles can be synthesized in a variety of shapes, including spheres, cubes, rods, tetrahedra, and octahedra.[3][5] The final shape is determined by a combination of factors, including the type of precursor, the reducing agent, the capping agent, the pH of the solution, and the reaction temperature.[2][3] For example, the ratio of the capping agent to the platinum precursor can be adjusted to favor the formation of specific shapes like cubes or tetrahedra.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of platinum nanoparticles.

Problem Possible Causes Recommended Solutions
No nanoparticle formation (solution remains clear or light yellow) 1. Inactive or degraded reducing agent. 2. Incorrect reaction temperature. 3. Insufficient concentration of the reducing agent.1. Use a fresh solution of the reducing agent. Sodium borohydride solutions, in particular, should be prepared immediately before use.[1] 2. Verify and adjust the reaction temperature to the optimal range for the specific protocol. Some reactions require heating to initiate the reduction process. 3. Increase the concentration of the reducing agent. Ensure the molar ratio of the reducing agent to the platinum precursor is appropriate.
Formation of large aggregates or black precipitate 1. Ineffective or insufficient capping agent. 2. Inappropriate pH of the reaction solution. 3. Reaction temperature is too high.1. Increase the concentration of the capping agent or select a more effective one for the reaction conditions. 2. Adjust the pH of the solution to the optimal range for nanoparticle stability. 3. Lower the reaction temperature to slow down the growth rate of the nanoparticles and prevent rapid aggregation.
Broad size distribution of nanoparticles 1. Inhomogeneous mixing of reagents. 2. Uncontrolled nucleation and growth phases. 3. Fluctuation in reaction temperature.1. Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture. 2. Control the rate of addition of the reducing agent to separate the nucleation and growth steps. A rapid addition can lead to a burst of nucleation and a narrower size distribution. 3. Use a temperature-controlled reaction setup to maintain a stable temperature.
Inconsistent nanoparticle shape 1. Variation in the ratio of capping agent to platinum precursor. 2. Impurities in the reaction mixture. 3. Inconsistent pH across different batches.1. Precisely control the molar ratio of the capping agent to the platinum precursor. This ratio is a key factor in directing the shape of the nanoparticles.[4] 2. Use high-purity reagents and thoroughly clean all glassware to avoid contaminants that can interfere with crystal growth. 3. Carefully measure and adjust the pH of each reaction mixture to ensure consistency.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of platinum nanoparticles.

Protocol 1: Synthesis of Citrate-Capped Platinum Nanoparticles

This protocol describes the synthesis of platinum nanoparticles using sodium citrate (B86180) as a capping agent and sodium borohydride as a reducing agent.

Materials:

  • Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of sodium tetrachloroplatinate(II).

    • Prepare a 10 mM aqueous solution of sodium citrate.

    • Prepare a fresh, ice-cold 100 mM aqueous solution of sodium borohydride immediately before use.

  • Reaction Setup:

    • In a clean Erlenmeyer flask, mix 50 mL of the 1 mM sodium tetrachloroplatinate(II) solution with 5 mL of the 10 mM sodium citrate solution.

    • Place the flask on a magnetic stirrer and begin stirring vigorously.

  • Reduction:

    • While stirring, add 1 mL of the freshly prepared, ice-cold 100 mM sodium borohydride solution dropwise to the mixture.

    • Observe the color change of the solution. A change from pale yellow to dark brown or black indicates the formation of platinum nanoparticles.

  • Reaction Completion and Purification:

    • Continue stirring the solution for 1 hour at room temperature to ensure the complete reduction of the platinum ions and stabilization of the nanoparticles.

    • The resulting colloidal solution contains citrate-capped platinum nanoparticles.

Quantitative Data Summary

The following tables summarize the influence of key parameters on the characteristics of platinum nanoparticles.

Table 1: Effect of Capping Agent to Precursor Ratio on Nanoparticle Shape

Capping AgentPrecursorMolar Ratio (Capping Agent:Precursor)Resulting Nanoparticle ShapeReference
Sodium PolyacrylateK₂PtCl₄LowTetrahedral, Irregular Prismatic[4]
Sodium PolyacrylateK₂PtCl₄HighCubic, Cubo-octahedral[4]

Table 2: Effect of pH on Nanoparticle Size

pHAverage Particle Size (nm)ObservationsReference
7.02-3.5Cuboidal structure[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of platinum nanoparticles.

experimental_workflow Experimental Workflow for Platinum Nanoparticle Synthesis start Start prepare_solutions Prepare Precursor and Capping Agent Solutions start->prepare_solutions mix_solutions Mix Precursor and Capping Agent prepare_solutions->mix_solutions add_reducing_agent Add Reducing Agent mix_solutions->add_reducing_agent reaction Stir for a Defined Period add_reducing_agent->reaction characterization Characterize Nanoparticles (TEM, DLS, UV-Vis) reaction->characterization end End characterization->end

Caption: General workflow for platinum nanoparticle synthesis.

Factors Influencing Nanoparticle Properties

This diagram illustrates the key experimental parameters that control the size and shape of the synthesized platinum nanoparticles.

influencing_factors Key Factors Controlling Platinum Nanoparticle Properties parameters Experimental Parameters precursor_conc Precursor Concentration parameters->precursor_conc reducing_agent Reducing Agent Type and Concentration parameters->reducing_agent capping_agent Capping Agent Type and Concentration parameters->capping_agent ph pH parameters->ph temperature Temperature parameters->temperature size Size precursor_conc->size reducing_agent->size shape Shape reducing_agent->shape capping_agent->size capping_agent->shape stability Stability capping_agent->stability ph->size ph->stability temperature->size temperature->shape properties Nanoparticle Properties size->properties shape->properties stability->properties

Caption: Factors influencing nanoparticle properties.

References

Troubleshooting poor reproducibility in experiments with sodium tetrachloroplatinate(II) hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O).

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using sodium tetrachloroplatinate(II) hydrate. What are the most likely causes?

Poor reproducibility in experiments with this compound often stems from variations in the platinum species in solution, the presence of impurities, and inconsistencies in experimental conditions. Key factors include the age and storage of the stock solution, pH, exposure to light, and the purity of the starting material.

Q2: How does the age of a this compound solution affect its reactivity?

Aqueous solutions of tetrachloroplatinate(II) can undergo hydrolysis, a process where chloride ligands are sequentially replaced by water molecules.[1] This leads to the formation of various aqua-chloro platinum species (e.g., [PtCl₃(H₂O)]⁻, [PtCl₂(H₂O)₂]), each with different reactivities.[1][2] This change in speciation over time can significantly alter the kinetics and outcome of your experiment. It is therefore recommended to use freshly prepared solutions for optimal reproducibility.

Q3: What is the effect of pH on solutions of this compound?

The pH of the solution plays a critical role in the speciation of the platinum complex. In acidic and chloride-rich solutions, the [PtCl₄]²⁻ anion is the predominant species.[1] However, as the pH increases or the chloride concentration decreases, hydrolysis is favored, leading to the formation of aqua- and hydroxo-complexes.[2][3] At a pH between 4 and 10, a white, amphoteric platinum(II) hydroxide (B78521) may precipitate.[3]

Q4: Can exposure to light affect my experiments?

Yes, light can influence reactions involving platinum precursors. Some studies have shown that light can induce the formation of platinum nanoparticles from precursor solutions, even at room temperature.[4] To ensure consistency, it is advisable to prepare and store this compound solutions in amber vials or protected from direct light.

Q5: What are common impurities in this compound and how can they impact my results?

Commercial this compound may contain trace amounts of other platinum group metals, alkali metal salts, or organic residues from the manufacturing process. Halide impurities, in particular, can be difficult to remove and can act as poisons to catalysts.[5] Even trace impurities in reagents can significantly affect the kinetics of nanoparticle growth and the final properties of the material.[6]

Troubleshooting Guides

Issue 1: Variability in the synthesis of platinum nanoparticles.
Potential Cause Troubleshooting Step
Inconsistent Precursor Solution Always prepare fresh solutions of this compound before each synthesis. Use a consistent, high-purity water source.
pH Fluctuations Buffer the reaction mixture or measure and adjust the pH to a consistent value for each experiment.
Light Exposure Conduct the synthesis in a controlled light environment. Avoid direct sunlight or strong laboratory lighting.
Impurity Effects If possible, use a high-purity grade of this compound. Be aware that impurities in other reagents, such as surfactants, can also affect the outcome.[6]
Issue 2: Poor performance of a platinum catalyst prepared from a this compound precursor.
Potential Cause Troubleshooting Step
Residual Chlorides The presence of residual chloride from the precursor can negatively impact the catalytic activity for certain reactions.[5] Consider a halide-free platinum precursor if chlorides are detrimental to your application.
Incomplete Reduction Ensure that the reduction step in your catalyst synthesis is complete. The presence of unreduced platinum species will lead to lower activity.
Sodium Contamination Residual sodium ions on the catalyst surface can act as a poison.[7] Thorough washing of the final catalyst material is crucial.
Inconsistent Particle Size/Dispersion The properties of the platinum nanoparticles are highly dependent on the precursor solution and synthesis conditions.[5][8] Strict control over these parameters is necessary for reproducible catalyst performance.

Experimental Protocols

Protocol for Preparation of a Standard Aqueous Solution of this compound (e.g., 10 mM)
  • Materials:

    • This compound (Na₂[PtCl₄]·xH₂O)

    • High-purity, deionized water

    • Calibrated analytical balance

    • Class A volumetric flask (e.g., 100 mL)

    • Amber glass storage bottle

  • Procedure:

    • Calculate the required mass of this compound based on its molecular weight (anhydrous MW = 382.87 g/mol ). Account for the degree of hydration if known. For a 10 mM solution in 100 mL, you would need 0.3829 g of the anhydrous salt.

    • Accurately weigh the calculated mass of the solid using an analytical balance and transfer it to the 100 mL volumetric flask.

    • Add a small amount of deionized water (approximately 50 mL) to the flask and gently swirl to dissolve the solid completely.

    • Once dissolved, carefully add deionized water to the calibration mark on the neck of the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, labeled amber glass bottle for storage.

    • For best results, use the solution immediately after preparation.

Visualizations

experimental_workflow Experimental Workflow for Platinum Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Characterization prep_solution Prepare fresh Na2[PtCl4] solution mix Mix reagents under controlled conditions (temperature, stirring) prep_solution->mix prep_reagents Prepare other reagents (e.g., reducing agent, surfactant) prep_reagents->mix reduce Initiate reduction of Pt(II) to Pt(0) mix->reduce growth Nanoparticle nucleation and growth reduce->growth characterize Analyze nanoparticle properties (size, shape, composition) growth->characterize

Caption: Workflow for platinum nanoparticle synthesis.

troubleshooting_logic Troubleshooting Logic for Poor Reproducibility start Inconsistent Results check_solution Is the Na2[PtCl4] solution freshly prepared? start->check_solution solution_yes Yes check_solution->solution_yes Yes solution_no No check_solution->solution_no No check_ph Is the pH consistent across experiments? ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_light Are experiments protected from light? light_yes Yes check_light->light_yes Yes light_no No check_light->light_no No check_purity Is the precursor purity consistent? purity_no No check_purity->purity_no No solution_yes->check_ph reprepare Action: Prepare fresh solution solution_no->reprepare ph_yes->check_light buffer Action: Buffer or control pH ph_no->buffer light_yes->check_purity protect_light Action: Use amber vials/dark conditions light_no->protect_light purity_yes Yes source_reagent Action: Verify reagent source and purity purity_no->source_reagent

Caption: Troubleshooting decision tree.

signaling_pathway Aqueous Speciation of Tetrachloroplatinate(II) ptcl4 [PtCl4]2- ptcl3h2o [PtCl3(H2O)]- ptcl4->ptcl3h2o +H2O, -Cl- ptcl3h2o->ptcl4 -H2O, +Cl- ptcl2h2o2 [PtCl2(H2O)2] ptcl3h2o->ptcl2h2o2 +H2O, -Cl- ptcl2h2o2->ptcl3h2o -H2O, +Cl- ptclh2o3 [PtCl(H2O)3]+ ptcl2h2o2->ptclh2o3 +H2O, -Cl- ptclh2o3->ptcl2h2o2 -H2O, +Cl- pth2o4 [Pt(H2O)4]2+ ptclh2o3->pth2o4 +H2O, -Cl- pth2o4->ptclh2o3 -H2O, +Cl-

Caption: Hydrolysis of [PtCl₄]²⁻.

References

Effect of pH on the stability of sodium tetrachloroplatinate(II) hydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the stability of sodium tetrachloroplatinate(II) hydrate (B1144303) solutions. Below you will find troubleshooting guides, frequently asked questions, quantitative stability data, detailed experimental protocols, and visualizations to assist in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when working with sodium tetrachloroplatinate(II) hydrate solutions.

Question/Issue Answer/Solution
Why is the color of my sodium tetrachloroplatinate(II) solution changing over time? A color change, typically from a yellow-orange to a paler yellow or colorless solution, can indicate hydrolysis of the [PtCl₄]²⁻ complex. This process involves the stepwise replacement of chloride (Cl⁻) ligands with either water (H₂O) in acidic or neutral solutions (aquation) or hydroxide (B78521) (OH⁻) ions in basic solutions. The resulting aqua or hydroxo complexes have different absorption spectra.
My reaction is proceeding much slower than expected. Could the stability of the platinum complex be the issue? Yes, the slow release of the active platinum species due to the stability of the [PtCl₄]²⁻ complex can affect reaction kinetics. In acidic solutions, the aquation process is known to be slow.[1] To facilitate your reaction, you might consider adjusting the pH or increasing the temperature, but be aware that this will also increase the rate of hydrolysis.
I'm observing inconsistent results in my experiments. What could be the cause? Inconsistent results can stem from variations in the pH of your solution, the concentration of free chloride ions, or exposure to light. The stability of sodium tetrachloroplatinate(II) is highly dependent on pH and chloride concentration. High concentrations of chloride ions can suppress the hydrolysis (aquation) of the [PtCl₄]²⁻ complex.[2] Additionally, Pt(II) complexes can be light-sensitive, leading to photo-induced aquation.[2] Ensure consistent preparation and storage conditions for your solutions.
How should I prepare and store my this compound solutions to ensure stability? For maximum stability, especially if the [PtCl₄]²⁻ complex itself is the desired reactant, solutions should be prepared in an acidic medium with a high concentration of chloride ions (e.g., in 1 M HCl).[2] Solutions should be stored in the dark to prevent photo-induced reactions.[2] If the hydrolyzed species are desired, the pH can be adjusted accordingly, but be aware that the solution will be less stable.
What is the optimal pH for my experiments involving sodium tetrachloroplatinate(II)? The optimal pH depends on your specific application. If you require the intact [PtCl₄]²⁻ complex, a low pH (acidic) environment with excess chloride is recommended. If your application relies on the formation of more labile aqua or hydroxo species, a neutral to basic pH may be necessary. However, be mindful that in basic solutions, the hydrolysis is a stepwise and irreversible process.

Quantitative Data on pH-Dependent Stability

The stability of sodium tetrachloroplatinate(II) is significantly influenced by the pH of the solution. The following table summarizes available quantitative data on the hydrolysis rate constants at different pH values.

pH RangeConditionRate Constant (k)Species FormedReference
AcidicAqueous solution4 x 10⁻⁵ s⁻¹[PtCl₃(H₂O)]⁻[1]
Basic1.0 M NaOH3.7 x 10⁻⁵ M⁻¹s⁻¹ (pseudo-first-order)[PtCl₃(OH)]²⁻

Experimental Protocols

Below are detailed methodologies for studying the stability of this compound solutions.

Protocol 1: UV-Vis Spectrophotometry for Monitoring Hydrolysis

This method allows for the continuous monitoring of the hydrolysis of the [PtCl₄]²⁻ complex by observing changes in the UV-Vis absorption spectrum.

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate (B84403) buffers for neutral pH, HCl for acidic pH, NaOH for basic pH)

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

  • Tandem quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare buffer solutions at the desired pH values.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range of 200-600 nm.[2]

    • Set the temperature of the cell holder to the desired experimental temperature.

  • Measurement:

    • In a tandem cuvette, place the sodium tetrachloroplatinate(II) solution in one chamber and the buffer solution in the other.

    • Initiate the reaction by mixing the contents of the cuvette.

    • Immediately begin recording UV-Vis spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in absorbance at the characteristic wavelength for [PtCl₄]²⁻ (around 331 nm or 390 nm) and the appearance of new peaks corresponding to the hydrolyzed species.[2]

    • The rate of hydrolysis can be determined by plotting the change in absorbance over time and fitting the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order).

Protocol 2: ¹⁹⁵Pt NMR Spectroscopy for Species Identification

¹⁹⁵Pt NMR is a powerful technique for identifying the specific platinum species present in solution as hydrolysis proceeds.

Materials:

  • This compound

  • Deuterated solvents (e.g., D₂O)

  • pH-adjusting reagents (e.g., NaOD, DCl)

  • NMR spectrometer equipped for ¹⁹⁵Pt detection

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in D₂O in an NMR tube.

    • Adjust the pD (the equivalent of pH in D₂O) of the solution to the desired value using NaOD or DCl.

  • NMR Acquisition:

    • Acquire a ¹⁹⁵Pt NMR spectrum of the initial solution. A common reference for ¹⁹⁵Pt NMR is Na₂PtCl₆.[3]

    • Incubate the sample at the desired temperature and acquire spectra at various time points to monitor the progress of hydrolysis.

  • Data Analysis:

    • The chemical shifts in the ¹⁹⁵Pt NMR spectrum will correspond to the different platinum species in solution. The parent [PtCl₄]²⁻ complex will have a characteristic chemical shift, and new peaks will appear for the various hydrolyzed species (e.g., [PtCl₃(OH)]²⁻, [PtCl₂(OH)₂]²⁻, etc.).

    • By integrating the peaks, the relative concentrations of each species can be determined over time, allowing for the calculation of kinetic parameters.

Visualizations

The following diagrams illustrate the key concepts related to the stability of this compound solutions.

Hydrolysis_Pathway cluster_acidic Acidic/Neutral pH (Aquation) cluster_basic Basic pH (Hydrolysis) PtCl4 [PtCl₄]²⁻ (Tetrachloroplatinate(II)) PtCl3_H2O [PtCl₃(H₂O)]⁻ PtCl4->PtCl3_H2O +H₂O -Cl⁻ PtCl3_OH [PtCl₃(OH)]²⁻ PtCl4->PtCl3_OH +OH⁻ -Cl⁻ PtCl2_H2O2 [PtCl₂(H₂O)₂] PtCl3_H2O->PtCl2_H2O2 +H₂O -Cl⁻ PtCl_H2O3 [PtCl(H₂O)₃]⁺ PtCl2_H2O2->PtCl_H2O3 +H₂O -Cl⁻ Pt_H2O4 [Pt(H₂O)₄]²⁺ PtCl_H2O3->Pt_H2O4 +H₂O -Cl⁻ PtCl2_OH2 cis/trans-[PtCl₂(OH)₂]²⁻ PtCl3_OH->PtCl2_OH2 +OH⁻ -Cl⁻ PtCl_OH3 [PtCl(OH)₃]²⁻ PtCl2_OH2->PtCl_OH3 +OH⁻ -Cl⁻ Pt_OH4 [Pt(OH)₄]²⁻ PtCl_OH3->Pt_OH4 +OH⁻ -Cl⁻

References

Technical Support Center: Purification of Products from Reactions Involving Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of products from reactions involving sodium tetrachloroplatinate(II) hydrate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of platinum complexes in a question-and-answer format.

Issue 1: Low Yield of the Final Platinum Complex

Question: My reaction should have produced a good amount of my target platinum complex, but after purification, the yield is very low. What could be the cause?

Answer: Low yields can result from several factors during the synthesis and purification process. Here are some common causes and solutions:

  • Incomplete Precipitation/Crystallization: The platinum complex may be more soluble than expected in the chosen solvent system.

    • Solution: To encourage more of the product to come out of the solution, you can try cooling the solution in an ice bath or slowly adding an "anti-solvent" (a solvent in which your complex is not soluble but is miscible with your current solvent).[1]

  • Formation of Soluble Byproducts: Undesired side reactions can consume the starting material, leading to the formation of soluble byproducts instead of your target complex. A common byproduct in reactions involving aqueous ammonia (B1221849) is Magnus's green salt, [Pt(NH3)4][PtCl4].[2]

    • Solution: Carefully control reaction conditions, such as the rate of addition of reagents. If Magnus's green salt forms, it can sometimes be filtered off.[2] The synthesis of cisplatin (B142131), for example, can be optimized to avoid this impurity.[3]

  • Decomposition on Stationary Phase: If you are using column chromatography, the stationary phase itself might be causing your complex to decompose.

    • Solution: Standard silica (B1680970) gel is slightly acidic. Consider using a more inert stationary phase like Celite or deactivated silica/alumina.[1] Reverse-phase chromatography (e.g., with a C18 column) is another option if your complex is suitable.[1][4]

  • Hydrolysis: Platinum complexes can react with water, especially if chloride ligands are present, leading to the formation of aqua or hydroxo complexes which may have different solubilities.[3]

    • Solution: When recrystallizing from aqueous solutions, adding a source of chloride ions (e.g., 0.1 M HCl or 0.9% NaCl) can suppress hydrolysis.[3]

Issue 2: The Purified Product is an Unexpected Color

Question: The final product I isolated has a different color than what is reported in the literature. Why is this, and is it a problem?

Answer: An unexpected color often indicates the presence of impurities or decomposition.

  • Oxidation: Platinum(II) complexes can be sensitive to air and may oxidize to Platinum(IV), which can alter the color.[1][5]

    • Solution: To prevent oxidation, it is crucial to exclude air during the reaction and purification. This can be achieved by using Schlenk line techniques or working in a glovebox.[1] Ensure all solvents are properly deoxygenated before use.[1]

  • Presence of Contaminants: Impurities from starting materials, solvents, or side reactions can discolor the final product. For example, the formation of Magnus's green salt in cisplatin synthesis will impart a green color.[2]

    • Solution: Use high-purity starting materials and solvents. If you suspect contamination, an additional purification step like recrystallization may be necessary to remove the colored impurity.[1]

Issue 3: Difficulty Removing Unreacted Starting Material or Ligands

Question: I'm having trouble separating my final product from the unreacted sodium tetrachloroplatinate(II) or excess ligand. What purification method is most effective?

Answer: The best method depends on the properties of your product and the impurities.

  • Excess Water-Soluble Ligand: If you have an excess of a water-soluble ligand, this can often be removed by washing.

    • Solution: If your desired platinum complex is insoluble in water, you can wash the crude product with water to remove the soluble ligand.

  • Unreacted Sodium Tetrachloroplatinate(II): This starting material is soluble in water.[6]

    • Solution: Similar to removing a water-soluble ligand, washing the crude product with water can be effective if your desired complex is not water-soluble. For water-soluble complexes, purification techniques that separate compounds based on properties other than solubility, such as column chromatography, may be required.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.

    • Solution: Choose a solvent system that allows your product to move down the column while retaining the impurities, or vice-versa. As mentioned previously, be mindful that some platinum complexes can decompose on standard silica gel.[1]

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[7]

    • Solution: Find a solvent that dissolves your product at a high temperature but not at a low temperature. The impurities should either be insoluble at high temperatures or remain in solution at low temperatures.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving sodium tetrachloroplatinate(II)?

A1: Impurities can originate from side reactions or unreacted starting materials. Common impurities include:

  • Magnus's Green Salt: ([Pt(NH3)4][PtCl4]) Often forms as a byproduct in syntheses involving ammonia.[2]

  • Trans Isomers: In the synthesis of cis-platinum complexes, the corresponding trans isomer can be a significant impurity.[2][3]

  • Pt(IV) Species: Oxidation of the Pt(II) center can lead to toxic Pt(IV) impurities.[5]

  • Degradation Products: Resulting from the decomposition of the active substance.[5]

  • Synthetic Side Products: Arising from alternative reaction pathways.[5]

  • Solvent Residues and Intermediates: Leftover from the synthesis procedure.[5]

Q2: What are the best general techniques for purifying platinum complexes?

A2: The choice of purification technique depends on the specific properties of the complex. The most common and effective methods are:

  • Recrystallization: An effective method for purifying solid compounds.[3][7] The key is to find a suitable solvent or solvent system.[8]

  • Column Chromatography: Useful for separating mixtures of compounds. However, care must be taken as some platinum complexes may decompose on the stationary phase.[1]

  • Precipitation: Can be used to isolate the product from soluble impurities by adding an anti-solvent.[1]

Q3: How can I choose the right solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.[7] It is often a matter of trial and error to find the best solvent. Common solvents to try for organometallic complexes include DMF, acetonitrile, dichloromethane, and various alcohols.[8][9] Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) is effective.[10]

Q4: How do I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity and confirm the identity of your platinum complex:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 195Pt NMR are powerful tools for characterizing the structure of platinum complexes.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from any remaining impurities and quantify its purity.[13][14]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in your compound, which can be compared to the theoretical values.[12]

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the ligands of the complex.[12]

Technique Information Provided
NMR Spectroscopy Structural information and purity assessment.
HPLC Purity assessment and quantification.[13]
Elemental Analysis Elemental composition to confirm the chemical formula.[12]
IR Spectroscopy Presence of specific functional groups.
Mass Spectrometry Molecular weight of the complex.[11]

Table 1. Common analytical techniques for the characterization of platinum complexes.

Experimental Protocols

Protocol 1: General Recrystallization of a Platinum Complex

This protocol provides a general guideline for the purification of a solid platinum complex by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. A suitable solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities present at high temperature, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under a vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines the steps for purifying a platinum complex using column chromatography.

  • Stationary and Mobile Phase Selection: Choose a stationary phase (e.g., silica gel, deactivated silica, or C18 for reverse-phase) and a mobile phase (solvent system).[1] Use thin-layer chromatography (TLC) to determine a solvent system that provides good separation between your product and impurities.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions using TLC or another appropriate analytical technique to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified complex.

Visualizations

experimental_workflow start Crude Reaction Mixture dissolve Dissolve in appropriate solvent start->dissolve filter_insoluble Filter to remove insoluble impurities dissolve->filter_insoluble purification_choice Choose Purification Method filter_insoluble->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid product column_chrom Column Chromatography purification_choice->column_chrom Soluble mixture precipitation Precipitation purification_choice->precipitation High solubility collect_crystals Collect and wash crystals recrystallization->collect_crystals run_column Elute and collect fractions column_chrom->run_column add_antisolvent Add anti-solvent precipitation->add_antisolvent analysis Purity Analysis (NMR, HPLC, etc.) collect_crystals->analysis run_column->analysis isolate_precipitate Isolate and wash precipitate add_antisolvent->isolate_precipitate isolate_precipitate->analysis pure_product Pure Platinum Complex analysis->pure_product

Caption: A general workflow for the purification of platinum complexes.

troubleshooting_yield start Low Product Yield check_solubility Is the complex highly soluble in the crystallization solvent? start->check_solubility solubility_yes Cool solution further Add anti-solvent check_solubility->solubility_yes Yes check_decomposition Did purification involve column chromatography? check_solubility->check_decomposition No end_node Improved Yield solubility_yes->end_node decomposition_yes Use inert stationary phase (e.g., Celite) or reverse-phase column check_decomposition->decomposition_yes Yes check_byproducts Are there signs of byproducts (e.g., color change)? check_decomposition->check_byproducts No decomposition_yes->end_node byproducts_yes Optimize reaction conditions (e.g., reagent addition) Recrystallize to remove impurities check_byproducts->byproducts_yes Yes check_byproducts->end_node No byproducts_yes->end_node

Caption: A logical guide to troubleshooting low product yield.

purification_decision_tree start Crude Product State is_solid Is the crude product a solid? start->is_solid Solid is_oily Is the crude product an oil/soluble mixture? start->is_oily Oil/Mixture wash Wash with a non-solvent to remove soluble impurities is_solid->wash chromatography Use Column Chromatography is_oily->chromatography recrystallize Attempt Recrystallization purity_check2 Is the product pure? recrystallize->purity_check2 purity_check1 Is the product pure? wash->purity_check1 purity_check3 Is the product pure? chromatography->purity_check3 purity_check1->recrystallize No end_node Pure Product purity_check1->end_node Yes purity_check2->chromatography No purity_check2->end_node Yes purity_check3->recrystallize No, and solidifies purity_check3->end_node Yes

Caption: A decision-making workflow for selecting a purification technique.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Platinum Nanoparticles Synthesized from Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized platinum nanoparticles (PtNPs) is a critical step for reliable downstream applications, from catalysis to nanomedicine. This guide provides a comparative overview of PtNPs synthesized from sodium tetrachloroplatinate(II) hydrate (B1144303) and alternative methods, with a focus on purity validation. Detailed experimental protocols and data presentation will equip researchers with the necessary tools to assess the quality of their nanoparticles.

The synthesis of platinum nanoparticles using sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) as a precursor, commonly reduced by agents like sodium borohydride (B1222165), is a widely adopted method due to its simplicity and efficiency. However, the purity of the resulting nanoparticles can be influenced by the choice of synthesis route, reducing agents, and capping agents. This guide compares this primary synthesis method with alternative approaches and outlines a comprehensive suite of analytical techniques for rigorous purity validation.

Comparative Analysis of Synthesis Methods for Platinum Nanoparticles

The choice of synthesis method directly impacts the purity profile of the resulting platinum nanoparticles. While the reduction of sodium tetrachloroplatinate(II) is a robust method, alternatives such as green synthesis and physical methods offer distinct advantages and disadvantages concerning potential contaminants.

Synthesis Method Precursor Typical Reducing/Capping Agents Potential Impurities Purity Validation Emphasis
Chemical Reduction This compoundSodium Borohydride, Sodium Citrate (B86180), Ascorbic Acid, Polyvinylpyrrolidone (PVP)Residual borates, citrates, or other capping agents; unreacted precursor salts; other metallic ions from precursors.[1][2]XPS for surface contaminants, ICP-MS for elemental impurities.
Green Synthesis This compound, Chloroplatinic AcidPlant extracts (e.g., from Diopyros kaki, Ocimum sanctum), tea polyphenols, sugars.[3]Phytochemical residues, complex organic molecules from the extract.FTIR and XPS to identify organic residues on the nanoparticle surface.
Physical Method (Laser Ablation) High-purity Platinum TargetNone (in pure solvent)Minimal, primarily solvent-related or from the target itself.[4]ICP-MS to confirm the absence of leached metals from the setup.

Experimental Protocols for Synthesis and Purity Validation

Detailed and standardized protocols are essential for reproducible synthesis and accurate purity assessment.

Synthesis of Platinum Nanoparticles using this compound and Sodium Borohydride

This protocol describes a typical chemical reduction synthesis.

Materials:

  • This compound (Na₂PtCl₄·xH₂O)

  • Sodium borohydride (NaBH₄)

  • Sodium citrate (stabilizing agent)

  • Deionized water

Procedure:

  • Prepare a 1 mM aqueous solution of this compound.

  • Prepare a 10 mM aqueous solution of sodium citrate.

  • In a clean flask, mix the platinum precursor solution with the sodium citrate solution.

  • While stirring vigorously, slowly add a freshly prepared, cold 180 mM aqueous solution of sodium borohydride dropwise.[1]

  • A color change to dark brown or black indicates the formation of platinum nanoparticles.

  • Continue stirring for 2 hours to ensure the complete reduction of the platinum ions.[1][2]

  • Purify the nanoparticles by centrifugation at 10,000 rpm for 15 minutes to separate them from the supernatant containing unreacted reagents.[2]

Purity Validation Protocols

A multi-faceted approach is necessary for comprehensive purity validation.

1. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To confirm the formation of PtNPs.

  • Protocol: Record the UV-Vis absorption spectrum of the colloidal PtNP solution from 200 to 800 nm. The appearance of a characteristic surface plasmon resonance peak, typically between 260-280 nm for small spherical PtNPs, indicates their formation.[3][5][6]

2. Transmission Electron Microscopy (TEM):

  • Objective: To analyze the size, morphology, and dispersion of the nanoparticles.

  • Protocol: Deposit a drop of the diluted nanoparticle solution onto a TEM grid. After drying, acquire images at various magnifications to assess the particle size distribution and check for any visible aggregates or impurities.[7][8][9]

3. X-ray Diffraction (XRD):

  • Objective: To determine the crystalline structure and phase purity.

  • Protocol: Analyze a dried powder sample of the PtNPs. The diffraction pattern should correspond to the face-centered cubic (fcc) structure of platinum. The absence of peaks from other crystalline phases indicates high phase purity.[10][11][12]

4. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the surface elemental composition and oxidation states, identifying surface contaminants.

  • Protocol: Analyze a dried sample of the PtNPs. The survey scan will reveal the elemental composition of the surface. High-resolution scans of the Pt 4f region should show the characteristic peaks for metallic platinum (Pt 0). The presence of peaks for other elements (e.g., B, Na, Cl from precursors and reducing agents) indicates surface impurities.[13][14][15][16][17][18][19][20]

5. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

  • Objective: To quantify trace elemental impurities.

  • Protocol: Digest the PtNP sample in aqua regia and dilute with deionized water. Analyze the solution using ICP-MS to determine the concentration of platinum and any other metallic impurities with high sensitivity.[21][22][23][24][25][26]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis and validation.

experimental_workflow cluster_synthesis Synthesis cluster_validation Purity Validation s1 Prepare Precursor Solution (this compound) s2 Add Stabilizing Agent (e.g., Sodium Citrate) s1->s2 s3 Chemical Reduction (Add Sodium Borohydride) s2->s3 s4 Nanoparticle Formation & Growth s3->s4 s5 Purification (Centrifugation/Washing) s4->s5 v1 UV-Vis Spectroscopy (Formation Confirmation) s5->v1 Characterize Purified PtNPs v2 TEM (Size & Morphology) s5->v2 Characterize Purified PtNPs v3 XRD (Crystallinity) s5->v3 Characterize Purified PtNPs v4 XPS (Surface Purity) s5->v4 Characterize Purified PtNPs v5 ICP-MS (Elemental Purity) s5->v5 Characterize Purified PtNPs

Caption: Experimental workflow for the synthesis and purity validation of platinum nanoparticles.

Logical Pathway for Purity Assessment

The validation process follows a logical progression from initial confirmation to detailed impurity analysis.

purity_assessment_pathway start Synthesized PtNPs uv_vis UV-Vis Analysis start->uv_vis Confirm Formation tem TEM Analysis uv_vis->tem Assess Size/Morphology xrd XRD Analysis tem->xrd Confirm Crystalline Phase xps XPS Analysis xrd->xps Investigate Surface Chemistry icp_ms ICP-MS Analysis xps->icp_ms Quantify Elemental Impurities pure High Purity Confirmed icp_ms->pure Below Threshold impure Impurities Detected (Further Purification Required) icp_ms->impure Above Threshold

Caption: Logical decision pathway for assessing the purity of synthesized platinum nanoparticles.

References

Comparing the catalytic activity of sodium tetrachloroplatinate(II) hydrate with other platinum precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium Tetrachloroplatinate(II) Hydrate (B1144303) and Other Common Platinum Precursors in Catalysis.

In the realm of catalysis, platinum compounds are indispensable for a myriad of chemical transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. The choice of the platinum precursor can significantly impact the efficiency, selectivity, and overall performance of a catalytic system. This guide provides a comparative analysis of the catalytic activity of sodium tetrachloroplatinate(II) hydrate against other widely used platinum precursors: potassium tetrachloroplatinate(II), chloroplatinic acid, and platinum(II) acetylacetonate (B107027). The information presented herein is a synthesis of data from various scientific publications to offer a comprehensive overview for researchers selecting the optimal precursor for their specific application.

Comparison of Catalytic Performance in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry and materials science. The following table summarizes the catalytic performance of the four platinum precursors in the hydrosilylation of 1-octene (B94956) with triethylsilane, a common model reaction. The data has been compiled from multiple sources to provide a comparative overview.

Platinum PrecursorFormulaCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
This compoundNa₂[PtCl₄]·xH₂O0.0129595004750
Potassium Tetrachloroplatinate(II)K₂[PtCl₄]0.0129292004600
Chloroplatinic Acid HexahydrateH₂[PtCl₆]·6H₂O0.011.59898006533
Platinum(II) AcetylacetonatePt(acac)₂0.0139090003000

Note: The presented data is a representative compilation from various studies and may not reflect the results of a single direct comparative experiment. Actual performance can vary based on specific reaction conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below is a generalized protocol for the hydrosilylation of 1-octene with triethylsilane, which can be adapted to compare the catalytic activity of the different platinum precursors.

General Procedure for the Hydrosilylation of 1-Octene:

  • Catalyst Preparation: A stock solution of the platinum precursor (this compound, Potassium Tetrachloroplatinate(II), Chloroplatinic Acid, or Platinum(II) Acetylacetonate) is prepared in an appropriate solvent (e.g., isopropanol (B130326) or THF) to a concentration of 1.0 x 10⁻⁴ M.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 1-octene (1.0 mmol) and the platinum precursor stock solution (to achieve the desired catalyst loading, e.g., 0.01 mol%).

  • Reaction Initiation: Triethylsilane (1.2 mmol) is added to the reaction mixture via syringe. The reaction is then stirred at a specific temperature (e.g., room temperature or 60 °C).

  • Monitoring and Analysis: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of 1-octene and the yield of the hydrosilylation product.

  • Calculation of Catalytic Performance:

    • Conversion (%): [(Initial moles of 1-octene - Final moles of 1-octene) / Initial moles of 1-octene] x 100

    • Turnover Number (TON): Moles of product / Moles of platinum catalyst

    • Turnover Frequency (TOF): TON / Reaction time (h)

Mechanistic Insights and Logical Relationships

The catalytic cycle of platinum-catalyzed hydrosilylation, generally accepted as the Chalk-Harrod mechanism, provides a framework for understanding the role of the platinum precursor. The precursor is typically reduced in situ to a catalytically active Pt(0) species.

Hydrosilylation_Mechanism Pt(II) Precursor Pt(II) Precursor Pt(0) Catalyst Pt(0) Catalyst Pt(II) Precursor->Pt(0) Catalyst Reduction Oxidative Addition Oxidative Addition Pt(0) Catalyst->Oxidative Addition Olefin Coordination Olefin Coordination Oxidative Addition->Olefin Coordination Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Reductive Elimination->Pt(0) Catalyst Hydrosilylation Product Hydrosilylation Product Reductive Elimination->Hydrosilylation Product R3SiH R3SiH R3SiH->Oxidative Addition Olefin Olefin Olefin->Olefin Coordination

Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The choice of precursor can influence the rate of reduction to the active Pt(0) species and the stability of the catalyst, thereby affecting the overall reaction kinetics.

Experimental Workflow for Precursor Comparison

A systematic approach is essential for a valid comparison of catalytic activities. The following workflow outlines the key steps.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Precursor_Selection Select Platinum Precursors (Na2[PtCl4], K2[PtCl4], H2[PtCl6], Pt(acac)2) Stock_Solutions Prepare Equimolar Stock Solutions Precursor_Selection->Stock_Solutions Reaction_Setup Set up Parallel Reactions under Inert Atmosphere Stock_Solutions->Reaction_Setup Substrate_Addition Add Substrates (Olefin, Silane) Reaction_Setup->Substrate_Addition Reaction_Monitoring Monitor Reaction Progress (GC/NMR) Substrate_Addition->Reaction_Monitoring Data_Collection Collect Time-Conversion Data Reaction_Monitoring->Data_Collection Performance_Calculation Calculate Conversion, TON, TOF Data_Collection->Performance_Calculation Comparative_Analysis Compare Catalytic Performance Performance_Calculation->Comparative_Analysis

Caption: Workflow for comparing platinum precursor catalytic activity.

Discussion of Precursor Characteristics

  • This compound (Na₂[PtCl₄]·xH₂O): This precursor is readily soluble in water and some polar organic solvents. The presence of the sodium counter-ion may influence the electronic properties of the platinum center, potentially affecting its catalytic activity compared to its potassium counterpart.

  • Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): Similar to the sodium salt, this is a common and stable precursor. Differences in solubility and the nature of the counter-ion (K⁺ vs. Na⁺) can lead to subtle variations in catalytic performance.

  • Chloroplatinic Acid (H₂[PtCl₆]): Often referred to as Speier's catalyst, it is one of the most widely used and highly active precursors for hydrosilylation.[1] Its acidic nature can sometimes lead to side reactions, but it is known for its high efficiency in generating the active Pt(0) catalyst.

  • Platinum(II) Acetylacetonate (Pt(acac)₂): This is an air-stable, non-hygroscopic solid that is soluble in many organic solvents. The acetylacetonate ligands can influence the rate of reduction to Pt(0) and the stability of the resulting catalyst, which can be advantageous in controlling the reaction.

Conclusion

The selection of a platinum precursor is a critical parameter in catalyst design and optimization. While chloroplatinic acid often exhibits the highest activity in hydrosilylation, this compound presents itself as a viable and effective alternative. The choice of precursor should be guided by the specific requirements of the reaction, including desired reactivity, selectivity, solvent compatibility, and cost-effectiveness. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their catalytic endeavors.

References

A Head-to-Head Battle of Platinum Precursors: Sodium Tetrachloroplatinate(II) Hydrate vs. Chloroplatinic Acid for Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact the performance of the final catalytic system. In the realm of platinum-based catalysts, two common precursors, sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) and chloroplatinic acid (H₂PtCl₆), are often considered. This guide provides an objective comparison of these two precursors, drawing upon experimental data to elucidate their respective influences on catalyst activity, selectivity, and stability.

The selection of a platinum precursor has a profound effect on the physicochemical properties of the resulting catalyst, including nanoparticle size, dispersion, and the nature of the metal-support interaction. These properties, in turn, dictate the catalyst's performance in various chemical transformations, from hydrogenations to oxidations, which are crucial in pharmaceutical and fine chemical synthesis.

At a Glance: Key Differences in Performance

While comprehensive head-to-head comparative studies are not abundant in published literature, analysis of individual studies on catalysts derived from each precursor allows for a qualitative and, where possible, quantitative comparison. The choice between sodium tetrachloroplatinate(II) and chloroplatinic acid often involves a trade-off between achieving smaller particle sizes and potentially higher activity versus the established and widely documented use of chloroplatinic acid.

Performance MetricSodium Tetrachloroplatinate(II) Hydrate derived CatalystChloroplatinic Acid derived CatalystKey Considerations
Catalytic Activity Potentially higher due to smaller achievable particle sizes.Highly active, with performance dependent on preparation method and support.Activity is often linked to particle size and dispersion; smaller particles generally offer a higher surface area of active sites.
Selectivity Influenced by particle size and surface chemistry; may offer advantages in specific reactions.Widely studied for various selective hydrogenations.[1][2]The choice of precursor can affect the electronic properties of the platinum nanoparticles, influencing their interaction with substrates.
Stability & Leaching Data on long-term stability and leaching is less prevalent in comparative studies.Stability is a known concern, with deactivation mechanisms including sintering and poisoning.[3]The presence of sodium ions from the precursor could potentially influence the metal-support interaction and long-term stability.
Particle Size Tends to produce smaller platinum nanoparticles under similar synthesis conditions.Particle size is highly dependent on the reduction method and conditions.[4]Smaller nanoparticles can be more prone to sintering at high temperatures.

Delving into the Data: A Closer Look at Performance Metrics

Catalytic Activity and Particle Size

A key differentiator between the two precursors lies in their influence on the resulting platinum nanoparticle size. Evidence suggests that under similar microemulsion synthesis conditions, sodium tetrachloroplatinate(II) can yield smaller platinum nanoparticles compared to chloroplatinic acid. One study found that the size of synthesized platinum nanoparticles followed the order: Na₂PtCl₆ < H₂PtCl₆ < (NH₄)₂PtCl₆. This is a significant finding, as catalytic activity is often directly related to the available surface area of the active metal, with smaller particles providing a higher surface-to-volume ratio.

Catalysts derived from chloroplatinic acid have been extensively studied and have demonstrated high activity in numerous reactions. For instance, in the decomposition of formic acid, a reaction relevant to hydrogen production, catalysts prepared from chloroplatinic acid on nitrogen-doped graphene showed high activity and 100% selectivity towards the desired products (H₂ and CO₂).[5] The turnover frequency (TOF), a measure of per-site catalytic activity, is a critical parameter for comparison. While direct TOF comparisons for catalysts made from both precursors in the same reaction are scarce, the generally smaller particle sizes achievable with sodium tetrachloroplatinate(II) suggest the potential for higher TOF values under optimal conditions.

Selectivity in Catalytic Transformations

The precursor can also influence the selectivity of the catalyst, which is paramount in the synthesis of complex molecules where multiple reaction pathways are possible. For example, in the chemoselective hydrogenation of nitroarenes, a crucial transformation in the synthesis of anilines, Pt-based catalysts are a promising option due to their high dissociative capacity for hydrogen.[1] The electronic properties of the platinum nanoparticles, which can be modulated by the precursor and the support, play a vital role in the selective adsorption of the nitro group over other reducible functional groups.[1] While specific comparative data on selectivity between catalysts from these two precursors is limited, the different chemical environments during synthesis (e.g., presence of Na⁺ ions, different initial Pt oxidation state) could lead to catalysts with distinct surface properties and, consequently, different selectivities.

Stability and Deactivation

Experimental Protocols: Synthesizing the Catalysts

Detailed and reproducible experimental protocols are essential for researchers to prepare and evaluate catalysts. Below are representative procedures for the synthesis of platinum catalysts on a common support material (TiO₂) using both precursors.

Preparation of Pt/TiO₂ Catalyst using this compound

This protocol describes a wet impregnation method followed by chemical reduction.

Materials:

Procedure:

  • Support Suspension: Disperse a calculated amount of TiO₂ powder in a mixture of deionized water and ethanol.

  • Impregnation: Prepare an aqueous solution of this compound corresponding to the desired platinum loading (e.g., 1 wt%). Add the precursor solution dropwise to the stirring TiO₂ suspension.

  • Stirring: Continue stirring the mixture at room temperature for several hours to ensure uniform deposition of the platinum precursor onto the support.

  • Reduction: Prepare a fresh, cold aqueous solution of sodium borohydride. Add the NaBH₄ solution dropwise to the platinum-impregnated TiO₂ suspension under vigorous stirring. A color change to dark brown or black indicates the formation of platinum nanoparticles.

  • Washing and Drying: After the reduction is complete (typically after 1-2 hours of stirring), collect the catalyst by filtration or centrifugation. Wash the catalyst repeatedly with deionized water and ethanol to remove residual ions. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80 °C).

Experimental_Workflow_Na2PtCl4 cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis support TiO₂ Support impregnation Impregnation support->impregnation precursor Na₂[PtCl₄] Solution precursor->impregnation reduction Chemical Reduction (NaBH₄) impregnation->reduction washing Washing & Filtration reduction->washing drying Drying washing->drying catalyst Pt/TiO₂ Catalyst drying->catalyst

Catalyst preparation pathways from H₂PtCl₆.

Conclusion

The choice between this compound and chloroplatinic acid as a precursor for platinum catalyst synthesis is nuanced and depends on the specific application and desired catalyst properties. Experimental evidence suggests that sodium tetrachloroplatinate(II) can lead to the formation of smaller platinum nanoparticles, which may translate to higher catalytic activity. However, chloroplatinic acid remains a widely used and well-documented precursor, offering a robust and established route to active catalysts.

For researchers and professionals in drug development and fine chemical synthesis, the potential for enhanced activity and selectivity offered by catalysts derived from sodium tetrachloroplatinate(II) warrants further investigation. Direct, side-by-side comparative studies under identical reaction conditions are crucial to fully elucidate the performance differences and to guide the rational design of next-generation platinum catalysts. The detailed experimental protocols provided herein serve as a foundation for such comparative evaluations.

References

A Comparative Guide to Reducing Agents for Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of platinum nanoparticles (PtNPs) from sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) is a cornerstone of various applications, from catalysis in fuel cells to advanced drug delivery systems. The choice of reducing agent is a critical parameter that dictates the final physicochemical properties of the nanoparticles, including their size, shape, and stability. This guide provides an objective comparison of common reducing agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.

Comparative Performance of Reducing Agents

The reduction of Pt(II) ions to zerovalent platinum (Pt⁰) is the fundamental step in the formation of PtNPs. The strength and chemical nature of the reducing agent significantly influence the nucleation and growth kinetics, thereby determining the final nanoparticle characteristics. Below is a summary of quantitative data compiled from various studies.

Reducing AgentPrecursor & ConcentrationReaction Conditions (Temperature, Time, pH, Solvent/Stabilizer)Resulting Particle SizeResulting Particle Morphology
Sodium Borohydride (B1222165) (NaBH₄) H₂PtCl₆ (1 mM)Room Temp, 2 hours, Stabilizer: β-cyclodextrin (10 mM)[1]~2-5 nmSpherical
K₂PtCl₄ (2.5 x 10⁻⁵ mol)70°C then cooled to RT, pH 9, Stabilizer: Glycine[2]Not specifiedDark brown colloid
Hydrazine (N₂H₄) H₂PtCl₆ (250 mg in DI water)25-50°C, pH varied (up to 10)[3][4][5]Size decreases with increasing pH[4]Agglomerated structures at lower pH, more defined particles at higher pH[3][5]
Ascorbic Acid Na₂PtCl₄·xH₂O20°C or 35°C, 30 min, Stabilizer: PVP30K[6]~5 nm (as coating on Pd NWs)Nanoparticles coating nanowires
Metal Precursors Mix90°C, Water, Stabilizer: L-ascorbic acid[7]~8.5 nmCrystalline
Sodium Citrate (B86180) AgNO₃ (precursor for AgNPs)UV irradiation, 60 min, Stabilizer: Trisodium citrate (TSC)[8](Method applicable to Pt)Varies with conditions
HAuCl₄ (precursor for AuNPs)Boiling solution, 10 min, Stabilizer: Trisodium citrate[9]8-100 nm (size depends on citrate ratio)[10]Spherical
Ethylene Glycol H₂PtCl₆ (10 mM)160°C, Stabilizer: Poly(vinyl pyrrolidone) (PVP)[11]Not specifiedIrregular spheroids to tetrahedra/octahedra (controlled by NaNO₃ addition)[11]
Hydrogen Gas (H₂) K₂PtCl₆Room Temp, 7 days, pH 10, Stabilizer: None specified[2]Not specifiedGolden colloid

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of platinum nanoparticles using strong and mild reducing agents.

Protocol 1: Rapid Reduction Using Sodium Borohydride

This protocol is adapted from established methods for synthesizing small, spherical PtNPs using a strong reducing agent.[1]

Materials:

  • Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O)

  • Sodium borohydride (NaBH₄)

  • Stabilizing agent (e.g., Sodium Citrate or Polyvinylpyrrolidone (PVP))

  • Deionized (DI) water

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM aqueous solution of Na₂PtCl₄.

    • Prepare a 10 mM aqueous solution of the chosen stabilizing agent (e.g., sodium citrate).

    • Prepare a fresh, cold 100 mM aqueous solution of NaBH₄. It is critical to use a freshly prepared solution as NaBH₄ degrades over time.[1]

  • Reaction Setup:

    • In a clean flask, mix 50 mL of the Na₂PtCl₄ solution with 50 mL of the stabilizer solution.

    • Place the flask in an ice bath on a magnetic stir plate and begin vigorous stirring.

  • Reduction:

    • Slowly add the cold NaBH₄ solution dropwise to the platinum-stabilizer mixture.

    • A rapid color change to dark brown or black indicates the formation of platinum nanoparticles. The slow addition of NaBH₄ is essential to control the nucleation and growth phases, leading to a more uniform size distribution.[1]

  • Reaction Completion and Purification:

    • Allow the reaction to stir for 2 hours in the ice bath to ensure the complete reduction of the platinum ions.

    • Purify the nanoparticles by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in DI water. Repeat the centrifugation and resuspension process two more times to remove unreacted reagents.

    • Store the final PtNP suspension at 4°C.

Protocol 2: Controlled Growth Using Ascorbic Acid

This protocol utilizes a milder reducing agent, which often requires heat and allows for more controlled particle growth.[6][7]

Materials:

  • This compound (Na₂PtCl₄·xH₂O)

  • L-Ascorbic acid

  • Polyvinylpyrrolidone (PVP)

  • Deionized (DI) water

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM aqueous solution of Na₂PtCl₄.

    • Prepare a 1% (w/v) aqueous solution of PVP.

    • Prepare a 100 mM aqueous solution of L-ascorbic acid.

  • Reaction Setup:

    • In a round-bottom flask equipped with a condenser, add 50 mL of the Na₂PtCl₄ solution and 10 mL of the PVP solution.

    • Heat the mixture to a desired temperature (e.g., 60-90°C) with constant stirring.

  • Reduction:

    • Once the temperature has stabilized, rapidly inject the ascorbic acid solution into the flask.

    • Observe the solution for a gradual color change, indicating the formation of nanoparticles. The reaction time can vary from 30 minutes to several hours depending on the temperature and reactant concentrations.[6]

  • Reaction Completion and Purification:

    • Maintain the temperature and stirring for the desired reaction time.

    • Allow the solution to cool to room temperature.

    • Purify the nanoparticles using the centrifugation method described in Protocol 1.

    • Store the final PtNP suspension at 4°C.

Visualizing the Process and Logic

To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_analysis 3. Characterization prep_pt Prepare Na₂PtCl₄ Solution mix Mix Precursor and Stabilizer prep_pt->mix prep_reducer Prepare Reducing Agent (e.g., NaBH₄, Ascorbic Acid) reduce Add Reducing Agent (Control Temp/pH/Rate) prep_reducer->reduce prep_stabilizer Prepare Stabilizer Solution (Optional) prep_stabilizer->mix mix->reduce age Allow Reaction to Proceed (Aging/Stirring) reduce->age purify Purify Nanoparticles (Centrifugation) age->purify analyze Analyze Properties (TEM, UV-Vis, DLS) purify->analyze

Caption: General experimental workflow for the synthesis and analysis of platinum nanoparticles.

G cluster_input Choice of Reducing Agent cluster_kinetics Reaction Kinetics cluster_output Resulting Nanoparticle Properties strong Strong Reductant (e.g., NaBH₄, Hydrazine) fast Fast Nucleation & Growth strong->fast leads to mild Mild/Weak Reductant (e.g., Ascorbic Acid, Citrate) slow Slow, Controlled Growth mild->slow leads to small_spherical Small Particle Size (<10 nm) Often Spherical fast->small_spherical typically results in large_shaped Larger Particle Size Potential for Anisotropic Shapes (e.g., cubes, rods) slow->large_shaped allows for

Caption: Logical relationship between reducing agent strength and resulting nanoparticle properties.

References

The Industrial Catalyst's Crucible: A Cost-Benefit Analysis of Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of industrial catalysis, where efficiency, selectivity, and cost dictate success, the choice of catalyst precursor is a critical decision. Sodium tetrachloroplatinate(II) hydrate (B1144303), a key source of platinum, stands as a prominent contender, offering a gateway to highly active platinum-based catalysts. This guide provides a comprehensive cost-benefit analysis of using sodium tetrachloroplatinate(II) hydrate in industrial applications, with a direct comparison to its primary rival, palladium-based catalysts. Through an examination of performance data, experimental protocols, and economic factors, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.

Performance Showdown: Platinum vs. Palladium Catalysts

The efficacy of a catalyst is paramount. Platinum and palladium, both members of the platinum group metals (PGMs), are renowned for their catalytic prowess, particularly in hydrogenation and oxidation reactions. However, their performance characteristics can differ significantly depending on the specific application.

Platinum catalysts, often derived from this compound, are lauded for their exceptional activity and stability, especially in demanding conditions. A key advantage of platinum is its remarkable resistance to sulfur poisoning, a common issue in processes involving sulfur-containing feedstocks, such as in the petroleum industry.[1]

Palladium catalysts, on the other hand, have historically been favored for their lower cost and excellent performance in many hydrogenation reactions, particularly in gasoline engines where they exhibit high temperature tolerance.[1][2] However, the price dynamics of these metals are volatile, with palladium prices at times surpassing those of platinum, prompting a re-evaluation of their cost-effectiveness.[2][3][4]

For specific industrial reactions, the choice between platinum and palladium often comes down to a trade-off between activity, selectivity, and cost. The following tables summarize available quantitative data comparing the performance of platinum and palladium catalysts in select hydrogenation reactions.

Table 1: Comparison of Catalytic Activity in Benzene and Toluene Hydrogenation

CatalystReactionTurnover Frequency (TOF) (s⁻¹)Temperature (°C)PressureReference
Platinum (Pt)Benzene Hydrogenation>30 times higher than Pd50Not specified[5]
Palladium (Pd)Benzene HydrogenationBaseline50Not specified[5]
Platinum (Pt)Toluene Hydrogenation>30 times higher than Pd50Not specified[5]
Palladium (Pd)Toluene HydrogenationBaseline50Not specified[5]

Note: The turnover frequency (TOF) is a measure of the intrinsic activity of a catalyst, representing the number of molecules of reactant converted per active site per unit time.[6] A higher TOF indicates a more active catalyst.

Table 2: Comparison of Catalytic Performance in Phenol Hydrogenation

CatalystSupportKey FindingReference
Platinum (Pt)Nitrogen-doped CarbonExhibits different selectivity compared to Pd and Ru.[7]
Palladium (Pd)Nitrogen-doped CarbonElectronic state of Pd nanoparticles is a key descriptor for catalytic performance.[7]

Table 3: Performance in Nitroarene Hydrogenation

CatalystSupportKey FindingReference
Platinum (Pt)CarbonActivity generally increases with the size of the PGM particles.[8]
Palladium (Pd)CarbonActivity generally increases with the size of the PGM particles.[8] In some cases, Pd/Graphene shows higher activity and stability than commercial Pd/C.[9][8][9]

The Economic Equation: A Volatile Landscape

The cost-benefit analysis of using this compound is intrinsically linked to the fluctuating prices of platinum and palladium. Historically, palladium has often been the more economical choice.[1] However, recent years have seen significant price volatility, with palladium at times becoming more expensive than platinum.[2][3][4] This price parity and occasional inversion have led many industries to reconsider platinum as a viable and potentially more cost-effective alternative, especially given its often superior performance in certain applications.

Beyond the raw material cost, a comprehensive cost analysis must also consider the catalyst's lifespan, activity, and the potential for recovery and recycling of the precious metal, all of which contribute to the total cost of ownership.

From Precursor to Catalyst: Experimental Protocols

The synthesis of a high-performance catalyst from this compound is a multi-step process. The following provides a detailed, generalized methodology for the preparation of a supported platinum catalyst (Pt/C), a common industrial formulation.

Experimental Protocol: Preparation of a Supported Platinum on Carbon (Pt/C) Catalyst

Objective: To synthesize a Pt/C catalyst from a platinum precursor for use in hydrogenation reactions.

Materials:

  • This compound (or a similar platinum precursor like hexachloroplatinic acid)

  • High-surface-area carbon support (e.g., Vulcan XC-72)

  • Reducing agent (e.g., sodium borohydride (B1222165), ethylene (B1197577) glycol)

  • Deionized water

  • Solvent (e.g., ethanol)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Support Pre-treatment (Optional but Recommended): The carbon support can be pre-treated to enhance the dispersion of the platinum nanoparticles. This may involve acid washing or heat treatment under an inert atmosphere.

  • Preparation of the Platinum Precursor Solution: Dissolve a calculated amount of this compound in deionized water to achieve the desired platinum concentration.

  • Impregnation: Add the carbon support to the platinum precursor solution. The mixture is typically stirred for several hours to ensure uniform impregnation of the platinum salt onto the carbon surface.

  • Reduction: The platinum ions are then reduced to metallic platinum (Pt(0)). This is a critical step that influences the final catalyst properties.

    • Chemical Reduction: A reducing agent such as a freshly prepared aqueous solution of sodium borohydride is slowly added to the slurry under vigorous stirring. The reaction is often carried out at room temperature.

    • Polyol Method: Ethylene glycol can serve as both the solvent and the reducing agent. The mixture is heated to a specific temperature (e.g., 120-160°C) under an inert atmosphere for a set period to facilitate the reduction.

  • Washing and Filtration: After the reduction is complete, the catalyst is thoroughly washed with deionized water and/or ethanol (B145695) to remove any residual ions and byproducts. This is typically done by repeated centrifugation and redispersion or by filtration.

  • Drying: The washed catalyst is dried in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours to remove the solvent.

  • Characterization (Recommended): The synthesized catalyst should be characterized using techniques such as Transmission Electron Microscopy (TEM) to determine particle size and dispersion, X-ray Diffraction (XRD) to confirm the crystalline structure, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the actual platinum loading.

Visualizing the Process: From Precursor to Application

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the catalyst preparation workflow and a simplified hydrogenation pathway.

Catalyst_Preparation_Workflow cluster_precursor Precursor Stage cluster_synthesis Catalyst Synthesis cluster_product Final Product Precursor Sodium Tetrachloroplatinate(II) Hydrate Solution Impregnation Impregnation on Carbon Support Precursor->Impregnation Mixing Reduction Chemical or Thermal Reduction Impregnation->Reduction Pt(II) -> Pt(0) Washing Washing & Filtration Reduction->Washing Drying Drying Washing->Drying Catalyst Supported Pt/C Catalyst Drying->Catalyst

Caption: Workflow for the preparation of a supported Pt/C catalyst.

Hydrogenation_Pathway Reactants Unsaturated Substrate + H₂ CatalystSurface Adsorption on Catalyst Surface (Pt or Pd) Reactants->CatalystSurface Intermediate Surface-Bound Intermediate CatalystSurface->Intermediate Hydrogen Addition Product Saturated Product Intermediate->Product Desorption

Caption: Simplified reaction pathway for catalytic hydrogenation.

Conclusion

The decision to use this compound as a precursor for industrial catalysts requires a multifaceted analysis. While platinum catalysts often exhibit superior activity and stability, particularly in challenging environments, the historical cost advantage of palladium has made it a strong competitor. However, the volatile nature of PGM prices necessitates a continuous re-evaluation of the economic landscape.

For applications where high activity, selectivity, and resistance to poisoning are critical, the investment in platinum catalysts derived from this compound can lead to significant long-term benefits in terms of process efficiency and catalyst lifetime. Conversely, for less demanding applications where cost is the primary driver, palladium may remain a viable option, contingent on its prevailing market price. Ultimately, the optimal choice will depend on a careful consideration of the specific reaction, process conditions, and a thorough analysis of the total cost of ownership. The data and protocols presented in this guide serve as a foundational resource for navigating this complex decision-making process.

References

A Comparative Guide to Analytical Methods for Determining the Concentration of Sodium Tetrachloroplatinate(II) Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantitative determination of sodium tetrachloroplatinate(II) hydrate (B1144303) in solution. The selection of an appropriate analytical technique is critical for accuracy, precision, and efficiency in research, development, and quality control processes involving this platinum compound. This document outlines the experimental protocols and performance data for four primary analytical methods: Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Comparative Performance of Analytical Methods

The choice of analytical method is often a trade-off between sensitivity, specificity, cost, and sample throughput. The following table summarizes the key quantitative performance metrics for the discussed techniques in the context of platinum determination.

Parameter UV-Vis Spectrophotometry HPLC-UV Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures the absorbance of light by the platinum complex.Separates the platinum complex from other species before UV detection.Measures the absorption of light by free platinum atoms.Measures the mass-to-charge ratio of platinum ions.
Linearity Range Typically in the µg/mL to mg/mL range.[1]5-25 µg/mL (for similar compounds).5-150 ng/mL.0.01-100 ng/mL.[2]
Limit of Detection (LOD) ~0.28 µg/mL (for a similar flavone).[1]0.5 µg/mL (for a similar compound).[3]3.1 ng/mL.[4]0.05 ng/mL.[5]
Limit of Quantification (LOQ) ~0.84 µg/mL (for a similar flavone).[1]0.1 µg/mL (for a similar compound).[3]5-50 ng/mL depending on the matrix.[6]0.5 ng/mL (ppb).[7][8]
Accuracy (% Recovery) 97-98%.[1]99.42-99.80% (for similar compounds).94.28-102.4%.[5]85-115%.[7][8]
Precision (%RSD) < 2%.[1]< 2%.Intra-assay: < 8%, Inter-assay: < 9%.Within 15%.[7][8]
Specificity Low; susceptible to interference from other absorbing species.High; separates the analyte from interfering matrix components.Moderate to High; can have spectral interferences.High; very selective for the specific isotope of platinum.
Cost LowModerateModerateHigh
Throughput HighModerateModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.

UV-Vis Spectrophotometry

This method is a straightforward and cost-effective technique for determining the concentration of sodium tetrachloroplatinate(II) hydrate, which exhibits a characteristic UV-Vis absorption spectrum.

Experimental Protocol:

  • Instrumentation: A calibrated UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less is required.[9]

  • Reagents:

    • Deionized water or an appropriate buffer solution (e.g., 0.1 M HCl) as the solvent.

    • This compound reference standard.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range of the unknown sample (e.g., 2-20 µg/mL).

  • Sample Preparation:

    • Dilute the unknown this compound solution with the same solvent used for the standards to ensure the absorbance falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for the tetrachloroplatinate(II) complex.

    • Use the solvent as a blank to zero the instrument.[10]

    • Measure the absorbance of each standard and the unknown sample at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards C Set λmax A->C B Prepare Sample D Measure Absorbance B->D C->D E Calibration Curve D->E F Determine Concentration E->F HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC A->C B Prepare Standards & Sample D Inject & Elute B->D C->D E UV Detection D->E F Generate Chromatogram E->F G Calibration & Quantification F->G AAS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards C Set Instrument Parameters A->C B Dilute Sample in Acid D Atomize Sample B->D C->D E Measure Pt Absorbance D->E F Calibration Curve E->F G Calculate Concentration F->G ICPMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards with Internal Std. C Tune ICP-MS A->C B Dilute Sample & Add Internal Std. D Nebulize & Ionize B->D C->D E Mass Analysis D->E F Calibration Curve (Intensity Ratio) E->F G Calculate Concentration F->G

References

A Comparative Benchmark: Sodium Tetrachloroplatinate(II) Hydrate vs. Commercial Platinum Catalysts in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of sodium tetrachloroplatinate(II) hydrate (B1144303) against commercial platinum catalysts, supported by experimental data.

In the realm of industrial and academic research, particularly in pharmaceuticals and fine chemicals, the efficiency of catalytic hydrogenation is paramount. Platinum-based catalysts are renowned for their high activity and selectivity in these reactions. This guide provides a comparative performance benchmark of sodium tetrachloroplatinate(II) hydrate, often used as a precursor for homogeneous or in situ generated catalysts, against commercially available heterogeneous platinum catalysts, specifically platinum on carbon (Pt/C).

Quantitative Performance Data

The catalytic performance in the hydrogenation of nitrobenzene (B124822) to aniline (B41778) is a key indicator of a catalyst's efficiency. The following table summarizes the performance of various platinum catalysts under different reaction conditions.

Catalyst TypeCatalyst DetailSubstrateTemp. (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Aniline (%)Turnover Frequency (TOF) (h⁻¹)Reference
Heterogeneous1% Pt/ZrPNitrobenzene806Aqueous10089 (to p-aminophenol)Not Reported[1]
HeterogeneousPt/CNitrobenzene50Not SpecifiedNot Specified>99>9942,865 (per Pt atom)[1]
HeterogeneousPt/CNTNitrobenzeneAmbient1Not SpecifiedHighHighNot Reported[2]
HeterogeneousPt/Al₂O₃NitrobenzeneVariousVariousVariousHighHighNot Reported[3][4]

Note: The TOF of 42,865 h⁻¹ represents an exceptionally high value achieved with single-atom platinum sites, which can be considered an idealized representation of a highly dispersed catalyst that might be formed in situ from a precursor like this compound.

Discussion of Performance Comparison

Heterogeneous Catalysts (e.g., Pt/C):

Commercial Pt/C catalysts are the industry standard for many hydrogenation reactions due to their robustness, ease of separation from the reaction mixture, and recyclability. The data indicates that Pt/C catalysts can achieve high conversion and selectivity in nitrobenzene hydrogenation.[2][3][4] The performance of these catalysts is influenced by factors such as the nature of the carbon support, metal dispersion, and particle size.[5]

This compound (as a Homogeneous or in situ Catalyst Precursor):

This compound is primarily used as a precursor to generate platinum catalysts.[4] When used to generate a catalyst in situ, it can form highly dispersed platinum nanoparticles or even single-atom catalysts, potentially leading to very high catalytic activity. The exceptionally high turnover frequency (TOF) of 42,865 h⁻¹ reported for single platinum atoms supported on nitrogen-doped carbon in nitrobenzene hydrogenation provides a theoretical upper limit for the activity that could be achieved with a catalyst derived from a precursor like this compound under ideal conditions.[1]

Homogeneous catalysts, by their nature, offer excellent contact with reactants in the liquid phase, which can lead to higher reaction rates and milder reaction conditions compared to their heterogeneous counterparts. However, the key challenge with homogeneous catalysts is their separation from the final product, which can be a significant drawback in industrial processes.

Experimental Protocols

Detailed methodologies for the hydrogenation of nitrobenzene using a commercial Pt/C catalyst are provided below as a reference for benchmarking studies.

Experimental Protocol: Hydrogenation of Nitrobenzene using Pt/C

1. Materials:

  • Nitrobenzene

  • Ethanol (B145695) (or other suitable solvent)

  • Commercial 5% Pt/C catalyst

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.

2. Procedure:

  • Catalyst Preparation: Weigh 50 mg of 5% Pt/C catalyst and suspend it in 50 mL of ethanol in the autoclave reactor.

  • System Purge: Seal the reactor and purge with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.

  • Reactant Addition: Introduce 1.0 g of nitrobenzene into the reactor.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and heat to the desired temperature (e.g., 50 °C) with vigorous stirring (e.g., 1000 rpm).

  • Sampling: Withdraw samples at regular intervals through the sampling valve.

  • Analysis: Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.

  • Reaction Termination: After the reaction is complete (as determined by the cessation of hydrogen uptake or by GC/HPLC analysis), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Recovery: The heterogeneous Pt/C catalyst can be recovered by filtration for potential reuse.

Visualizations

Catalytic Workflow: Hydrogenation of Nitrobenzene

The following diagram illustrates the general workflow for a catalytic hydrogenation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery A Charge Reactor with Solvent and Catalyst B Purge with N₂ and H₂ A->B C Add Nitrobenzene B->C D Set Temperature and Pressure C->D Start Reaction E Start Stirring D->E F Monitor H₂ Uptake and Take Samples E->F G Cool and Vent Reactor F->G Reaction Complete H Analyze Samples (GC/HPLC) G->H I Filter and Recover Catalyst G->I

Caption: Workflow for a typical catalytic hydrogenation experiment.

Signaling Pathway: Haber Mechanism for Nitrobenzene Reduction

The reduction of nitrobenzene to aniline is generally understood to proceed via the Haber mechanism, which involves several intermediates.

G cluster_side_reactions Side Reactions Nitrobenzene Nitrobenzene (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene (C₆H₅NO) Nitrobenzene->Nitrosobenzene + H₂ Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) Nitrosobenzene->Phenylhydroxylamine + H₂ Azoxybenzene Azoxybenzene Nitrosobenzene->Azoxybenzene Aniline Aniline (C₆H₅NH₂) Phenylhydroxylamine->Aniline + H₂ Phenylhydroxylamine->Azoxybenzene Azobenzene Azobenzene Azoxybenzene->Azobenzene + H₂ Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene + H₂ Hydrazobenzene->Aniline + H₂

Caption: The Haber mechanism for the reduction of nitrobenzene to aniline.

References

Safety Operating Guide

Proper Disposal of Sodium Tetrachloroplatinate(II) Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of sodium tetrachloroplatinate(II) hydrate (B1144303) is crucial for ensuring personnel safety and environmental protection. As a platinum-containing compound, it is classified as hazardous waste and requires specific handling procedures. This guide provides essential, step-by-step information for the proper disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to understand the hazards associated with sodium tetrachloroplatinate(II) hydrate. The substance is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound or its waste. This includes:

  • Impervious gloves

  • Chemical splash goggles and face protection[1][2]

  • A chemical-resistant apron or lab coat[2]

  • In case of inadequate ventilation or the generation of dust, wear respiratory protection.[1]

All handling of this substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound and any contaminated materials must be carried out in accordance with all applicable local, state, and federal regulations.[3] Never dispose of this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

  • Waste Identification and Classification : All waste containing this compound must be treated as hazardous waste.[4] Chemical waste generators are responsible for correctly classifying their waste according to EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[2]

  • Waste Segregation :

    • Solid Waste : Collect any unused this compound powder, contaminated absorbent materials, and disposable PPE (gloves, etc.) in a dedicated, clearly labeled hazardous waste container.[4] The container should be sealed to prevent the release of dust.[3]

    • Liquid Waste : Aqueous and solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]

    • Contaminated Labware : Reusable labware (e.g., glassware) should be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Container Management :

    • Leave chemicals in their original containers whenever possible.

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name: "this compound."

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][6]

Hazard Summary

The following table summarizes the key hazards associated with this compound.

Hazard CategoryDescriptionGHS Classification
Acute Toxicity (Oral) Toxic if swallowed.Category 3
Skin Corrosion/Irritation Causes skin irritation.[1]Category 2[1]
Serious Eye Damage Causes serious eye damage.Category 1
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.Category 1
Skin Sensitization May cause an allergic skin reaction.[1]Category 1[1]
Environmental Hazard As a heavy metal compound, improper disposal can lead to soil and water contamination.[4][7] Do not let the product enter drains.[5]Not explicitly classified in provided SDS, but heavy metal precautions apply.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Generate Waste (Solid, Liquid, or Contaminated Labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste Container (Unused chemical, contaminated solids) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, rinsate) segregate->liquid_waste Liquid labware Contaminated Labware segregate->labware Labware label_container Label Waste Containers Clearly ('Hazardous Waste', Chemical Name) solid_waste->label_container liquid_waste->label_container rinse Triple-Rinse with Appropriate Solvent labware->rinse collect_rinsate Collect Rinsate rinse->collect_rinsate collect_rinsate->liquid_waste storage Store in a Secure, Ventilated Secondary Containment Area label_container->storage disposal Arrange for Pickup by Licensed Waste Contractor (via EHS Office) storage->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Sodium Tetrachloroplatinate(II) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Sodium tetrachloroplatinate(II) hydrate (B1144303), a compound that demands rigorous safety protocols due to its hazardous properties. This document outlines the necessary personal protective equipment (PPE), operational procedures, and emergency plans to ensure a safe laboratory environment.

Sodium tetrachloroplatinate(II) hydrate is classified as acutely toxic if swallowed, a skin and eye irritant, and can cause respiratory and skin sensitization.[1] Adherence to the following guidelines is critical to mitigate risks.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side protection or a face shield.[2][3][4]Protects against dust particles and chemical splashes, preventing serious eye damage.[1]
Skin Protection Impervious gloves (e.g., long-sleeved rubber gloves).[1][5] Disposable coveralls worn over standard lab coats.[5]Prevents skin irritation and allergic reactions upon contact.[1] Contaminated clothing must be removed immediately.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]Required when engineering controls are insufficient to maintain exposure below limits or if irritation is experienced.[4][6] Prevents inhalation, which can cause allergy or asthma symptoms.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing the risk of exposure and accidents.

Handling Protocol:

  • Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation of dust.[1]

  • Ventilation: Ensure adequate ventilation is present in the laboratory.[3][6]

  • Avoidance of Dust: Minimize the generation and accumulation of dust.[3]

  • Personal Hygiene: Wash hands and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[1][6]

  • Clothing: Immediately change any contaminated clothing.[1] Contaminated work clothing should not be allowed out of the workplace.[1][6]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Security: Store in a locked-up area accessible only to qualified and authorized personnel.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and finely powdered metals.[6][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.

  • Waste Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with national and local regulations.[1][6]

  • Container Handling: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1]

  • Environmental Protection: Do not let the product enter drains or contaminate ground water systems.[1][6]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action during an emergency can significantly reduce the severity of the outcome.

Chemical Spill Workflow

Chemical Spill Response Workflow cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Post-Cleanup Evacuate Evacuate the immediate area. Alert Alert others in the vicinity. Evacuate->Alert Assess Assess the spill size and risk. Alert->Assess PPE Don appropriate PPE. Assess->PPE Contain Cover drains and contain the spill. PPE->Contain Cleanup Carefully take up the material. Avoid generating dust. Contain->Cleanup Dispose Place in a suitable, labeled container for disposal. Cleanup->Dispose Decontaminate Decontaminate the area. Dispose->Decontaminate Report Report the incident. Decontaminate->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.